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  • Product: 2-Bromo-7-methoxy-4-methylquinoline
  • CAS: 115486-12-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling, Synthesis, and Applications of 2-Bromo-7-methoxy-4-methylquinoline

Executive Summary 2-Bromo-7-methoxy-4-methylquinoline (CAS: 115486-12-9) is a highly functionalized heterocyclic building block critical to modern medicinal chemistry and materials science. This whitepaper provides an in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Bromo-7-methoxy-4-methylquinoline (CAS: 115486-12-9) is a highly functionalized heterocyclic building block critical to modern medicinal chemistry and materials science. This whitepaper provides an in-depth analysis of its physicochemical properties, structural reactivity, and synthetic methodologies. By detailing the causality behind specific reaction conditions and establishing self-validating experimental protocols, this guide serves as a definitive resource for drug development professionals leveraging this scaffold for downstream functionalization.

Structural Analysis and Physicochemical Profiling

The utility of 2-bromo-7-methoxy-4-methylquinoline stems from its precise substitution pattern on the quinoline core:

  • C2-Bromine: Positioned alpha to the quinoline nitrogen, this halogen is highly activated toward nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the adjacent nitrogen significantly lowers the activation energy for oxidative addition by transition metals.

  • C7-Methoxy Group: Acts as an electron-donating group (EDG) via resonance, increasing the electron density of the carbocyclic ring. This modulates the overall lipophilicity and can enhance binding affinity in biological targets via hydrogen bond acceptance.

  • C4-Methyl Group: Provides steric bulk that can dictate the conformation of substituents added at the C3 or C5 positions, while also serving as a potential site for late-stage functionalization (e.g., benzylic oxidation).

Table 1: Physicochemical and Structural Properties
PropertyValue
Chemical Name 2-Bromo-7-methoxy-4-methylquinoline
CAS Number 115486-12-9
Molecular Formula C11H10BrNO
Molecular Weight 252.11 g/mol
Physical State Solid
SMILES BrC1=NC2=CC(OC)=CC=C2C(C)=C1
InChI Key PUMJMPPJYQXQRV-UHFFFAOYSA-N

(Data sourced from[1])

Synthetic Methodology & Mechanistic Insights

The de novo synthesis of 2-bromo-7-methoxy-4-methylquinoline typically proceeds via the cyclization of an aniline derivative followed by regioselective halogenation.

Mechanistic Causality: The transformation relies on the conversion of 7-methoxy-4-methylquinolin-2(1H)-one to the corresponding bromoquinoline using Phosphorus oxybromide (POBr3). POBr3 is selected over PBr3 because the reaction proceeds via the formation of an intermediate phosphorodibromidate ester. The oxygen atom of the tautomeric 2-hydroxyquinoline attacks the electrophilic phosphorus, creating an excellent leaving group. Subsequent nucleophilic attack by the bromide ion at the C2 position displaces the phosphate leaving group, restoring aromaticity and yielding the target compound[2].

SynthesisWorkflow A m-Anisidine + Ethyl Acetoacetate B Acid-Catalyzed Condensation A->B C 7-Methoxy-4-methyl quinolin-2-one B->C D Bromination (POBr3, 110°C) C->D E 2-Bromo-7-methoxy- 4-methylquinoline D->E

Fig 1: Step-by-step synthetic workflow for 2-bromo-7-methoxy-4-methylquinoline.

Self-Validating Experimental Protocol: Synthesis & Isolation

Step 1: Precursor Cyclization

  • React m-anisidine with ethyl acetoacetate under acidic conditions (e.g., polyphosphoric acid or concentrated H2SO4) at 90°C for 2 hours.

  • Validation Checkpoint 1: Analyze the precipitate via LC-MS. The intermediate 7-methoxy-4-methylquinolin-2(1H)-one must show a primary mass peak at m/z 190.2 [M+H]+.

Step 2: Regioselective Bromination

  • In a flame-dried, argon-purged round-bottom flask, combine 1.0 equivalent of 7-methoxy-4-methylquinolin-2(1H)-one with 3.0 equivalents of POBr3. Causality: The excess POBr3 functions as both the halogenating agent and the reaction matrix, ensuring complete conversion without the need for additional high-boiling solvents.

  • Heat the mixture to 110°C for 4-6 hours.

  • Validation Checkpoint 2: Monitor via TLC (Hexane/EtOAc 1:1). The reaction is complete when the baseline-polar starting material is entirely consumed, replaced by a high-Rf, UV-active spot (the non-polar bromoquinoline).

Step 3: Quenching and Purification

  • Cool the mixture to room temperature and carefully pour it over crushed ice. Causality: Ice provides a controlled, low-temperature quench of the unreacted POBr3, preventing violent exothermic hydrolysis that could lead to product degradation or safety hazards.

  • Neutralize the aqueous phase to pH 7-8 using saturated NaHCO3, then extract with dichloromethane (3 x 50 mL).

  • Dry the organic layer over anhydrous Na2SO4, concentrate, and purify via silica gel chromatography (Hexane/EtOAc 8:2).

  • Validation Checkpoint 3 (Final QA): Perform Mass Spectrometry on the isolated solid. The spectrum must exhibit a characteristic 1:1 isotopic doublet at m/z 252.0 and 254.0[M+H]+, definitively proving the incorporation of a single bromine atom.

Reactivity Profile & Pharmacological Potential

In drug discovery, the quinoline scaffold is a privileged structure. The 2-bromo position of this specific derivative serves as an ideal handle for divergent synthesis. Because the C2 position is electron-deficient, it readily undergoes Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling (to introduce aryl/heteroaryl groups) and Buchwald-Hartwig amination (to introduce complex amines)[3].

These functionalizations are critical for developing kinase inhibitors, where the quinoline nitrogen acts as a hydrogen bond acceptor in the ATP-binding pocket, and the newly introduced C2 substituents occupy adjacent hydrophobic or solvent-exposed regions.

ReactivityPathway Core 2-Bromo-7-methoxy- 4-methylquinoline Sub1 Suzuki-Miyaura Coupling (Pd-cat) Core->Sub1 Sub2 Buchwald-Hartwig Amination (Pd-cat) Core->Sub2 Prod1 2-Aryl Substituted Quinoline Sub1->Prod1 Prod2 2-Amino Substituted Quinoline Sub2->Prod2 App Drug Discovery: Kinase Inhibitors & Antimicrobials Prod1->App Prod2->App

Fig 2: Downstream functionalization pathways and drug discovery applications.

Handling, Safety, and Analytical Characterization

Handling 2-bromo-7-methoxy-4-methylquinoline requires strict adherence to laboratory safety protocols. According to established safety data sheets[4], the compound is classified as an acute oral toxicant and causes serious eye damage.

Table 2: Safety & Hazard Profile
ClassificationDetails
Signal Word Danger
Hazard Statements H302 (Harmful if swallowed), H318 (Causes serious eye damage)
Precautionary Statements P280 (Wear protective gloves/eye protection), P305+P351+P338 (Rinse cautiously with water)
Storage Class 11 - Combustible Solids
WGK Rating WGK 3 (Highly hazardous to water)

(Data sourced from [4])

Analytical Markers:

  • 1H NMR (CDCl3, 400 MHz): The methoxy protons typically resonate as a sharp singlet around δ 3.90 ppm. The C4-methyl group appears as a singlet near δ 2.65 ppm. The aromatic proton at C3, isolated between the methyl group and the bromine atom, typically appears as a distinct singlet around δ 7.30 ppm.

References

Sources

Exploratory

Solubility Profile of 2-Bromo-7-methoxy-4-methylquinoline in Organic Solvents: A Technical Guide for Assay Development

Executive Summary For drug development professionals and synthetic chemists, the physicochemical behavior of starting materials and active pharmaceutical ingredients (APIs) dictates the success of both synthetic pathways...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, the physicochemical behavior of starting materials and active pharmaceutical ingredients (APIs) dictates the success of both synthetic pathways and biological assays. 2-Bromo-7-methoxy-4-methylquinoline (CAS: 115486-12-9) is a highly functionalized heterocyclic building block. However, its structural complexity introduces significant solubility bottlenecks.

This whitepaper provides an in-depth analysis of the solubility profile of 2-bromo-7-methoxy-4-methylquinoline in various organic solvents. By dissecting the structural causality behind its solvation thermodynamics, we provide researchers with self-validating experimental protocols to quantify solubility and actionable strategies to prevent compound "crashing out" during biological screening or chemical synthesis.

Structural Causality & Solvation Thermodynamics

To understand how to dissolve 2-bromo-7-methoxy-4-methylquinoline, one must first understand why it resists solvation in certain media. The solubility of quinoline derivatives is governed by a delicate balance of lipophilicity, hydrogen-bonding capacity, and ionization potential[1].

  • The Quinoline Core: The bicyclic aromatic ring system is inherently hydrophobic and rigid. This planarity promotes strong intermolecular π−π stacking in the solid state, resulting in high crystal lattice energy that must be overcome by the solvent.

  • The 2-Bromo Substituent: Halogenation at the 2-position drastically alters the molecule's electronic landscape. Bromine exerts a strong electron-withdrawing inductive effect, pulling electron density away from the adjacent quinoline nitrogen. This significantly lowers the pKa​ of the nitrogen (making it far less basic than unsubstituted quinoline, which has a pKa​ of ~4.9)[2]. Consequently, the compound resists protonation and salt formation in mildly acidic aqueous environments, rendering pH-adjustment strategies largely ineffective for this specific derivative. Furthermore, the heavy bromine atom increases the overall lipophilicity ( logP ) of the molecule[3].

  • 7-Methoxy & 4-Methyl Groups: The 4-methyl group adds steric bulk and further increases hydrophobicity. The 7-methoxy group acts as a weak hydrogen-bond acceptor, providing a slight polarity advantage in protic solvents, but not enough to overcome the massive hydrophobic penalty in aqueous media.

Because of these features, 2-bromo-7-methoxy-4-methylquinoline is highly soluble in polar aprotic and chlorinated organic solvents, but practically insoluble in water and non-polar aliphatic hydrocarbons[4].

G A 2-Bromo-7-methoxy- 4-methylquinoline D High Lipophilicity (LogP > 3.5) A->D Structural Feature E Low N-Basicity (pKa < 4.0) A->E 2-Bromo Effect F Strong Dipole-Dipole Interactions A->F Methoxy/Quinoline Core B Aqueous Media (Poor Solvation) G Precipitation / Aggregation B->G C Polar Aprotic (DMSO) (High Solvation) H Homogeneous Solution C->H D->B E->B F->C

Fig 1: Structural causality driving the solvation behavior of 2-bromo-7-methoxy-4-methylquinoline.

Quantitative Solubility Matrix

Based on thermodynamic principles and data extrapolated from analogous halogenated quinolines, the following table summarizes the expected solubility profile of 2-bromo-7-methoxy-4-methylquinoline across different solvent classes.

Solvent ClassSpecific SolventQualitative SolubilityEst. Quantitative RangeSolvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)Excellent> 50 mg/mLStrong dipole-dipole interactions disrupt the crystal lattice; ideal for stock solutions.
Polar Aprotic N,N-Dimethylformamide (DMF)Excellent> 50 mg/mLSimilar to DMSO; excellent for synthetic reactions.
Chlorinated Dichloromethane (DCM)Very Good30 - 50 mg/mLHigh affinity for halogenated aromatics; excellent for extraction/purification.
Ester Ethyl Acetate (EtOAc)Good10 - 20 mg/mLModerate dipole interactions; standard solvent for silica gel chromatography.
Polar Protic Ethanol / MethanolModerate5 - 10 mg/mLH-bonding with the methoxy group; often requires sonication or mild heating to achieve full dissolution.
Non-Polar Hexane / HeptanePoor< 1 mg/mLLacks dipole interactions; used as an anti-solvent for recrystallization.
Aqueous Water / PBS (pH 7.4)Very Poor< 0.01 mg/mLHydrophobic exclusion; causes immediate precipitation ("crashing out").

Experimental Protocols for Solubility Validation

Relying on theoretical solubility is insufficient for rigorous assay development. As a Senior Application Scientist, I mandate the use of self-validating experimental workflows to determine both Kinetic and Thermodynamic solubility.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Purpose: To determine the absolute equilibrium solubility of the compound in pure organic solvents (e.g., pure Ethanol or DCM).

  • Saturation: Add an excess of solid 2-bromo-7-methoxy-4-methylquinoline (e.g., 50 mg) to a glass vial containing 1.0 mL of the target organic solvent.

  • Equilibration: Seal the vial and agitate on an orbital shaker at 300 RPM at a constant temperature (typically 25°C) for 48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid. Alternatively, filter the supernatant through a solvent-resistant 0.22 µm PTFE syringe filter.

  • Dilution & Quantification: Dilute an exact aliquot of the clear supernatant into a compatible solvent (e.g., Acetonitrile) to bring the concentration within the linear dynamic range of your analytical instrument.

  • Analysis: Quantify the concentration using HPLC-UV (monitoring at the λmax​ of the quinoline core, typically ~254 nm or ~320 nm) against a standard curve generated from a certified reference standard.

Protocol B: Kinetic Solubility Screening (Nephelometry)

Purpose: To determine the maximum concentration the compound can sustain in aqueous biological media before precipitating, mimicking the conditions of a biological assay where a DMSO stock is spiked into a buffer[1].

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% molecular biology grade DMSO.

  • Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the DMSO stock into the target aqueous buffer (e.g., PBS, pH 7.4). Ensure the final DMSO concentration remains constant (e.g., 1% v/v) across all wells to isolate the variable of compound concentration.

  • Incubation: Incubate the plate at 37°C for 2 hours (or the duration of your intended biological assay).

  • Detection: Read the plate using a nephelometer (measuring light scattering). A sharp increase in scattered light indicates the onset of precipitation. The highest concentration well prior to the inflection point is recorded as the kinetic solubility limit.

G Start Compound Stock (10mM in 100% DMSO) Dilution Serial Dilution in Target Solvent/Buffer Start->Dilution Incubation Incubate at 37°C (24-48 Hours) Dilution->Incubation Centrifugation Centrifugation/Filtration (Remove Precipitate) Incubation->Centrifugation Analysis HPLC-UV or LC-MS Quantification Centrifugation->Analysis Result Determine Thermodynamic Solubility Limit Analysis->Result

Fig 2: Standard workflow for determining thermodynamic solubility via the Shake-Flask method.

Advanced Formulation Strategies

When 2-bromo-7-methoxy-4-methylquinoline must be introduced into aqueous systems (e.g., cell culture media or in vivo dosing), direct dissolution will fail. The following strategies are required:

  • Co-Solvency (The "Spike" Method): Prepare a highly concentrated stock in DMSO (up to 50 mM). Spike this directly into the aqueous assay buffer immediately prior to use. Keep the final DMSO concentration ≤1% to avoid cellular toxicity. If the compound still crashes out, proceed to complexation.

  • Cyclodextrin Complexation: Utilize Hydroxypropyl- β -Cyclodextrin (HP- β -CD). The hydrophobic cavity of the cyclodextrin can encapsulate the lipophilic 2-bromoquinoline core, while the hydrophilic exterior maintains aqueous solubility. A 10-20% (w/v) HP- β -CD solution in water is often sufficient to solubilize highly lipophilic quinolines at millimolar concentrations[1].

  • Lipid-Based Formulations: For in vivo applications, formulating the compound in lipid-based vehicles (e.g., Tween-80, PEG-400, or corn oil emulsions) leverages the compound's high logP to achieve stable micellar dispersions.

Conclusion

The solubility profile of 2-bromo-7-methoxy-4-methylquinoline is fundamentally dictated by its rigid aromatic core and the electron-withdrawing, lipophilic nature of the 2-bromo substituent. While it exhibits excellent solubility in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM), its integration into aqueous systems requires rigorous kinetic solubility tracking and advanced formulation strategies like co-solvency or cyclodextrin encapsulation. By adhering to the thermodynamic and kinetic protocols outlined above, researchers can ensure assay integrity and prevent false negatives caused by undetected compound precipitation.

References

  • BenchChem Technical Support Team.
  • Carvajal, M. T., & Yalkowsky, S. H. "Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics." AAPS PharmSciTech.
  • BenchChem. "Quinoline-4-carbaldehyde Solubility in Organic Solvents: An In-depth Technical Guide." BenchChem.
  • CymitQuimica. "2-Bromoquinoline.

Sources

Foundational

Thermodynamic Stability and Kinetic Profiling of 2-Bromo-7-methoxy-4-methylquinoline at Ambient Conditions

Abstract: As drug development pipelines increasingly rely on highly functionalized heterocyclic scaffolds, understanding the thermodynamic boundaries of these intermediates becomes paramount. This whitepaper provides an...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: As drug development pipelines increasingly rely on highly functionalized heterocyclic scaffolds, understanding the thermodynamic boundaries of these intermediates becomes paramount. This whitepaper provides an in-depth technical analysis of the thermodynamic stability of 2-bromo-7-methoxy-4-methylquinoline at room temperature (298.15 K). By synthesizing structural electronic theory with validated empirical methodologies, we establish a comprehensive framework for predicting, measuring, and validating the stability of this substituted quinoline derivative.

Molecular Thermodynamics & Structural Causality

The thermodynamic stability of a molecule at room temperature is dictated by the difference between its ground-state free energy and the activation energy ( Ea​ ) required to reach a transition state for degradation. For 2-bromo-7-methoxy-4-methylquinoline, stability is not a monolithic property but a dynamic equilibrium influenced by its specific functional groups.

The Quinoline Core: The Thermodynamic Sink

The foundational stability of this compound is derived from its fused bicyclic aromatic system. Quinoline derivatives possess high resonance stabilization energy, which significantly lowers the standard heat of formation ( ΔHf​ ) and creates a deep thermodynamic sink 1[1]. At 298.15 K, the ambient thermal energy ( kT≈0.6 kcal/mol ) is vastly insufficient to induce spontaneous homolytic or heterolytic cleavage of the aromatic framework.

Electronic Modulation via Substitution

The specific substituents on the quinoline ring dictate its kinetic vulnerabilities in solution:

  • C7-Methoxy Group (+R Effect): This strongly electron-donating group pushes electron density into the aromatic system via resonance. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), modulating the HOMO-LUMO gap, which is a critical determinant of the compound's chemical reactivity and kinetic stability2[2].

  • C2-Bromo Group (Polarization): While the C-Br bond is thermodynamically stable in the solid state, the electronegativity of the adjacent nitrogen atom creates an electron-deficient center at C2. This renders the C2 position highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ) when exposed to nucleophiles in a solution state.

  • Solid-State vs. Solution-State: In its crystalline solid state, the compound is highly stable under recommended ambient storage conditions 3[3]. The crystal lattice energy provides an additional thermodynamic barrier that prevents degradation pathways from initiating.

Mechanism Core Quinoline Core (Resonance Sink) Stab High Solid-State Stability at 298K Core->Stab Lowers Free Energy Deg SNAr Vulnerability (Solution State) Core->Deg N-atom Induction OMe C7-Methoxy (+R Effect) OMe->Stab Increases HOMO Br C2-Bromo (Polarized Bond) Br->Deg Electrophilic Site

Fig 1: Structural electronics dictating the thermodynamic stability of the API.

Self-Validating Experimental Methodologies

To empirically prove the thermodynamic stability of 2-bromo-7-methoxy-4-methylquinoline, we must employ self-validating protocols. A self-validating system ensures that a "zero-degradation" result at room temperature is due to genuine thermodynamic stability, rather than an analytical failure to detect degradants.

Protocol A: Solid-State Thermodynamic Profiling (DSC/TGA)

Causality: By isolating the compound in a nitrogen-purged environment, we eliminate hydrolytic and oxidative variables, allowing us to measure pure thermal thermodynamic stability and phase transition enthalpies 4[4].

  • System Suitability: Calibrate the Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA) using an Indium standard to ensure precise temperature and enthalpy measurements.

  • Sample Preparation: Accurately weigh 3–5 mg of the solid compound into an aluminum crucible. Seal and pierce the lid to allow off-gassing.

  • TGA Execution: Ramp temperature from 25°C to 400°C at 10°C/min under a 50 mL/min N2​ flow. Validation checkpoint: Lack of mass loss before 150°C confirms the absence of volatile hydrates and establishes baseline thermal stability.

  • DSC Execution: Ramp temperature through the anticipated melting point. Record the enthalpy of fusion ( ΔHfus​ ).

Protocol B: ICH Q1A(R2) Forced Degradation & Stability-Indicating Assay

Causality: Because degradation at 298.15 K is kinetically frozen, we apply extreme thermal and chemical stress to force degradation. By mapping these kinetic boundaries, we can use the Arrhenius equation to mathematically prove stability at room temperature, adhering to global regulatory standards 5[5].

  • Standard Preparation: Dissolve the compound in a biologically/chemically relevant solvent (e.g., Acetonitrile/Water) to a concentration of 1.0 mg/mL.

  • Stress Application:

    • Acidic: Add 0.1 N HCl, heat to 60°C for 48 hours.

    • Basic: Add 0.1 N NaOH, heat to 60°C for 48 hours.

    • Oxidative: Add 3% H2​O2​ , heat to 60°C for 24 hours.

  • Neutralization & Dilution: Neutralize acid/base samples to pH 7.0 to quench the reaction. Dilute all samples to a nominal concentration of 0.1 mg/mL.

  • HPLC-UV/MS Analysis: Inject samples into a validated Reverse-Phase HPLC system coupled with a Diode Array Detector (DAD) and Mass Spectrometer (MS).

  • Self-Validation (Mass Balance): Calculate the total peak area. The sum of the remaining intact API and all degradant peaks must equal 100%±2% of the initial control area. A successful mass balance proves the assay is stability-indicating.

Workflow API 2-Bromo-7-methoxy- 4-methylquinoline Solid Solid-State Analysis (Lattice Thermodynamics) API->Solid Solution Solution-State Analysis (Kinetic Vulnerabilities) API->Solution TGA TGA / DSC (Phase Transitions) Solid->TGA Stress ICH Q1A Stress Testing (Hydrolysis / Oxidation) Solution->Stress HPLC HPLC-UV/MS (Degradant Quantification) TGA->HPLC Stress->HPLC Data Thermodynamic Stability Profile Established HPLC->Data

Fig 2: Self-validating workflow for thermodynamic and kinetic stability assessment.

Quantitative Data Summaries

The following tables synthesize the expected thermodynamic properties and kinetic degradation profiles based on the structural chemistry of the quinoline derivative.

Table 1: Physicochemical & Thermodynamic Profile

ParameterValue / DescriptorMethod of Determination
Standard State (298.15 K) Solid (Crystalline)Visual / XRD
Ambient Storage Stability Highly StableEmpirical / Safety Data[3]
HOMO-LUMO Gap Modulated by C7-OMeDFT Calculation[2]
Primary Degradation Risk Nucleophilic Substitution ( SN​Ar )Predictive Mechanistic Chemistry
Thermal Decomposition ( Td​ ) > 200°C (Estimated)Thermogravimetric Analysis (TGA)

Table 2: ICH Q1A(R2) Forced Degradation Matrix (Extrapolated)

Stress ConditionParametersExpected DegradationThermodynamic Causality
Control (Solid) 25°C / 6 months< 0.1%High lattice energy; insufficient kT to overcome Ea​ .
Acidic Hydrolysis 0.1 N HCl, 60°C, 48hLow-ModerateN-protonation increases C2 electrophilicity, lowering Ea​ for attack.
Basic Hydrolysis 0.1 N NaOH, 60°C, 48hModerate-HighDirect OH− attack at the polarized C2-Br bond ( SN​Ar pathway).
Oxidative Stress 3% H2​O2​ , 60°C, 24hLowThe conjugated quinoline core is highly resistant to oxidation.
Photolysis 1.2M lux-hr (UV/Vis)ModeratePhoton absorption provides sufficient energy for C-Br bond homolysis.

Conclusion

2-bromo-7-methoxy-4-methylquinoline exhibits excellent thermodynamic stability at room temperature (298.15 K) in the solid state, driven by the resonance energy of the quinoline core and robust crystal lattice packing. While the molecule is kinetically trapped in a stable state under ambient conditions, forced degradation studies reveal that its primary vulnerability lies in nucleophilic aromatic substitution at the C2 position when solubilized and exposed to high-energy basic environments. For drug development professionals, this compound can be safely stored at room temperature, provided it is protected from strong nucleophiles and intense UV radiation.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products , International Council for Harmonisation (ICH), 5

  • Safety Data Sheet - 2-Bromo-7-methoxy-4-methylquinoline , Combi-Blocks, 3

  • Quinoline Derivatives Thermodynamic Properties during Phase Transition , Longdom Publishing, 4

  • Thermal Decomposition of Quinoline. The Role of 1-Indene Imine Radical , American Chemical Society (ACS), 1

  • Synthesis, DFT studies on a series of tunable quinoline derivatives , Royal Society of Chemistry (RSC), 2

Sources

Exploratory

Electronic Structure and Molecular Weight Profiling of 2-Bromo-7-methoxy-4-methylquinoline: A Technical Guide for Advanced Cross-Coupling Applications

Executive Summary In the realm of modern drug discovery and materials science, functionalized quinolines serve as indispensable scaffolds. Among these, 2-bromo-7-methoxy-4-methylquinoline stands out as a highly versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of modern drug discovery and materials science, functionalized quinolines serve as indispensable scaffolds. Among these, 2-bromo-7-methoxy-4-methylquinoline stands out as a highly versatile intermediate. As a Senior Application Scientist, I approach this molecule not just as a static chemical entity, but as a dynamic, tunable system. This whitepaper deconstructs the electronic structure and molecular weight parameters of 2-bromo-7-methoxy-4-methylquinoline, providing field-proven, self-validating methodologies for its characterization and deployment in transition-metal-catalyzed cross-coupling reactions.

Physicochemical Profiling and Stoichiometric Fundamentals

Before initiating any synthetic workflow, establishing the precise physicochemical baseline of the reagent is non-negotiable. In catalytic cross-coupling (such as Suzuki-Miyaura or Sonogashira reactions), the accuracy of the molecular weight dictates the stoichiometric precision required to prevent catalyst poisoning or the generation of homocoupling byproducts[1].

Table 1: Quantitative Physicochemical Data

ParameterValueCausality / Significance
Chemical Name 2-Bromo-7-methoxy-4-methylquinolineCore scaffold for pharmaceutical synthesis.
CAS Number 115486-12-9[2]Unique identifier for regulatory and procurement tracking.
Empirical Formula C11H10BrNODictates the isotopic distribution pattern in mass spectrometry.
Molecular Weight 252.11 g/mol Critical for exact molar equivalent calculations in air-sensitive catalysis.
SMILES String BrC1=NC2=CC(OC)=CC=C2C(C)=C1Utilized for in silico predictive modeling (e.g., DFT calculations).
Hazard Codes H302 (Acute Tox. 4), H318 (Eye Dam. 1)[3]Mandates the use of proper PPE and localized exhaust ventilation.

Electronic Structure and Mechanistic Insights

The reactivity of 2-bromo-7-methoxy-4-methylquinoline is entirely governed by its push-pull electronic architecture. The quinoline core is inherently electron-deficient, but the specific arrangement of substituents creates a highly tunable Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap[4][5].

  • The 2-Bromo Position (-I Effect): The bromine atom exerts a powerful inductive electron-withdrawing effect (-I). Because it is positioned adjacent to the electronegative pyridine-like nitrogen, it drastically lowers the localized LUMO energy at the C2 carbon. Causality: This localized LUMO depression highly polarizes the C-Br bond, making it an ideal, low-barrier electrophile for oxidative addition by Pd(0) or Co(0) catalysts during cross-coupling[1][6].

  • The 7-Methoxy Position (+M Effect): The methoxy group acts as a strong electron-donating moiety via mesomeric resonance (+M). It pushes electron density into the carbocyclic ring, which raises the HOMO energy level and alters the molecule's ground-state dipole moment[4].

  • The 4-Methyl Position (+I Effect): The methyl group provides weak electron donation via hyperconjugation, which serves to stabilize the overall aromatic system and direct regioselectivity during subsequent electrophilic aromatic substitutions[5].

G Core Quinoline Core (Electron-Deficient) Reactivity Net Electronic Structure: Tunable HOMO-LUMO Gap Core->Reactivity Synergistic Effect Bromo 2-Bromo (-I Effect) Lowers LUMO Facilitates Cross-Coupling Bromo->Core Inductive Withdrawal Methoxy 7-Methoxy (+M Effect) Raises HOMO Increases Nucleophilicity Methoxy->Core Mesomeric Donation Methyl 4-Methyl (+I Effect) Hyperconjugation Stabilizes Core Methyl->Core Hyperconjugation

Caption: Electronic substituent effects on the 2-bromo-7-methoxy-4-methylquinoline core.

Self-Validating Experimental Methodologies

To translate theoretical parameters into actionable laboratory data, we must employ self-validating analytical protocols. The following methodologies are designed to confirm both the molecular weight and the electronic structure of the compound.

Protocol 1: High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Validation

Causality: To verify the exact mass (252.11 g/mol ), positive-ion Electrospray Ionization (ESI+) is utilized. The quinoline nitrogen possesses a lone pair that readily accepts a proton, ensuring high ionization efficiency and generating the [M+H]+ adduct without destructive fragmentation. Furthermore, the presence of bromine provides a built-in self-validation mechanism: the natural abundance of ⁷⁹Br and ⁸¹Br isotopes will yield a distinct 1:1 doublet in the mass spectrum.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 1.0 mg of 2-bromo-7-methoxy-4-methylquinoline in 1.0 mL of LC-MS grade Methanol. Add 0.1% Formic Acid (v/v). Rationale: Formic acid acts as the proton source to drive [M+H]+ formation.

  • System Equilibration: Purge the LC-MS/TOF system with a mobile phase consisting of 50:50 Water:Acetonitrile (both containing 0.1% Formic Acid) at a flow rate of 0.3 mL/min.

  • Injection & Acquisition: Inject 2 µL of the sample. Scan the m/z range from 100 to 500.

  • Data Validation: Analyze the resulting spectra. A successful validation will show a primary peak at m/z 253.1 ([M(⁷⁹Br)+H]+) and an equally intense peak at m/z 255.1 ([M(⁸¹Br)+H]+).

Protocol 2: Cyclic Voltammetry (CV) for HOMO/LUMO Mapping

Causality: While Density Functional Theory (DFT) provides theoretical HOMO/LUMO gaps[4], CV provides empirical validation of the electronic structure. Ferrocene is utilized as an internal standard because its redox couple (Fc/Fc+) is highly reversible and solvent-independent, creating a self-calibrating system to calculate absolute orbital energies.

Step-by-Step Workflow:

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous dichloromethane (DCM). Rationale: DCM provides a wide electrochemical window and excellent solubility for halogenated quinolines.

  • Cell Assembly: Assemble a three-electrode cell using a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ non-aqueous reference electrode.

  • Baseline Measurement: Dissolve 2.0 mM of the quinoline derivative in the electrolyte solution. Purge with high-purity Argon for 10 minutes to remove dissolved oxygen. Scan from -2.0 V to +2.0 V at a scan rate of 50 mV/s.

  • Internal Calibration: Spike the solution with 1.0 mM Ferrocene and perform a secondary scan.

  • Energy Calculation: Calculate the orbital energies using the onset potentials relative to the Ferrocene standard:

    • E_HOMO = -(E_ox_onset - E_Fc/Fc+ + 4.8) eV

    • E_LUMO = -(E_red_onset - E_Fc/Fc+ + 4.8) eV

G Sample 2-Bromo-7-methoxy- 4-methylquinoline HRMS HRMS (ESI+) MW Validation Sample->HRMS Aliquot 1 CV Cyclic Voltammetry HOMO/LUMO Mapping Sample->CV Aliquot 2 UVVis UV-Vis Spectroscopy Optical Bandgap Sample->UVVis Aliquot 3 Data Electronic Structure & MW Profiling Complete HRMS->Data Exact Mass (252.11) CV->Data Redox Potentials UVVis->Data Excitation Energy

Caption: Multiplexed workflow for molecular weight and electronic structure validation.

Conclusion

Understanding the precise molecular weight (252.11 g/mol ) and the highly polarized electronic structure of 2-bromo-7-methoxy-4-methylquinoline is foundational for its successful application in advanced organic synthesis. By employing rigorous, self-validating analytical techniques like isotopic-doublet HRMS and internally calibrated Cyclic Voltammetry, researchers can confidently deploy this scaffold in complex cross-coupling cascades, ensuring high yields and mechanistic predictability.

References

  • Scientific Research Publishing (SCIRP). "DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline."[4] URL: [Link]

  • Ludwig-Maximilians-Universität München. "Cobalt-catalyzed cross-coupling reactions."[1] URL: [Link]

  • RSC Publishing. "Synthesis, DFT studies on a series of tunable quinoline derivatives."[5] URL: [Link]

Sources

Foundational

A Senior Application Scientist's Whitepaper for Drug Discovery Professionals

An In-depth Technical Guide on the Elucidation of the Mechanism of Action for 2-bromo-7-methoxy-4-methylquinoline Derivatives Abstract Quinoline scaffolds are privileged structures in medicinal chemistry, forming the bac...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Elucidation of the Mechanism of Action for 2-bromo-7-methoxy-4-methylquinoline Derivatives

Abstract

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. The specific derivative, 2-bromo-7-methoxy-4-methylquinoline, represents a novel chemical entity with undetermined pharmacological properties. This guide eschews a declarative statement on a non-established mechanism. Instead, we present a comprehensive, field-proven strategic workflow designed to systematically elucidate the mechanism of action (MoA) for this and related novel quinoline derivatives. We will synthesize known MoAs from structurally analogous compounds to build a rational, hypothesis-driven foundation for investigation. This document provides senior researchers and drug development professionals with the experimental frameworks, detailed protocols, and data interpretation strategies necessary to move from a novel compound to a validated mechanism, adhering to the highest standards of scientific integrity.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of drug discovery. Its rigid, planar structure and the ability to modify its periphery at multiple positions allow for fine-tuning of its physicochemical and pharmacological properties. Historically, quinoline derivatives have yielded landmark drugs such as the antimalarial chloroquine and the antibacterial levofloxacin.

Modern research has expanded their utility, demonstrating potent activities in oncology, neurology, and immunology. The mechanism of these activities is highly dependent on the substitution pattern around the quinoline core. For instance:

  • Anticancer Activity: Many quinoline derivatives exert cytotoxic effects through mechanisms like DNA intercalation, inhibition of topoisomerase enzymes, or modulation of critical cell signaling kinases.

  • Antimicrobial Activity: The antibacterial action of fluoroquinolones is famously attributed to the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.

  • Kinase Inhibition: The 4-aminoquinoline scaffold has been successfully exploited to develop potent inhibitors of receptor tyrosine kinases like EGFR and VEGFR, which are crucial drivers of tumor growth and angiogenesis.

The subject of this guide, 2-bromo-7-methoxy-4-methylquinoline, possesses a unique combination of substituents: a halogen at the 2-position (a potential site for metabolic activation or covalent interaction), a methoxy group at the 7-position (modulating electronics and solubility), and a methyl group at the 4-position. This specific arrangement precludes a simple extrapolation of its MoA. Therefore, a systematic, multi-pronged experimental approach is required.

A Proposed Research Framework for MoA Elucidation

The journey to define a novel compound's MoA is a process of systematic hypothesis testing and refinement. We propose a three-phase workflow, progressing from broad phenotypic screening to specific target identification and validation.

MoA_Workflow cluster_0 Phase 1: Phenotypic Screening & Initial Profiling cluster_1 Phase 2: Target Identification & Hypothesis Generation cluster_2 Phase 3: Target Validation & Downstream Effects P1_Start Compound Synthesis (2-bromo-7-methoxy-4-methylquinoline) P1_Assay Broad Phenotypic Assays (e.g., NCI-60 Cancer Cell Line Screen) P1_Start->P1_Assay Test Compound P1_Data Data Analysis: Identify 'Hit' Disease Area (e.g., Potent anti-proliferative activity in leukemia cell lines) P1_Assay->P1_Data Generate Dose-Response Data P2_TargetID Target Deconvolution Methods (Affinity Chromatography, CETSA, Proteomics) P1_Data->P2_TargetID Proceed with 'Hit' Cell Line P2_Hypothesis Generate List of Potential Protein Targets P2_TargetID->P2_Hypothesis P2_InSilico In Silico Docking & Pathway Analysis P2_Hypothesis->P2_InSilico Prioritize Targets P3_Binding Biophysical Assays (SPR, ITC) Confirm Direct Binding P2_InSilico->P3_Binding Top Candidate Target P3_Enzyme In Vitro Enzymatic Assays (e.g., Kinase Activity Assay) P3_Binding->P3_Enzyme P3_Cellular Cellular Target Engagement & Downstream Signaling (Western Blot, qPCR) P3_Enzyme->P3_Cellular P3_MoA Validated Mechanism of Action P3_Cellular->P3_MoA CETSA_Workflow cluster_0 Cell Treatment cluster_1 Heating & Fractionation cluster_2 Analysis Vehicle Vehicle Control Cells Heat_V Heat Lysate (Temp Gradient) Vehicle->Heat_V Drug Drug-Treated Cells Heat_D Heat Lysate (Temp Gradient) Drug->Heat_D Centrifuge_V Centrifuge Heat_V->Centrifuge_V Centrifuge_D Centrifuge Heat_D->Centrifuge_D Supernatant_V Collect Soluble Proteins Centrifuge_V->Supernatant_V Supernatant_D Collect Soluble Proteins Centrifuge_D->Supernatant_D MS Quantitative Mass Spectrometry Supernatant_V->MS Supernatant_D->MS Analysis Identify Stabilized Proteins (Potential Targets) MS->Analysis

Caption: Workflow for unbiased target identification using CETSA-MS.

Phase 3: Target Validation and Downstream Effects

Identifying a binding partner is not sufficient to claim an MoA. The functional consequence of this binding must be demonstrated. This phase confirms the interaction with purified components and verifies that this interaction leads to the observed cellular phenotype.

Core Experiment: In Vitro Enzymatic Assay

Let us hypothesize that the CETSA experiment identified a specific kinase, such as ABL1 (relevant in some leukemias), as a top candidate target. The next step is to confirm that the compound directly inhibits the enzymatic activity of purified ABL1 protein.

Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™)

  • Reagents: Prepare a reaction buffer containing purified, active ABL1 kinase, a specific peptide substrate for ABL1, and ATP at its Kₘ concentration.

  • Compound Titration: In a 384-well plate, perform a serial dilution of the 2-bromo-7-methoxy-4-methylquinoline derivative.

  • Kinase Reaction: Add the ABL1 kinase and substrate to the wells. Initiate the reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes) at room temperature. The kinase will transfer phosphate from ATP to the substrate, generating ADP.

  • ADP Detection: Stop the kinase reaction and add ADP-Glo™ Reagent to deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent, which contains luciferase and its substrate. The amount of ADP generated in the first step is converted back to ATP, which fuels the luciferase reaction, producing a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to the kinase activity.

  • Data Analysis: Plot the luminescent signal against the compound concentration and fit the data to determine the IC₅₀ (concentration for 50% inhibition of enzymatic activity).

Core Experiment: Cellular Target Engagement and Signaling

Finally, we must connect the direct target inhibition back to the cell. Does inhibiting ABL1 with our compound in K562 cells lead to the expected downstream consequences? A key substrate of ABL1 is CRKL. ABL1 inhibition should decrease the phosphorylation of CRKL.

Protocol: Western Blot for Phospho-CRKL

  • Cell Treatment: Treat K562 cells with increasing concentrations of the 2-bromo-7-methoxy-4-methylquinoline derivative for 2-4 hours. Include a known ABL1 inhibitor (e.g., Imatinib) as a positive control.

  • Lysis: Harvest and lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated CRKL (p-CRKL).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Capture the chemiluminescent signal using a digital imager.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total CRKL and a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading and that the compound does not alter total CRKL levels.

Interpretation: A dose-dependent decrease in the p-CRKL signal in cells treated with the compound, similar to the effect of the positive control Imatinib, provides strong evidence of cellular target engagement and validates that the compound's anti-proliferative effect is mediated through the inhibition of the ABL1 signaling pathway.

Conclusion

References

  • Title: Quinoline skeleton as a privileged scaffold in the design of anticancer agents. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Fluoroquinolones: Then and Now. Source: Australian Prescriber URL: [Link]

  • Title: The cellular thermal shift assay for drug target identification and engagement analysis. Source: Nature Protocols URL: [Link]

Exploratory

Crystallographic Determination and Structural Analysis of 2-Bromo-7-methoxy-4-methylquinoline: A Technical Guide

Abstract 2-Bromo-7-methoxy-4-methylquinoline (CAS 115486-12-9) is a critical heterocyclic scaffold utilized in the development of advanced pharmaceutical agents[1]. Understanding its precise spatial arrangement—dictated...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract 2-Bromo-7-methoxy-4-methylquinoline (CAS 115486-12-9) is a critical heterocyclic scaffold utilized in the development of advanced pharmaceutical agents[1]. Understanding its precise spatial arrangement—dictated by the stereoelectronic effects of the 7-methoxy and 2-bromo substituents—is vital for predicting its reactivity and supramolecular assembly. This whitepaper provides an authoritative, self-validating protocol for the single-crystal X-ray diffraction (SCXRD) analysis of this compound, synthesizing empirical methodologies with established crystallographic data from analogous bromo-methoxyquinolines[2][3].

Thermodynamic Crystal Growth: A Self-Validating Protocol

Causality Behind Experimental Choices: Obtaining diffraction-quality single crystals requires overcoming the compound's tendency to form microcrystalline powders due to rapid precipitation. Vapor diffusion is prioritized over slow evaporation to establish a controlled thermodynamic gradient, preventing the kinetic trapping of metastable polymorphs.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 10 mg of high-purity (>99%) 2-bromo-7-methoxy-4-methylquinoline in 0.5 mL of dichloromethane (DCM). Causality: DCM is selected as the "good" solvent because it fully solvates the planar quinoline system without engaging in competitive hydrogen bonding that could disrupt native lattice formation.

  • Antisolvent Layering: Place the unsealed sample vial inside a larger, sealed chamber containing 3 mL of n-hexane (the "antisolvent"). Causality: The high vapor pressure of hexane allows for a slow, diffusion-controlled reduction in solubility, promoting the nucleation of a minimal number of high-quality crystals.

  • Thermal Stabilization: Maintain the chamber at a strictly controlled 20 °C in a vibration-free environment for 48–72 hours.

  • Self-Validation (Optical Screening): Harvest the resulting crystals, suspend them in paratone oil, and examine them under a polarized light microscope. Validation Check: Only select crystals that exhibit sharp, uniform extinction (birefringence) upon 90° stage rotation. A lack of uniform extinction indicates twinning or microcrystalline aggregation, which will corrupt the diffraction data. If twinning is observed, the protocol mandates recrystallization using a slower diffusing antisolvent (e.g., heptane).

X-Ray Diffraction Data Collection & Processing

Instrumentation & Causality: Data collection must be performed using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a CCD/CMOS detector. Cryogenic cooling (100 K) via a nitrogen stream is mandatory. Causality: Cooling minimizes thermal atomic displacement parameters (ADPs), which is critical for accurately resolving the electron density of the flexible methoxy group and mitigating the high X-ray absorption cross-section of the heavy bromine atom.

Workflow:

  • Mount the optically validated crystal on a MiTeGen loop.

  • Collect preliminary frames to determine the unit cell and assess mosaicity.

  • Execute a full-sphere data collection strategy to ensure high redundancy. Validation Check: High redundancy is essential for accurate empirical absorption correction (e.g., multi-scan methods) due to the presence of bromine. An internal merging R-factor ( Rint​ ) of < 0.05 validates the quality of the collected data[3].

Structural Refinement & Molecular Geometry

Following data integration, structure solution is achieved via intrinsic phasing methods (e.g., SHELXT) and refined by full-matrix least-squares on F2 (e.g., SHELXL).

Expected Geometric Features: Based on high-resolution crystallographic studies of related bromo-methoxyquinolines, such as bedaquiline precursor fragments[2] and 6-bromoquinoline derivatives[3], the molecular geometry of 2-bromo-7-methoxy-4-methylquinoline is expected to exhibit strict planarity.

  • Planarity & Conjugation: The methoxy group at the C7 position is ideally coplanar with the quinoline ring system. This coplanarity (torsion angle < 5°) maximizes p−π conjugation between the oxygen lone pairs and the aromatic system, pointing away from adjacent substituents to avoid steric clashes[2].

  • Bond Metrics: The C-Br bond length at the C2 position typically refines to approximately 1.88–1.90 Å, consistent with standard sp2 C-Br covalent radii observed in analogous frameworks[4].

Table 1: Anticipated Crystallographic Parameters for 2-Bromo-7-methoxy-4-methylquinoline

ParameterExpected Value / RangeStructural Causality
Crystal System Orthorhombic or MonoclinicTypical for planar heterocyclic packing[2]
Space Group P21​21​21​ or P21​/c Driven by dipole-dipole alignment
C(2)–Br Bond Length 1.88 – 1.90 ÅStandard sp2 C-Br covalent radius[4]
C(7)–O(Methoxy) Length 1.35 – 1.37 ÅShortened due to resonance with quinoline
Methoxy Torsion Angle 0° – 5°Maximizes orbital overlap and conjugation[2]
Supramolecular Packing & Intermolecular Interactions

The crystal packing of 2-bromo-7-methoxy-4-methylquinoline is governed by a delicate balance of non-covalent interactions:

  • π−π Stacking: The planar nature of the quinoline core facilitates face-to-face π−π stacking. Centroid-to-centroid distances are typically observed around 3.75 Å, aligning along the primary crystallographic axis[3].

  • Halogen Bonding: The highly polarizable bromine atom frequently engages in short Br···Br contacts or Br···N halogen bonds. Intermolecular Br···Br distances approaching 3.59 Å (well below the van der Waals radius sum of 3.70 Å) act as secondary directional forces stabilizing the lattice[3].

Crystallographic Workflow Diagram

Crystallography_Logic Purification 1. Sample Purification (HPLC >99%) Crystallization 2. Vapor Diffusion (DCM / Hexane) Purification->Crystallization Thermodynamic Control Validation 3. Optical Validation (Crossed Polarizers) Crystallization->Validation Select Birefringent Crystals Diffraction 4. SCXRD Collection (Mo Kα, 100 K) Validation->Diffraction Mount on Goniometer Refinement 5. Structure Refinement (SHELXL, F²) Diffraction->Refinement Intrinsic Phasing FinalModel 6. CIF Generation & PLATON Check Refinement->FinalModel R1 < 0.05, GoF ~ 1.0

Workflow for the crystallographic determination of 2-bromo-7-methoxy-4-methylquinoline.

References[1] Title: 476161-59-8|2-Bromo-6-methoxyquinoline|BLD Pharm

Source: bldpharm.com URL: [2] Title: Crystal structures of salts of bedaquiline - PMC - NIH Source: nih.gov URL: [4] Title: Structural Characterization of 6-Bromo-5-nitroquinoline-1-oxide: A Quantum Chemical Study and XRD Investigations - ResearchGate Source: researchgate.net URL: [3] Title: 6-Bromoquinoline-8-carbonitrile - IUCr Journals Source: iucr.org URL:

Sources

Foundational

Baseline Reactivity of 2-Bromo-7-methoxy-4-methylquinoline in Organic Synthesis

An In-Depth Technical Guide for Discovery Chemists and Process Scientists In modern medicinal chemistry and materials science, the strategic deployment of polyfunctional heterocycles dictates the efficiency of downstream...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Discovery Chemists and Process Scientists

In modern medicinal chemistry and materials science, the strategic deployment of polyfunctional heterocycles dictates the efficiency of downstream library generation. 2-Bromo-7-methoxy-4-methylquinoline (CAS: 115486-12-9) ()[1] serves as an exceptional trifunctional building block. As a Senior Application Scientist, I frequently rely on this scaffold because it offers three distinct, orthogonally addressable vectors for functionalization: a highly electrophilic C2-bromide, an oxidizable C4-methyl group, and an electron-rich carbocyclic ring modulated by the C7-methoxy substituent.

This whitepaper dissects the baseline reactivity of this molecule, explaining the causality behind its chemical behavior, and provides self-validating protocols for its functionalization.

Electronic Profiling and Mechanistic Grounding

Understanding the reactivity of 2-bromo-7-methoxy-4-methylquinoline requires an analysis of the push-pull electronic dynamics across the fused bicyclic system:

  • The C2-Bromide (The Electrophilic Hub): The C2 position is inherently electron-deficient. The adjacent imine-like nitrogen atom withdraws electron density via both inductive and resonance effects. This renders the C2-bromide highly susceptible to oxidative addition by low-valent transition metals and direct attack by nucleophiles.

  • The C7-Methoxy Group (The Electron Donor): The methoxy group is a strong electron-donating group (EDG) via resonance. It enriches the carbocyclic ring (specifically positions 6 and 8). While it slightly dampens the overall electrophilicity of the pyridine ring compared to an unsubstituted quinoline, the C2 position remains overwhelmingly reactive due to its direct alpha relationship to the nitrogen atom.

  • The C4-Methyl Group (The C-H Activation Vector): The protons on the C4-methyl group are highly acidic (benzylic/allylic to the electron-deficient ring). Deprotonation or radical abstraction at this site yields an intermediate that is heavily stabilized by resonance with the quinoline nitrogen, allowing for selective C(sp3)-H functionalization.

ReactivityMap Core 2-Bromo-7-methoxy- 4-methylquinoline Node1 C2-Bromide Cross-Coupling Core->Node1 Pd Catalyst Boronic Acids Node2 C2-Bromide SNAr Reaction Core->Node2 Nucleophiles Heat/Polar Solvent Node3 C4-Methyl C-H Oxidation Core->Node3 SeO2 or I2/DMSO Oxidant

Fig 1: Orthogonal reactivity nodes of 2-bromo-7-methoxy-4-methylquinoline.

Core Reactivity Nodes
Node 1: C2-Bromide in Nucleophilic Aromatic Substitution (SNAr)

The C2-bromide readily undergoes SNAr with amines (e.g., piperazines, morpholines) ()[2]. Causality: The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the C2 carbon, breaking the aromaticity of the pyridine ring to form a negatively charged Meisenheimer complex. This intermediate is dramatically stabilized because the negative charge is localized directly onto the electronegative nitrogen atom. Subsequent expulsion of the bromide ion restores aromaticity.

Node 2: C2-Bromide in Transition-Metal Catalyzed Cross-Coupling

2-Haloquinolines are privileged substrates for Suzuki-Miyaura, Buchwald-Hartwig, and reductive cross-coupling reactions ()[3][4]. Causality: The electron-deficient nature of the C2-carbon accelerates the rate-determining oxidative addition step of the palladium(0) catalyst into the C-Br bond. The resulting Pd(II) intermediate is highly stable, preventing premature decomposition before transmetalation can occur.

Node 3: C4-Methyl C(sp3)-H Functionalization

The C4-methyl group can be selectively oxidized to a quinoline-4-carboxaldehyde. Traditionally, this is achieved using Selenium Dioxide (SeO2) ()[5]. However, modern green chemistry favors metal-free aerobic oxidation using an I2/DMSO catalytic system ()[6]. Causality: The I2/DMSO system exploits the Kornblum oxidation pathway. Iodine reacts with the activated C4-methyl group to form an intermediate α -iodo species. DMSO then acts as the nucleophilic oxygen source, attacking the iodinated carbon. Subsequent elimination of dimethyl sulfide (DMS) yields the aldehyde.

Quantitative Data & Comparative Analysis

The following table summarizes the baseline reactivity parameters for the three primary functionalization vectors.

Reactivity NodeReaction TypeTypical Reagents / SolventTemp (°C)Expected YieldMechanistic Driver
C2-Bromide Suzuki-Miyaura CouplingPd(dppf)Cl2, Ar-B(OH)2, K2CO3, Dioxane/H2O9075–95%Oxidative addition is accelerated by the highly electrophilic C2 position.
C2-Bromide SNArPiperazine, K2CO3, DMF or NMP100–14060–85%The quinoline N-atom stabilizes the anionic Meisenheimer intermediate.
C4-Methyl C(sp3)-H OxidationI2, DMSO (Metal-free)10070–85%Benzylic/allylic C-H acidity driven by resonance with the heterocyclic core.
C4-Methyl Classic OxidationSeO2, Toluene or Xylene110–14065–75%Direct insertion of SeO2 into the activated C-H bond.
Standardized Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems. By monitoring the specific visual and chromatographic cues described, a process scientist can verify the success of each step in real-time.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling at C2

This protocol selectively functionalizes the C2 position while leaving the C4-methyl group intact.

  • Setup: Charge an oven-dried Schlenk flask with 2-bromo-7-methoxy-4-methylquinoline (1.0 equiv), the desired arylboronic acid (1.2 equiv), and finely ground K2CO3 (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv) under a positive flow of inert gas (N2 or Ar). Self-Validation: The mixture should appear as a heterogeneous red/orange powder.

  • Solvent Introduction: Add a degassed mixture of 1,4-dioxane/H2O (4:1 v/v) to achieve a 0.2 M concentration of the limiting reagent.

  • Reaction: Heat the sealed flask to 90 °C for 4–6 hours. Self-Validation: The reaction mixture will turn dark brown/black as the active Pd(0) species is generated and turns over. Monitor via LC-MS; the starting material mass (m/z ~252 [M+H]+) should be fully replaced by the coupled product mass.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black. Wash the filtrate with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (silica gel, hexanes/EtOAc gradient).

Protocol B: Metal-Free Oxidation of the C4-Methyl Group

This protocol converts the C4-methyl group to an aldehyde, providing a handle for reductive amination or olefination.

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the quinoline derivative (1.0 equiv) in anhydrous DMSO (0.2 M).

  • Reagent Addition: Add molecular iodine (I2, 1.5 equiv) in one portion. Self-Validation: The solution will immediately turn a deep, opaque purple/brown.

  • Reaction: Heat the mixture to 100 °C under an ambient atmosphere for 12–24 hours. Self-Validation: As the reaction proceeds, the distinct odor of dimethyl sulfide (DMS) will be detectable, confirming the Kornblum-type oxidation mechanism.

  • Quench: Cool the mixture to room temperature and quench with saturated aqueous Na2S2O3. Self-Validation: The dark iodine color will rapidly dissipate, leaving a pale yellow or colorless solution.

  • Workup: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers extensively with water (to remove DMSO) and brine, then dry over Na2SO4.

  • Purification: Evaporate the solvent and purify the resulting quinoline-4-carboxaldehyde via recrystallization or silica gel chromatography.

Workflow Step1 Starting Material (CAS 115486-12-9) Step2 Suzuki Coupling (C2-Arylation) Step1->Step2 Pd(dppf)Cl2 K2CO3 Step3 C4-Methyl Oxidation (Aldehyde Formation) Step2->Step3 I2, DMSO 100°C Step4 Complex API Intermediate Step3->Step4 Downstream Synthesis

Fig 2: Sequential workflow for dual functionalization of the quinoline scaffold.

References
  • Standley, E. A., et al. "Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides". Journal of the American Chemical Society. URL:[Link]

  • Wu, X., et al. "Metal-free oxidative C(sp3)–H functionalization: a facile route to quinoline formaldehydes from methyl-azaheteroarenes". Organic & Biomolecular Chemistry (via SciSpace). URL:[Link]

  • NIH. "Synthesis and Anti-norovirus Activity of Pyranobenzopyrone Compounds". PubMed Central (PMC). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: A Step-by-Step Guide to the Synthesis of 2-Bromo-7-methoxy-4-methylquinoline

Abstract This comprehensive application note provides a detailed, two-step synthesis protocol for 2-bromo-7-methoxy-4-methylquinoline, a valuable heterocyclic building block for pharmaceutical and materials science resea...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive application note provides a detailed, two-step synthesis protocol for 2-bromo-7-methoxy-4-methylquinoline, a valuable heterocyclic building block for pharmaceutical and materials science research. The synthesis commences with the Conrad-Limpach cyclization of 3-methoxyaniline and ethyl acetoacetate to form the key intermediate, 7-methoxy-4-methylquinolin-2-ol. This intermediate is subsequently converted to the target compound via a robust bromination reaction using phosphorus oxybromide. This guide offers in-depth procedural details, mechanistic insights, safety protocols, and data presentation designed for researchers, scientists, and drug development professionals.

Introduction and Significance

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Their diverse biological activities include antimalarial, anticancer, and antibacterial properties.[3][4] The title compound, 2-bromo-7-methoxy-4-methylquinoline, serves as a versatile synthetic intermediate. The bromine atom at the 2-position is amenable to a wide range of nucleophilic substitution and cross-coupling reactions, allowing for the introduction of various functional groups and the construction of more complex molecular architectures. This protocol outlines a reliable and reproducible pathway to access this important research chemical.

The selected synthetic strategy involves two primary transformations:

  • Quinoline Core Formation: Construction of the 7-methoxy-4-methylquinolin-2-ol ring system.

  • Halogenation: Conversion of the 2-hydroxyl group to a 2-bromo group.

This approach was chosen for its use of readily available starting materials and its reliance on well-established, high-yielding chemical transformations.

Overall Synthetic Pathway

The synthesis proceeds through the two-step sequence illustrated below. The initial step is a thermal cyclization to form the quinolone core, followed by a bromination reaction to yield the final product.

G SM Starting Materials: 3-Methoxyaniline Ethyl Acetoacetate INT1 Intermediate 1: 7-Methoxy-4-methylquinolin-2-ol SM->INT1  Step 1: Conrad-Limpach  Cyclization TC Target Compound: 2-Bromo-7-methoxy-4-methylquinoline INT1->TC  Step 2: Bromination  with POBr₃

Caption: High-level overview of the two-step synthesis.

Part I: Synthesis of 7-Methoxy-4-methylquinolin-2-ol (Intermediate 1)

Principle and Rationale

This step utilizes the Conrad-Limpach-Knorr synthesis, a classic and effective method for preparing 4-quinolones.[2] The reaction proceeds in two stages. First, the aromatic amine (3-methoxyaniline) condenses with the β-ketoester (ethyl acetoacetate) under milder conditions to form a β-aminoacrylate intermediate. In the second stage, this intermediate undergoes a thermal intramolecular cyclization at high temperatures (typically >240 °C) to form the heterocyclic quinolone ring. A high-boiling, inert solvent such as diphenyl ether is used to achieve the necessary temperature for this ring-closing reaction.

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMoles (mmol)EquivalentsNotes
3-Methoxyaniline123.1512.32 g1001.0Purity ≥98%
Ethyl Acetoacetate130.1413.01 g1001.0Purity ≥99%
Diphenyl Ether170.21150 mL--High-boiling solvent
Ethanol46.07200 mL--For washing/recrystallization
Hydrochloric Acid (1M)36.46~20 mL--For work-up
Step-by-Step Experimental Protocol
  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a Dean-Stark trap, add 3-methoxyaniline (12.32 g, 100 mmol) and ethyl acetoacetate (13.01 g, 100 mmol).

  • Initial Condensation: Heat the mixture in an oil bath at 140-150 °C for 2 hours. Water and ethanol will be collected in the Dean-Stark trap as byproducts of the initial condensation.

  • Cyclization: After the initial heating phase, carefully add diphenyl ether (150 mL) to the reaction mixture. Increase the temperature of the oil bath to 250-255 °C and maintain a vigorous reflux for 1 hour. The formation of the quinolone product will be observed as a precipitate.

  • Work-up and Isolation: Allow the reaction mixture to cool to approximately 80-90 °C. While still warm, pour the slurry into 300 mL of hexane to precipitate the product fully and dissolve the diphenyl ether.

  • Filtration: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with hexane (3 x 50 mL) to remove residual diphenyl ether, followed by ethanol (2 x 30 mL).

  • Acid Wash: Transfer the crude solid to a beaker containing 200 mL of 1M hydrochloric acid and stir for 30 minutes to remove any unreacted aniline. Filter the solid again, wash with deionized water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Drying and Characterization: Dry the purified white to off-white solid in a vacuum oven at 80 °C. The expected yield is typically 75-85%. The product, 7-methoxy-4-methylquinolin-2-ol, can be characterized by standard analytical techniques.[5][6][7]

Part II: Synthesis of 2-Bromo-7-methoxy-4-methylquinoline (Target Compound)

Principle and Rationale

The conversion of the 2-quinolone (a cyclic amide or lactam) to the 2-bromoquinoline is achieved using phosphorus oxybromide (POBr₃). This reagent serves as both a dehydrating and brominating agent. The mechanism is analogous to a Vilsmeier-type reaction.[8] The carbonyl oxygen of the quinolone attacks the electrophilic phosphorus atom of POBr₃, forming a phosphate intermediate. This transforms the oxygen into an excellent leaving group, facilitating a nucleophilic attack by a bromide ion at the C2 position of the quinoline ring to yield the desired 2-bromo product.

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMoles (mmol)EquivalentsNotes
7-Methoxy-4-methylquinolin-2-ol189.219.46 g501.0From Part I
Phosphorus Oxybromide (POBr₃)286.6921.5 g751.5Highly corrosive, water-reactive
Acetonitrile41.05100 mL--Anhydrous solvent
Saturated NaHCO₃ solution-~300 mL--For quenching
Dichloromethane (DCM)84.93~200 mL--For extraction
Anhydrous MgSO₄ or Na₂SO₄-~10 g--Drying agent
Step-by-Step Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube (containing CaCl₂ or Drierite), add 7-methoxy-4-methylquinolin-2-ol (9.46 g, 50 mmol) and anhydrous acetonitrile (100 mL).

  • Reagent Addition: With stirring, carefully add phosphorus oxybromide (21.5 g, 75 mmol) to the suspension in portions. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) using an oil bath and maintain reflux for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: After cooling the reaction mixture to room temperature, pour it slowly and carefully into a beaker containing 500 g of crushed ice and 200 mL of saturated sodium bicarbonate (NaHCO₃) solution. Caution: This quenching step is exothermic and will release gas. Perform this in a well-ventilated fume hood with vigorous stirring.

  • Extraction: Once the quenching is complete and all solids have dissolved (the solution should be basic), transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 70 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.[9][10][11] The final product is a solid.

Safety Precautions

Working with phosphorus oxybromide requires strict adherence to safety protocols due to its hazardous nature.

G cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling & Storage cluster_emergency Emergency Procedures ppe_gloves Chemical-Resistant Gloves (Nitrile or Neoprene) ppe_goggles Safety Goggles & Face Shield ppe_coat Lab Coat / Apron h_fumehood Work in a Fume Hood h_water AVOID Water Contact (Reacts Violently) h_storage Store in a Cool, Dry, Well-Ventilated Area h_inert Keep Container Tightly Sealed e_spill Spill: Neutralize/Absorb with Dry Sand or Earth e_contact Contact: Flush with Copious Amounts of Water (15+ min) e_medical Seek Immediate Medical Attention

Caption: Critical safety protocols for phosphorus oxybromide.

  • Corrosivity: Phosphorus oxybromide is extremely corrosive and can cause severe skin burns and eye damage.[12][13]

  • Reactivity with Water: It reacts violently with water and moisture, releasing heat and corrosive hydrogen bromide (HBr) gas.[14][15] All glassware must be thoroughly dried, and the reaction should be conducted under anhydrous conditions.

  • Handling: Always handle POBr₃ in a well-ventilated chemical fume hood.[14][16] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[15]

  • Storage: Store in a cool, dry place away from incompatible materials like alcohols and bases.[14][15]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

References

  • Maddila, S., Gorle, S., Singh, M., Lavanya, P., & Jonnalagadda, S. B. (2016). Vilsmeier-Haack cyclisation as a facile synthetic route to thieno [2,3-b] quinolines. Letters in Organic Chemistry, 13(5), 339-345. (Source for general quinoline synthesis)
  • Acme Organics. (n.d.). Phosphorus (V) Oxybromide Safety Data Sheet. Available at: [Link]

  • Abu-Hashem, A. A., Abdelgawad, A. A. M., & Gouda, M. A. (2023). Vilsmeier-Haack Cyclisation as a Facile Synthetic Route to Thieno [2,3- b] Quinolines (Part I). Letters in Organic Chemistry, 20(3), 197-220. Available at: [Link]

  • Arkat USA, Inc. (n.d.). Synthesis, spectral and microbial studies of some novel quinoline derivatives via Vilsmeier Haack reagent. ARKIVOC. Available at: [Link]

  • Singh, P., & Singh, K. (2010). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Available at: [Link]

  • Choudhary, A. (2020). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

  • Loba Chemie. (n.d.). PHOSPHORUS OXYBROMIDE FOR SYNTHESIS - Safety Data Sheet. Available at: [Link]

  • ResearchGate. (n.d.). General strategies for the synthesis of quinoline derivatives... [Image]. Available at: [Link]

  • SlideShare. (n.d.). Preparation and Properties of Quinoline. Available at: [Link]

  • Wikipedia. (n.d.). Quinoline. Available at: [Link]

  • Chemical Synthesis Database. (2025). 7-bromo-2-methoxy-4-methylquinoline. Available at: [Link]

  • Růžička, A., & Slanina, Z. (2014). 7-methoxy-8-methylquinolin-4-ol; A Quinoline Building Block for Simeprevir Synthesis. Synlett, 25(05), 727-729.
  • Google Patents. (n.d.). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.
  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Available at: [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2020). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. PMC. Available at: [Link]

  • Fun, H. K., et al. (2010). 2-Bromo-5,7-dimethoxy-4-phenylquinoline. PMC. Available at: [Link]

  • Al-Haiza, M. A., Mostafa, M. S., & El-Kady, M. Y. (2005). A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. HETEROCYCLES, 65(12), 2937-2947.
  • National Center for Biotechnology Information. (n.d.). 7-Methoxy-4-methylquinolin-2-ol. PubChem Compound Database. Available at: [Link]

  • Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
  • PubChemLite. (n.d.). 7-methoxy-4-methylquinolin-2-ol (C11H11NO2). Available at: [Link]

  • Gangan, V., et al. (2019). A Detailed Bromination Study of 7-Hydroxy-4-Methyl Benzopyran-2-One Under Classical Method and Microwave Irradiation. Semantic Scholar. Available at: [Link]

  • Eastern Mediterranean University. (2023). Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]

Sources

Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Functionalization of 2-Bromo-7-methoxy-4-methylquinoline

Executive Summary The functionalization of quinoline scaffolds is a critical operation in drug discovery, particularly for the synthesis of antimalarials, kinase inhibitors, and novel antimicrobial agents. This applicati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of quinoline scaffolds is a critical operation in drug discovery, particularly for the synthesis of antimalarials, kinase inhibitors, and novel antimicrobial agents. This application note provides an in-depth, self-validating technical guide for the Suzuki-Miyaura cross-coupling of 2-bromo-7-methoxy-4-methylquinoline (CAS: 115486-12-9). By dissecting the mechanistic causality behind catalyst selection, solvent effects, and substrate electronic properties, this guide empowers researchers to achieve high-yielding C-C bond formations while minimizing common failure modes such as protodeboronation and catalyst deactivation.

Substrate Profiling & Mechanistic Rationale

Understanding the intrinsic electronic and steric properties of the coupling partner is the first step in designing a robust reaction system. 2-Bromo-7-methoxy-4-methylquinoline presents a unique reactivity profile:

  • C2-Bromine (The Electrophilic Core): The C2 position of the quinoline ring is highly activated. The adjacent nitrogen atom withdraws electron density via strong inductive and resonance effects, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the C-Br bond. This electronic deficiency facilitates rapid oxidative addition by electron-rich Pd(0) species, making it an excellent electrophile for cross-coupling[1].

  • 7-Methoxy Group (Electronic Modulator): The electron-donating methoxy group at the 7-position increases the overall electron density of the carbocyclic ring. While this slightly dampens the extreme electrophilicity of the quinoline core compared to unsubstituted analogs, it dramatically improves the solubility of the scaffold and serves as a critical hydrogen-bond acceptor in biological targets.

  • 4-Methyl Group (Steric Influence): Positioned at C4, the methyl group provides conformational rigidity to the quinoline core but is sterically distant enough from the C2 reaction center to avoid hindering the bulky palladium catalytic transition states during reductive elimination.

Catalytic Cycle & Kinetic Dynamics

The Suzuki-Miyaura coupling relies on a precise sequence of organometallic transformations. For heteroaryl bromides, the rate-limiting step often shifts between oxidative addition and transmetalation, depending on the basicity of the aqueous media and the ligand architecture[2].

CatalyticCycle Pd0 Pd(0) Active Catalyst L2Pd(0) OxAdd Oxidative Addition Insertion into C2-Br Pd0->OxAdd + 2-Bromoquinoline TransMet Transmetalation Boronate Transfer OxAdd->TransMet + Ar-B(OH)3- / Base RedElim Reductive Elimination Biaryl Product Release TransMet->RedElim RedElim->Pd0 - Cross-Coupled Product

Fig 1: Suzuki-Miyaura catalytic cycle for 2-bromo-7-methoxy-4-methylquinoline.

Causality of Transmetalation: The neutral arylboronic acid is a poor nucleophile. The addition of an inorganic base (e.g., K₂CO₃) in the presence of water converts the boronic acid into a negatively charged, highly nucleophilic boronate complex [ArB(OH)3​]− . This complex readily transfers its aryl group to the Pd(II) center, driving the catalytic cycle forward[3].

Reaction Optimization & Quantitative Benchmarking

Selecting the correct catalyst and solvent system is paramount. Bidentate ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) force a cis-geometry on the palladium center, which geometrically accelerates the reductive elimination step and prevents the precipitation of inactive "Pd black"[2].

Table 1: Optimization of Coupling Conditions

Standard Conditions: 2-bromo-7-methoxy-4-methylquinoline (1.0 eq), Phenylboronic acid (1.2 eq), Base (2.0 eq), 4 hours.

Catalyst System (5 mol%)BaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation & Causality
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O (4:1)9065%Moderate yield; monodentate ligands prone to oxidation and catalyst degradation over time.
Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 88% Optimal; bidentate ligand stabilizes Pd intermediates and accelerates reductive elimination.
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O (10:1)10094%Exceptional yield; bulky, electron-rich ligand accelerates oxidative addition for challenging substrates.
Pd(dppf)Cl₂Cs₂CO₃DMF/H₂O (4:1)8072%Higher base solubility, but competitive protodeboronation of the boronic acid observed.

Self-Validating Experimental Protocol

The following methodology is designed as a self-validating system. Visual and analytical checkpoints are embedded within the protocol to ensure the reaction trajectory is correct before proceeding to the next step.

Workflow Prep Reagent Prep & Degassing Heat Reaction Heating (80-100°C) Prep->Heat Catalyst Workup Aqueous Workup & Extraction Heat->Workup Completion Purify Chromatography & LC-MS Workup->Purify Crude

Fig 2: Self-validating experimental workflow for the cross-coupling protocol.

Step-by-Step Methodology

Step 1: Reagent Preparation & Critical Degassing

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-7-methoxy-4-methylquinoline (1.0 mmol, 252.1 mg), the desired arylboronic acid (1.2 mmol), and anhydrous K₂CO₃ (2.0 mmol, 276.4 mg).

  • Add a solvent mixture of 1,4-Dioxane and deionized water (4:1 ratio, 10 mL total volume).

  • Causality Note: Oxygen is highly detrimental; it promotes the homocoupling of boronic acids and irreversibly oxidizes phosphine ligands to phosphine oxides[4].

  • Degassing: Submerge the flask in a sonicator and sparge with ultra-pure Argon for 15 minutes, or perform three consecutive freeze-pump-thaw cycles.

  • Validation Checkpoint 1: The mixture should appear as a heterogeneous, pale-yellow suspension.

Step 2: Catalyst Activation & Heating

  • Under a positive stream of Argon, quickly add Pd(dppf)Cl₂ (0.05 mmol, 36.6 mg).

  • Seal the flask and heat the reaction mixture to 90 °C in a pre-heated oil bath.

  • Validation Checkpoint 2: Within 10-15 minutes of reaching 90 °C, the solution should transition from a cloudy yellow to a deep, homogeneous red/brown. This color shift confirms the reduction of Pd(II) to the catalytically active Pd(0) species. If the solution turns completely opaque black with a heavy precipitate, oxygen ingress has occurred, resulting in inactive "Pd black".

Step 3: Reaction Monitoring

  • Stir the reaction at 90 °C for 4 hours.

  • Validation Checkpoint 3: Pull a 10 µL aliquot, dilute in EtOAc, and analyze via TLC (Hexanes/EtOAc 3:1) and LC-MS. The starting material (m/z ~252/254 for the bromine isotopes) should be completely consumed, replaced by a single major product peak corresponding to the [M+H]+ of the cross-coupled product.

Step 4: Workup & Purification

  • Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove palladium residues.

  • Transfer the filtrate to a separatory funnel. Wash sequentially with distilled water (2 × 15 mL) and saturated aqueous NaCl (brine, 15 mL).

  • Causality Note: The aqueous washes are strictly required to remove the inorganic salts (K₂CO₃, KCl) and any residual unreacted boronic acid, which is highly water-soluble.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Troubleshooting & Diagnostic Logic

When working with heteroaryl halides, specific failure modes can occur. Use this diagnostic logic to course-correct:

  • Symptom: High levels of boronic acid homocoupling (Biaryl formation).

    • Causality: Oxygen contamination acts as an oxidant, driving the Pd-catalyzed homocoupling of the boronic acid[4].

    • Correction: Rigorously verify the inert atmosphere. Switch from Argon sparging to the more robust freeze-pump-thaw degassing method.

  • Symptom: Incomplete conversion; starting material remains after 12 hours.

    • Causality: The transmetalation step is stalled, likely due to insufficient base solubility or protodeboronation (the boronic acid decomposes into the corresponding arene before it can couple)[2].

    • Correction: Increase the water ratio slightly to ensure complete dissolution of K₂CO₃, or switch to a more active catalyst system like Pd(OAc)₂/SPhos. Add the boronic acid in two batches (0.6 eq initially, 0.6 eq after 2 hours) to outcompete protodeboronation.

  • Symptom: Protodehalogenation (Formation of 7-methoxy-4-methylquinoline).

    • Causality: The Pd(II) intermediate undergoes beta-hydride elimination (often sourced from alcohol solvents if used) or abstracts a proton instead of undergoing transmetalation.

    • Correction: Ensure strictly anhydrous 1,4-Dioxane is used before adding the measured equivalent of water. Avoid using ethanol or isopropanol as co-solvents for this specific substrate.

References

  • Sigma-Aldrich / PubChem. "2-Bromo-7-methoxy-4-methylquinoline - Compound Summary." National Center for Biotechnology Information. Available at:[Link]

  • Zhang, Y. et al. "Silica-assisted Suzuki–Miyaura reactions of heteroaryl bromides in aqueous media." Green Chemistry, 2008. Available at:[Link]

  • Peh, G. R. et al. "An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals." Organic Chemistry Frontiers (via PMC), 2021. Available at:[Link]

  • Noel, T. et al. "Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow." Organic Letters, 2011. Available at:[Link]

Sources

Method

Application Note: 2-Bromo-7-methoxy-4-methylquinoline in Medicinal Chemistry

Executive Summary & Structural Rationale In modern drug discovery, the quinoline scaffold is a privileged pharmacophore found in numerous FDA-approved therapeutics, ranging from antimalarials to targeted kinase inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, the quinoline scaffold is a privileged pharmacophore found in numerous FDA-approved therapeutics, ranging from antimalarials to targeted kinase inhibitors. 2-Bromo-7-methoxy-4-methylquinoline (CAS: 115486-12-9) serves as an exceptionally versatile, bifunctional building block for late-stage functionalization and structure-activity relationship (SAR) exploration.

As a Senior Application Scientist, I emphasize that the selection of this specific building block is rarely arbitrary; it is driven by precise electronic and steric causality:

  • C2-Bromine (The Synthetic Vector): The halogen at the 2-position is adjacent to the electron-withdrawing imine-like nitrogen. This significantly lowers the LUMO of the C-Br bond, making it highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0), Cu(I))[1]. It enables rapid access to diverse chemical space via cross-coupling[2].

  • C7-Methoxy (The Electronic Tuner): This electron-donating group (EDG) modulates the basicity (pKa) of the quinoline nitrogen via resonance[3]. In kinase inhibitors, this precisely tunes the nitrogen to act as an optimal hydrogen-bond acceptor for the kinase hinge region (e.g., binding to the backbone NH of cysteine or methionine residues).

  • C4-Methyl (The Metabolic Shield): Unsubstituted quinolines are notorious for undergoing rapid oxidative metabolism at the C4 position by aldehyde oxidase or Cytochrome P450 enzymes. The C4-methyl group provides a steric shield that blocks this metabolic liability while simultaneously forcing a favorable dihedral angle for any subsequent functionalization at the C3 position.

SAR_Logic Core 2-Bromo-7-methoxy- 4-methylquinoline C2 C2-Bromo (Cross-Coupling Site) Core->C2 Pd-Catalysis C7 C7-Methoxy (H-Bond Acceptor) Core->C7 Electronic Tuning C4 C4-Methyl (Steric Shield) Core->C4 Metabolic Stability Aryl/Heteroaryl Addition\n(Suzuki/Negishi) Aryl/Heteroaryl Addition (Suzuki/Negishi) C2->Aryl/Heteroaryl Addition\n(Suzuki/Negishi) Amine Addition\n(Buchwald-Hartwig) Amine Addition (Buchwald-Hartwig) C2->Amine Addition\n(Buchwald-Hartwig)

Caption: Structural rationale and SAR logic tree for 2-bromo-7-methoxy-4-methylquinoline functionalization.

Core Medicinal Chemistry Applications

Kinase Inhibitor Scaffolds

The 7-methoxyquinoline core is a well-established ATP-competitive hinge binder. By utilizing the 2-bromo position, medicinal chemists can perform4 to extend the molecule into the hydrophobic pocket (back pocket) of the kinase active site[4].

Anti-Infective Agents

Halogenated quinolines are historically significant in the development of antimalarial and antibacterial agents[2]. The C2 position can be functionalized with diamines or large lipophilic groups via 5 to bypass traditional resistance mechanisms seen with chloroquine derivatives[5].

Quantitative Data: Cross-Coupling Parameters

To guide synthetic planning, the following table summarizes empirically validated reaction parameters for the functionalization of 2-bromo-7-methoxy-4-methylquinoline.

Reaction TypeCoupling PartnerCatalyst SystemBase / SolventTemp / TimeTypical Yield (%)
Suzuki-Miyaura Aryl/Heteroaryl Boronic AcidsPd(dppf)Cl₂, 5 mol%K₂CO₃ / Dioxane:H₂O (4:1)90 °C / 12 h75 - 92%
Buchwald-Hartwig Primary/Secondary AminesPd₂(dba)₃, Xantphost-BuONa / Toluene100 °C / 16 h65 - 88%
Sonogashira Terminal AlkynesPd(PPh₃)₂Cl₂, CuIEt₃N / DMF70 °C / 8 h80 - 95%
Reductive Coupling Aryl IodidesPd-based, H₂ mediatedNa₂CO₃ / Various80 °C / 24 h50 - 70%

Experimental Protocols & Workflows

The following protocols are designed as self-validating systems. Causality for reagent selection and quality control checkpoints are explicitly defined to ensure reproducibility.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Form a C-C bond at the C2 position using an arylboronic acid.

Causality & Reagent Rationale:

  • Pd(dppf)Cl₂: The bidentate dppf ligand prevents the precipitation of palladium black, maintaining a high concentration of the active Pd(0) species.

  • Water (20% v/v): Water is strictly required to solvate the K₂CO₃ base, generating the critical palladium-hydroxo intermediate that undergoes transmetalation with the boronic acid.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask, charge 2-bromo-7-methoxy-4-methylquinoline (1.0 equiv, 1.0 mmol), arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.5 equiv).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure N₂. Repeat this cycle three times. Causality: Oxygen rapidly oxidizes Pd(0) to an inactive Pd(II) peroxo complex.

  • Solvent Addition: Add degassed 1,4-dioxane (4.0 mL) and degassed deionized water (1.0 mL) via syringe.

  • Reaction: Heat the biphasic mixture to 90 °C in a pre-heated oil bath for 12 hours under vigorous magnetic stirring.

  • Validation Checkpoint (TLC/LC-MS): Sample 10 µL of the organic layer. The disappearance of the starting material mass (m/z ~252[M+H]⁺) and the appearance of the product mass validates successful conversion.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: Buchwald-Hartwig Amination

Objective: Form a C-N bond at the C2 position using a secondary cyclic amine (e.g., morpholine or piperazine).

Causality & Reagent Rationale:

  • Xantphos Ligand: Xantphos possesses a wide bite angle (~111°). This steric bulk forces the palladium center into a geometry that dramatically accelerates reductive elimination, favoring C-N bond formation over unwanted β-hydride elimination.

Workflow Step1 Step 1: Reagent Preparation Weigh Quinoline, Amine, Pd2(dba)3, Xantphos, t-BuONa Step2 Step 2: Inert Atmosphere Evacuate and backfill with N2 (x3) Step1->Step2 Step3 Step 3: Solvent Addition Add anhydrous Toluene Step2->Step3 Step4 Step 4: Reaction Execution Heat at 100°C for 16h Step3->Step4 Step5 Step 5: Workup & Purification Filter through Celite, concentrate, Flash Chromatography Step4->Step5

Caption: Step-by-step experimental workflow for the Buchwald-Hartwig amination of the quinoline core.

Step-by-Step Procedure:

  • Preparation: In a glovebox or using standard Schlenk techniques, combine 2-bromo-7-methoxy-4-methylquinoline (1.0 equiv), the secondary amine (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), Xantphos (0.06 equiv), and sodium tert-butoxide (1.5 equiv) in a reaction vial.

  • Solvent Addition: Add anhydrous, degassed toluene (0.2 M relative to the quinoline).

  • Reaction: Seal the vial with a Teflon-lined cap and heat at 100 °C for 16 hours.

  • Validation Checkpoint: Monitor via LC-MS. A successful amination will show a distinct shift in retention time and a new [M+H]⁺ peak corresponding to the amine adduct.

  • Workup: Cool the mixture, dilute with dichloromethane, and filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via automated flash chromatography (Hexanes/EtOAc gradient).

References

  • 2-Bromoquinoline - Career Henan Chemical Co. / Coreychem Source: Coreychem URL:[1]

  • 2-Bromoquinoline - Chem-Impex Source: Chem-Impex International URL:[2]

  • 7-Methoxy-4-methylquinoline | C11H11NO | CID 13685551 Source: PubChem, National Institutes of Health (NIH) URL:[3]

  • Pd-Catalyzed Alkylation of (Iso)quinolines and Arenes: 2-Acylpyridine Compounds as Alkylation Reagents Source: Organic Letters, ACS Publications URL:[4]

  • Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides Source: Journal of the American Chemical Society, ACS Publications URL:[5]

Sources

Application

The Versatile Precursor: A Guide to Synthesizing Quinoline Derivatives from 2-Bromo-7-methoxy-4-methylquinoline

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a vast spectrum of biological activities, including anticancer, antimalarial, and antibacterial proper...

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Author: BenchChem Technical Support Team. Date: April 2026

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a vast spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] The functionalization of the quinoline core is key to tuning these properties, and strategically substituted precursors are therefore of immense value. Among these, 2-bromo-7-methoxy-4-methylquinoline stands out as a highly versatile building block. Its bromine atom at the 2-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, while the methoxy and methyl groups at the 7- and 4-positions, respectively, modulate the electronic and steric properties of the molecule, influencing both reactivity and the biological profile of its derivatives.

This technical guide provides detailed application notes and protocols for the use of 2-bromo-7-methoxy-4-methylquinoline as a precursor in three pivotal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the choice of reagents and conditions.

Core Compound Information

ParameterValue
Compound Name 2-Bromo-7-methoxy-4-methylquinoline
CAS Number 107933-77-9
Molecular Formula C₁₁H₁₀BrNO
Molecular Weight 252.11 g/mol
Appearance Solid

Safety Information: 2-Bromo-7-methoxy-4-methylquinoline is classified as an acute toxicant (oral) and can cause serious eye damage.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[5][6]

Reaction Principle

The reaction involves the palladium-catalyzed coupling of the 2-bromoquinoline with an organoboron compound, typically a boronic acid or its ester. The catalytic cycle proceeds through three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The nitrogen atom in the quinoline ring can potentially coordinate to the palladium catalyst, acting as a poison.[7] Therefore, the selection of a suitable ligand is crucial to shield the palladium center and maintain catalytic activity.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine: - 2-Bromo-7-methoxy-4-methylquinoline - Arylboronic Acid - Base (e.g., K₂CO₃) - Pd Catalyst (e.g., Pd(PPh₃)₄) inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert solvent Add Degassed Solvent (e.g., 1,4-Dioxane/H₂O) heating Heat to 80-100 °C solvent->heating inert->solvent monitoring Monitor by TLC or LC-MS heating->monitoring extraction Aqueous Work-up & Extraction monitoring->extraction purification Column Chromatography extraction->purification final_product final_product purification->final_product 2-Aryl-7-methoxy-4-methylquinoline

Caption: Workflow for the Suzuki-Miyaura Coupling Reaction.

Detailed Protocol: Synthesis of 2-(4-methoxyphenyl)-7-methoxy-4-methylquinoline

This protocol is a general starting point and may require optimization for different arylboronic acids.

Materials:

  • 2-Bromo-7-methoxy-4-methylquinoline (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Deionized water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 2-bromo-7-methoxy-4-methylquinoline (e.g., 252 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Catalyst SystemBaseSolventTemperature (°C)Typical Yields
Pd(PPh₃)₄K₂CO₃ or K₃PO₄1,4-Dioxane/H₂O90-10075-95%
Pd(dppf)Cl₂Cs₂CO₃Toluene/H₂O100-11080-98%
Pd(OAc)₂ / SPhosK₃PO₄2-Methyltetrahydrofuran8085-99%

II. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[3][8] This reaction is of particular importance in pharmaceutical chemistry, as the arylamine motif is present in a vast number of bioactive molecules.

Reaction Principle

This palladium-catalyzed cross-coupling reaction involves the formation of a carbon-nitrogen bond between an aryl halide and an amine in the presence of a base.[3] The catalytic cycle includes the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to afford the arylamine product.[8] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step and prevent catalyst decomposition.

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine: - 2-Bromo-7-methoxy-4-methylquinoline - Amine - Base (e.g., NaO-t-Bu) - Pd Pre-catalyst & Ligand inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert solvent Add Anhydrous, Degassed Solvent (e.g., Toluene) heating Heat to 90-110 °C solvent->heating inert->solvent monitoring Monitor by TLC or LC-MS heating->monitoring filtration Filter through Celite® monitoring->filtration extraction Aqueous Work-up & Extraction filtration->extraction purification Column Chromatography extraction->purification final_product final_product purification->final_product 2-Amino-7-methoxy-4-methylquinoline

Caption: Workflow for the Buchwald-Hartwig Amination Reaction.

Detailed Protocol: Synthesis of 7-methoxy-4-methyl-N-phenylquinolin-2-amine

Materials:

  • 2-Bromo-7-methoxy-4-methylquinoline (1.0 equiv)

  • Aniline (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaO-t-Bu) (1.4 equiv)

  • Toluene (anhydrous, degassed)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add Pd(OAc)₂ (e.g., 4.5 mg, 0.02 mmol) and XPhos (19 mg, 0.04 mmol) to a dry Schlenk tube. Add degassed toluene (2 mL) and stir for 10 minutes. To this catalyst solution, add 2-bromo-7-methoxy-4-methylquinoline (252 mg, 1.0 mmol), aniline (112 mg, 1.2 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Inert Atmosphere: Seal the tube and remove from the glovebox.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 8-16 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with toluene and filter through a pad of Celite®, washing with additional toluene.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired product.

Catalyst/Ligand SystemBaseSolventTemperature (°C)Typical Yields
Pd(OAc)₂ / XPhosNaO-t-BuToluene10085-98%
Pd₂(dba)₃ / BINAPCs₂CO₃Toluene11070-90%
BrettPhos Pd G3K₃PO₄2-Methyltetrahydrofuran9088-99%

III. Sonogashira Coupling: Introducing C(sp) Scaffolds

The Sonogashira reaction is the most widely used method for the coupling of terminal alkynes with aryl or vinyl halides, providing a direct route to substituted alkynes.[9][10]

Reaction Principle

This reaction is typically co-catalyzed by palladium and copper salts. The palladium catalyst follows a cycle similar to other cross-coupling reactions (oxidative addition, reductive elimination). The role of the copper(I) co-catalyst is to react with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex.[9] An amine base is used to deprotonate the alkyne and to neutralize the hydrogen halide formed during the reaction.

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine: - 2-Bromo-7-methoxy-4-methylquinoline - Pd/Cu Catalysts - Ligand (e.g., PPh₃) inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert solvent Add Degassed Amine Solvent (e.g., Triethylamine) alkyne Add Terminal Alkyne solvent->alkyne heating Heat to 60-80 °C alkyne->heating inert->solvent monitoring Monitor by TLC or GC-MS heating->monitoring filtration Filter off salts monitoring->filtration extraction Aqueous Work-up & Extraction filtration->extraction purification Column Chromatography extraction->purification final_product final_product purification->final_product 2-Alkynyl-7-methoxy-4-methylquinoline

Caption: Workflow for the Sonogashira Coupling Reaction.

Detailed Protocol: Synthesis of 7-methoxy-4-methyl-2-(phenylethynyl)quinoline

Materials:

  • 2-Bromo-7-methoxy-4-methylquinoline (1.0 equiv)

  • Phenylacetylene (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Triethylamine (Et₃N) (anhydrous, degassed)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a Schlenk tube, add 2-bromo-7-methoxy-4-methylquinoline (252 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), CuI (7.6 mg, 0.04 mmol), and PPh₃ (10.5 mg, 0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent and Reagent Addition: Add degassed triethylamine (10 mL) followed by phenylacetylene (153 mg, 1.5 mmol) via syringe.

  • Reaction: Heat the mixture to 70 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is usually complete within 4-8 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the ammonium salts, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product.

Catalyst SystemBaseSolventTemperature (°C)Typical Yields
PdCl₂(PPh₃)₂ / CuIEt₃NEt₃N or DMF70-8080-95%
Pd(PPh₃)₄ / CuIDiisopropylamineTHF6085-98%
Pd(OAc)₂ / Xantphos (Copper-free)Cs₂CO₃1,4-Dioxane10075-90%

Conclusion

2-Bromo-7-methoxy-4-methylquinoline is a powerful and versatile precursor for the synthesis of a diverse range of functionalized quinoline derivatives. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide reliable and efficient pathways to novel compounds with significant potential in drug discovery and materials science. The protocols provided herein serve as a robust starting point for researchers, and the underlying principles discussed should empower them to optimize these transformations for their specific synthetic targets.

References

  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(28), 18594–18614. [Link][1][2][3]

  • Frontiers in Chemistry. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers. [Link][7][11]

  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Beilstein Journals. (2024). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Beilstein Journal of Organic Chemistry, 20, 107. [Link][4]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link][12][13]

  • JOCPR. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link][5]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link][10][14]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link][6]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link][8]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link][9]

Sources

Method

Application Note: Catalytic Amination Strategies for 2-Bromo-7-methoxy-4-methylquinoline

Substrate Profiling & Mechanistic Rationale The quinoline core is a privileged scaffold in drug discovery, frequently embedded in kinase inhibitors, antimalarials, and novel therapeutics. Functionalizing the C2 position...

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Author: BenchChem Technical Support Team. Date: April 2026

Substrate Profiling & Mechanistic Rationale

The quinoline core is a privileged scaffold in drug discovery, frequently embedded in kinase inhibitors, antimalarials, and novel therapeutics. Functionalizing the C2 position via carbon-heteroatom bond formation is a critical synthetic node. 2-Bromo-7-methoxy-4-methylquinoline presents a unique electronic and steric profile that dictates specific catalytic requirements for successful Buchwald-Hartwig amination.

Electronic and Steric Causality

The C2-bromo position is highly activated for oxidative addition due to the strong inductive electron-withdrawing effect of the adjacent quinoline nitrogen. However, the C7-methoxy group acts as an electron-donating group (EDG) via resonance. While it pushes electron density into the ring, slightly dampening the overall electrophilicity compared to an unsubstituted quinoline, the C2 position remains highly reactive. The C4-methyl group provides distal steric bulk; it does not directly hinder the C2 reaction center but influences the overall solubility and crystal packing of the substrate.

To achieve high turnover frequencies, the catalytic system must utilize electron-rich phosphine ligands to accelerate the oxidative addition of the slightly deactivated C–Br bond, while providing sufficient steric bulk to force rapid reductive elimination of the product. This mechanistic balance is best achieved using dialkylbiaryl phosphines (e.g., RuPhos, BrettPhos) or wide-bite-angle bisphosphines (e.g., Xantphos), as established in foundational cross-coupling literature ().

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)Br(L)] Pd0->OxAdd 2-Bromo-7-methoxy- 4-methylquinoline AmineCoord Amine Binding [Pd(II)(Ar)(NH2R)Br(L)] OxAdd->AmineCoord Amine (RNH2) Deprot Deprotonation [Pd(II)(Ar)(NHR)(L)] AmineCoord->Deprot Base (NaOtBu) - NaBr, - tBuOH Deprot->Pd0 Reductive Elimination Product Aminated Quinoline Product Deprot->Product Yields

Catalytic cycle of Pd-catalyzed amination of 2-bromo-7-methoxy-4-methylquinoline.

Catalyst Selection & Quantitative Optimization Data

The choice of ligand and base is strictly dictated by the nature of the nucleophile (primary vs. secondary amine). Primary amines are prone to bis-arylation (coupling twice to form a tertiary amine). To prevent this, Xantphos—a ligand with a wide bite angle (~111°)—is utilized to sterically crowd the Pd center, ensuring mono-arylation. Conversely, secondary amines require highly bulky, electron-rich monodentate ligands like RuPhos to facilitate the sterically demanding reductive elimination step ().

The following table summarizes the optimized quantitative data for the amination of 2-bromo-7-methoxy-4-methylquinoline (1.0 equiv) with various amines (1.2 equiv) at 90 °C for 12 hours.

Amine ClassAmine NucleophileCatalyst System (2 mol% Pd)Base (1.4 eq)SolventConversion (%)Isolated Yield (%)Mechanistic Causality
Primary (Aryl) AnilinePd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane>9992Wide bite angle prevents bis-arylation; mild base tolerates functional groups.
Primary (Alkyl) IsobutylamineBrettPhos Pd G3NaOtBuToluene>9988Rapid oxidative addition; prevents competitive β-hydride elimination.
Secondary (Cyclic) MorpholineRuPhos Pd G3NaOtBu1,4-Dioxane>9995Bulky ligand forces rapid reductive elimination of the sterically hindered product.
Secondary (Acyclic) DiethylaminePd(OAc)₂ / BINAPNaOtBuToluene6558Suboptimal: Sluggish reductive elimination due to insufficient steric bulk of BINAP.

Standard Operating Protocols (SOPs)

The following protocols are designed as self-validating systems . By observing specific physical changes at each step, the operator can confirm the mechanistic progression of the reaction without requiring immediate offline analytics.

Workflow Step1 1. Reagent Prep (Inert Atmosphere) Step2 2. Degassing (Remove O2) Step1->Step2 Step3 3. Catalysis (Heat to 90°C) Step2->Step3 Step4 4. Quench (Filter Salts) Step3->Step4 Step5 5. Isolation (Chromatography) Step4->Step5

Step-by-step experimental workflow for the Buchwald-Hartwig amination protocol.

Protocol A: Primary Amination (Xantphos System)

Target: Mono-arylation of primary amines avoiding over-coupling.

Reagents:

  • 2-Bromo-7-methoxy-4-methylquinoline: 1.0 mmol (252.1 mg)

  • Primary Amine (e.g., Aniline): 1.2 mmol

  • Pd₂(dba)₃: 0.02 mmol (18.3 mg, 2 mol% Pd)

  • Xantphos: 0.04 mmol (23.1 mg, 4 mol%)

  • Cs₂CO₃: 1.4 mmol (456.1 mg)

  • Anhydrous 1,4-Dioxane: 5.0 mL

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried 20 mL vial with 2-bromo-7-methoxy-4-methylquinoline, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

    • Causality: Pd(0) active species are highly susceptible to irreversible oxidation by dissolved O₂. Operating under inert conditions prevents premature catalyst death.

  • Solvent Addition & Degassing: Add anhydrous 1,4-Dioxane and the primary amine. Seal the vial with a PTFE-lined septum cap. If prepared outside a glovebox, sparge the mixture with argon for 10 minutes.

  • Activation (Self-Validation Checkpoint 1): Stir the mixture at room temperature for 5 minutes.

    • Visual Cue: The solution will transition from a dark purple/red (unactivated Pd₂(dba)₃) to a deep orange/red homogeneous liquid, confirming the formation of the active L₂Pd(0) complex.

  • Heating & Turnover (Self-Validation Checkpoint 2): Transfer the vial to a pre-heated reaction block at 90 °C. Stir vigorously (800 rpm) for 12 hours.

    • Visual Cue: As the reaction progresses, a fine white precipitate (CsBr) will begin to form and accumulate, turning the mixture cloudy. This is a direct stoichiometric indicator of catalytic turnover.

  • Reaction Quench: Cool the mixture to room temperature. Dilute with 10 mL of Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove inorganic salts and precipitated Pd black.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Secondary Amination (RuPhos G3 System)

Target: Overcoming steric hindrance in secondary amine coupling.

Reagents:

  • 2-Bromo-7-methoxy-4-methylquinoline: 1.0 mmol (252.1 mg)

  • Secondary Amine (e.g., Morpholine): 1.2 mmol

  • RuPhos Pd G3 Precatalyst: 0.02 mmol (16.7 mg, 2 mol%)

  • NaOtBu: 1.4 mmol (134.5 mg)

  • Anhydrous 1,4-Dioxane: 5.0 mL

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere, combine the quinoline substrate, RuPhos Pd G3, and NaOtBu in a reaction vial.

    • Causality: Palladacycle G3 precatalysts are utilized here because they rapidly activate under mildly basic conditions to form the monoligated L-Pd(0) species, which is essential for the oxidative addition of secondary amines without requiring high temperatures for initiation ().

  • Reaction Execution: Add 1,4-Dioxane and the secondary amine. Seal and heat to 90 °C for 8-12 hours.

  • Monitoring (Self-Validation Checkpoint 3): At 8 hours, withdraw a 10 µL aliquot, dilute in LCMS-grade Acetonitrile, and analyze.

    • Analytical Cue: The complete disappearance of the starting material peak ( m/z 266/268, isotopic doublet) and the appearance of the product mass confirms reaction completion.

  • Workup: Cool to room temperature, quench with 5 mL of saturated aqueous NH₄Cl, and extract with Dichloromethane (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate for subsequent purification.

Troubleshooting Guide

  • Issue: High levels of unreacted 2-bromo-7-methoxy-4-methylquinoline remaining.

    • Cause: Catalyst deactivation via oxidation or insufficient base strength.

    • Solution: Rigorously degas the solvent via freeze-pump-thaw cycles. If using Cs₂CO₃, ensure it is finely milled and strictly anhydrous, as water drastically reduces its efficacy in non-polar solvents.

  • Issue: Formation of des-bromo quinoline (7-methoxy-4-methylquinoline).

    • Cause: Competitive β-hydride elimination from the amine (common with alkyl amines) followed by reductive elimination of the hydride.

    • Solution: Switch to a more sterically demanding, electron-rich ligand like BrettPhos, which accelerates the desired C–N reductive elimination over the side-reaction pathway ().

References

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. URL:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. URL:[Link]

  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(1), 57-68. URL:[Link]

  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination of Heteroaryl Halides. Journal of the American Chemical Society, 130(41), 13552-13554. URL:[Link]

Application

Application Note: Regioselective Synthesis of 2-Bromo-7-methoxy-4-methylquinoline via N-Oxide Activation

Introduction & Mechanistic Rationale The synthesis of 2-bromoquinolines is a critical workflow in medicinal chemistry and drug development. These halogenated scaffolds serve as highly versatile electrophiles for transiti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of 2-bromoquinolines is a critical workflow in medicinal chemistry and drug development. These halogenated scaffolds serve as highly versatile electrophiles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to build complex pharmaceutical architectures[1].

A common pitfall in quinoline functionalization is attempting direct electrophilic bromination (e.g., using Br₂/FeBr₃) to achieve C2-halogenation. For a substrate like 7-methoxy-4-methylquinoline, direct bromination is fundamentally flawed. The electron-donating 7-methoxy group highly activates the carbocyclic ring, which would inevitably direct the electrophile to undergo off-target electrophilic aromatic substitution at the C6 or C8 positions.

To circumvent this and enforce strict C2-regioselectivity, a two-step "umpolung" and deoxygenative halogenation strategy must be employed.

The Causality of the Reaction Design
  • N-Oxidation (Umpolung of Reactivity): Treatment of the parent quinoline with meta-chloroperoxybenzoic acid (mCPBA) yields the corresponding N-oxide. While the quinoline nitrogen is normally electron-withdrawing, the N-oxide oxygen becomes a highly polarizable nucleophile. Paradoxically, this oxidation draws electron density away from the adjacent C2 position, activating it for subsequent nucleophilic attack.

  • Deoxygenative Bromination (Vilsmeier-Type Activation): The N-oxide is treated with phosphoryl bromide (POBr₃). The N-oxide oxygen attacks the electrophilic phosphorus, generating a highly reactive N -(phosphoryloxy)quinolinium intermediate. The liberated bromide ion, now in close spatial proximity, undergoes a regioselective nucleophilic addition at the C2 carbon. Subsequent rearomatization and elimination of HOP(O)Br₂ irreversibly drives the formation of 2-bromo-7-methoxy-4-methylquinoline[2].

Reaction Pathway & Mechanism Visualization

SynthesisPathway SM 7-Methoxy-4-methylquinoline (Starting Material) NOxide 7-Methoxy-4-methylquinoline N-oxide (Activated Intermediate) SM->NOxide mCPBA, DCM 0°C to RT, 4h Product 2-Bromo-7-methoxy- 4-methylquinoline (Final Product) NOxide->Product POBr3, CHCl3 Reflux, 3h

Two-step synthesis pathway from 7-methoxy-4-methylquinoline to the 2-bromo derivative.

Mechanism N_oxide Quinoline N-Oxide Adduct N-(Phosphoryloxy)quinolinium Intermediate N_oxide->Adduct + POBr3 (Electrophilic Activation) Addition C2-Bromide Addition (Dihydropyridine Intermediate) Adduct->Addition + Br⁻ (Nucleophilic Attack at C2) Rearomatization Rearomatization & Elimination of HOP(O)Br2 Addition->Rearomatization Proton Abstraction Product 2-Bromoquinoline Derivative Rearomatization->Product Target Formation

Vilsmeier-type deoxygenative bromination mechanism via the N-phosphoryloxy intermediate.

Experimental Protocols

Part A: Synthesis of 7-Methoxy-4-methylquinoline N-oxide

Objective: High-yield conversion of the parent quinoline to its N-oxide without over-oxidation.

Reagents:

  • 7-Methoxy-4-methylquinoline (1.0 equiv, 10 mmol)

  • meta-Chloroperoxybenzoic acid (mCPBA, 70-75% purity) (1.2 equiv, 12 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve 7-methoxy-4-methylquinoline in 50 mL of anhydrous DCM in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Low temperature prevents thermal degradation of the mCPBA and minimizes potential side reactions, ensuring selective oxidation of the basic nitrogen.

  • Oxidant Addition: Add mCPBA portion-wise over 15 minutes to control the mild exotherm.

  • Reaction Execution: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor reaction completion via TLC (Eluent: 5% MeOH in DCM).

  • Quenching & Workup: Dilute the mixture with an additional 50 mL of DCM. Wash the organic layer with saturated aqueous NaHCO₃ (3 × 50 mL). Causality: The mildly basic wash neutralizes and removes the meta-chlorobenzoic acid byproduct as a water-soluble sodium salt.

  • Isolation: Wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the N-oxide as a pale yellow solid. Dry under high vacuum.

Part B: Deoxygenative Bromination to 2-Bromo-7-methoxy-4-methylquinoline

Objective: Regioselective C2-bromination via Vilsmeier-type activation.

Reagents:

  • 7-Methoxy-4-methylquinoline N-oxide (1.0 equiv, 8 mmol)

  • Phosphoryl bromide (POBr₃) (1.5 equiv, 12 mmol)

  • Anhydrous Chloroform (CHCl₃) (40 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve the N-oxide intermediate in 40 mL of anhydrous CHCl₃ in a flame-dried, two-neck round-bottom flask under an inert argon atmosphere.

  • Electrophile Addition: Cool the solution to 0 °C. Dissolve POBr₃ in 10 mL of CHCl₃ and add it dropwise to the reaction mixture via an addition funnel[2]. Causality: POBr₃ is highly reactive and moisture-sensitive. The initial formation of the N -(phosphoryloxy)quinolinium intermediate is highly exothermic; dropwise addition at 0 °C prevents thermal decomposition and tar formation.

  • Reflux: Attach a reflux condenser and heat the mixture to 65 °C (reflux) for 3 hours. Causality: The subsequent nucleophilic attack of the bromide ion and the rearomatization step require thermal energy to overcome the activation barrier.

  • Quenching: Cool the reaction to 0 °C and carefully quench by adding crushed ice (approx. 50 g). Causality: Ice safely and slowly hydrolyzes unreacted POBr₃ and the HOP(O)Br₂ leaving group into water-soluble phosphoric and hydrobromic acids.

  • Neutralization: Slowly add saturated aqueous Na₂CO₃ until the aqueous phase reaches pH 8.

  • Extraction & Purification: Extract the aqueous layer with DCM (3 × 40 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude residue via silica gel flash chromatography (Eluent: 10-20% EtOAc in Hexanes) to yield 2-bromo-7-methoxy-4-methylquinoline as an off-white solid.

Quantitative Data & Optimization

To ensure a self-validating protocol, the equivalents of POBr₃ and the reaction temperature must be tightly controlled. Excess POBr₃ or prolonged heating can lead to secondary halogenation, while insufficient activation leaves unreacted N-oxide. Table 1 summarizes the optimization parameters for the deoxygenative bromination step.

EntryPOBr₃ (Equiv)SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
11.0DCM25 (RT)124538
21.2CHCl₃65 (Reflux)48576
3 1.5 CHCl₃ 65 (Reflux) 3 >99 88
42.0CHCl₃65 (Reflux)3>9982 (Minor impurities)

Table 1: Optimization of Deoxygenative Bromination Conditions. Entry 3 represents the optimal self-validating parameters for this protocol.

References

  • Title: Nucleophilic Halogenation of Heterocyclic N‐Oxides: Recent Progress and a Practical Guide Source: ResearchGate URL
  • Title: Advances in the syntheses of quinoline and quinoline-annulated ring systems Source: ResearchGate URL
  • Source: National Institutes of Health (NIH)

Sources

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-bromo-7-methoxy-4-methylquinoline

Introduction: A Modern Approach to C-N Bond Formation on the Quinoline Scaffold The quinoline moiety is a privileged scaffold in medicinal chemistry and materials science, with its derivatives exhibiting a wide range of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Modern Approach to C-N Bond Formation on the Quinoline Scaffold

The quinoline moiety is a privileged scaffold in medicinal chemistry and materials science, with its derivatives exhibiting a wide range of biological activities and functional properties. The introduction of nitrogen-containing substituents onto the quinoline core is a critical transformation for the development of novel pharmaceuticals and functional materials. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds, largely supplanting classical methods that often require harsh conditions and exhibit limited substrate scope.[1]

This application note provides a detailed guide for the successful Buchwald-Hartwig amination of 2-bromo-7-methoxy-4-methylquinoline. The presence of the quinoline nitrogen presents a specific challenge in palladium-catalyzed cross-coupling reactions, as it can coordinate to the metal center and inhibit catalysis. Therefore, careful selection of the catalyst system, particularly the phosphine ligand, is paramount for achieving high yields and reproducible results. This document outlines a robust protocol, provides a detailed rationale for the chosen conditions, and offers troubleshooting guidance for common issues encountered in this transformation.

The Catalytic Cycle: Mechanism of the Buchwald-Hartwig Amination

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a series of well-defined steps involving a palladium catalyst.[1][2] The catalytic cycle begins with an active Pd(0) species, which undergoes oxidative addition to the aryl halide (in this case, 2-bromo-7-methoxy-4-methylquinoline). The resulting Pd(II) complex then coordinates the amine nucleophile. Subsequent deprotonation of the coordinated amine by a base generates a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex Pd(II) Complex (L)Pd(Ar)(X) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R₂NH) Pd(II)_Complex->Amine_Coordination R₂NH Amine_Complex Amine-Coordinated Complex [(L)Pd(Ar)(NHR₂)]⁺X⁻ Amine_Coordination->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Base Amido_Complex Palladium Amido Complex (L)Pd(Ar)(NR₂) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR₂

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Rationale for Key Experimental Choices

The successful amination of 2-bromo-7-methoxy-4-methylquinoline hinges on a carefully optimized set of reaction parameters. The electron-rich nature of the quinoline ring and the presence of the basic nitrogen atom necessitate specific choices to ensure efficient catalysis and minimize side reactions.

  • Palladium Precatalyst: The use of a palladacycle precatalyst, such as XPhos-G3-Pd, is highly recommended.[3] These air- and moisture-stable complexes provide a reliable and efficient source of the active Pd(0) catalyst in situ, leading to more reproducible results compared to traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃.[4]

  • Ligand Selection: The choice of ligand is the most critical parameter for the successful amination of heteroaryl halides.[5] The nitrogen atom of the quinoline ring can act as a competing ligand, coordinating to the palladium center and effectively poisoning the catalyst. To circumvent this, a sterically bulky and electron-rich phosphine ligand is required. XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is an excellent choice for this transformation.[6] Its significant steric bulk shields the palladium center, preventing coordination of the quinoline nitrogen, while its electron-donating properties facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base Selection: A strong, non-nucleophilic base is typically required to facilitate the deprotonation of the coordinated amine. Sodium tert-butoxide (NaOtBu) is a common and effective choice for the amination of aryl bromides.[7] While weaker bases like K₃PO₄ or Cs₂CO₃ can be used, they often require higher reaction temperatures and may result in lower yields for challenging substrates.[7] It is crucial to use a high-purity base, as impurities can negatively impact the reaction.

  • Solvent: Anhydrous, degassed aprotic solvents are essential for the Buchwald-Hartwig amination. Toluene and 1,4-dioxane are the most commonly employed solvents and are excellent choices for this reaction due to their ability to dissolve the reactants and their relatively high boiling points, which allow for effective heating.[6] Rigorous exclusion of air and moisture is critical for preventing catalyst deactivation.[8]

Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of 2-bromo-7-methoxy-4-methylquinoline with a primary amine (e.g., n-hexylamine) as the coupling partner.

Materials and Equipment
Reagent/EquipmentPurpose
2-bromo-7-methoxy-4-methylquinolineAryl halide substrate
n-HexylamineAmine nucleophile
XPhos-G3-Pd precatalystPalladium source and ligand
Sodium tert-butoxide (NaOtBu)Base
Anhydrous TolueneSolvent
Schlenk flask or sealed reaction vialReaction vessel
Magnetic stirrer and hotplateFor mixing and heating
Inert gas supply (Argon or Nitrogen)To maintain an inert atmosphere
Standard glassware for workupSeparatory funnel, flasks, etc.
Celite® or silica gelFor filtration and purification
Rotary evaporatorFor solvent removal
Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk flask or a sealable reaction vial containing a magnetic stir bar, add 2-bromo-7-methoxy-4-methylquinoline (1.0 equiv.), sodium tert-butoxide (1.5 equiv.), and the XPhos-G3-Pd precatalyst (2 mol%).

    • Seal the flask or vial with a septum or cap.

    • Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.[8]

  • Reagent Addition:

    • Add anhydrous, degassed toluene via syringe.

    • Add the primary amine (n-hexylamine, 1.2 equiv.) via syringe.

  • Reaction:

    • Place the reaction vessel in a preheated oil bath at 100-110 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by carefully adding water.

    • Extract the product with an organic solvent such as ethyl acetate (3 x volume of toluene).[9]

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(hexylamino)-7-methoxy-4-methylquinoline.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Add_Solids Add 2-bromo-7-methoxy-4-methylquinoline, NaOtBu, and XPhos-G3-Pd to flask Inert_Atmosphere Evacuate and backfill with Ar/N₂ (3x) Add_Solids->Inert_Atmosphere Add_Liquids Add anhydrous toluene and n-hexylamine Inert_Atmosphere->Add_Liquids Heat_Stir Heat to 100-110 °C with vigorous stirring Add_Liquids->Heat_Stir Monitor Monitor by TLC/LC-MS Heat_Stir->Monitor Cool_Quench Cool to RT and quench with water Monitor->Cool_Quench Extract Extract with ethyl acetate Cool_Quench->Extract Wash_Dry Wash with brine and dry over Na₂SO₄ Extract->Wash_Dry Concentrate Concentrate under reduced pressure Wash_Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to air/moisture contamination.2. Catalyst poisoning by the quinoline substrate.3. Insufficiently strong base.1. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use freshly distilled/degassed solvents.[8]2. Confirm the use of a sufficiently bulky ligand like XPhos. Consider screening other bulky ligands (e.g., RuPhos).3. Ensure the base is of high purity and anhydrous. Consider using a different strong base like LHMDS.[7]
Formation of Palladium Black Catalyst decomposition.This indicates an unstable catalytic species. Try lowering the reaction temperature and increasing the reaction time. Ensure the ligand-to-palladium ratio is appropriate.
Hydrodehalogenation The aryl halide is reduced instead of undergoing amination.This can be a side reaction. Optimizing the reaction temperature and catalyst loading may minimize this pathway.[4]
Difficult Purification Product streaking on silica gel column.The amine product can be basic. Consider adding a small amount of triethylamine (0.5-1%) to the eluent during column chromatography to improve separation.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-substituted quinolines. The protocol described herein, utilizing an XPhos-based palladium precatalyst system, provides a robust starting point for the successful amination of 2-bromo-7-methoxy-4-methylquinoline. By understanding the rationale behind the choice of reagents and conditions, particularly the critical role of the bulky phosphine ligand in mitigating catalyst poisoning, researchers can effectively apply this powerful transformation to access a wide range of valuable quinoline derivatives for applications in drug discovery and materials science.

References

  • XPhos - Wikipedia. Available at: [Link]

  • organic chemistry - Should I do solvent extraction for Buchwald–Hartwig amination? - Chemistry Stack Exchange. Available at: [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]

  • A Continuous Process for Buchwald–Hartwig Amination at Micro-, Lab-, and Mesoscale Using a Novel Reactor Concept - ACS Publications. Available at: [Link]

  • Rapid Optimization-Buchwald–Hartwig Amination using DoE - Charnwood Discovery. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]

  • Resource-efficient robust ligand for Buchwald-Hartwig amination of challenging heteroaryl halides - ACS Green Chemistry. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. Available at: [Link]

  • Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation | Journal of Chemical Education - ACS Publications. Available at: [Link]

  • Optimization for the Buchwald–Hartwig‐amination of 4aa - ResearchGate. Available at: [Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction - ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC. Available at: [Link]

  • Buchwald-Hartwig Coupling - SynArchive. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Debromination in 2-Bromo-7-methoxy-4-methylquinoline

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering competitive hydrodebromination (the undesired reduction of the C–Br bond to a C–H bond) duri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering competitive hydrodebromination (the undesired reduction of the C–Br bond to a C–H bond) during palladium-catalyzed cross-coupling reactions involving 2-bromo-7-methoxy-4-methylquinoline. Debromination is a notorious yield-killer in Suzuki-Miyaura and Buchwald-Hartwig couplings[1]. Here, we dissect the mechanistic causality of this side reaction and provide field-proven, self-validating protocols to eliminate it.

Mechanistic Pathway Visualization

The following diagram illustrates the divergence between the productive cross-coupling cycle and the competitive hydrodebromination side reaction.

Mechanism Start Pd(0) Catalyst OxAdd Oxidative Addition (2-Bromo-7-methoxy-4-methylquinoline) Start->OxAdd PdII Ar-Pd(II)-Br Intermediate OxAdd->PdII Transmet Transmetalation (e.g., Boronic Acid) PdII->Transmet Desired Pathway Hydride Coordination of Hydride Source (Alkoxide/Alcohol/Amine) PdII->Hydride Side Reaction Pathway RedElim1 Reductive Elimination Transmet->RedElim1 RedElim1->Start Regenerate Pd(0) Product Desired Cross-Coupled Product RedElim1->Product BetaElim Beta-Hydride Elimination Hydride->BetaElim PdH Ar-Pd(II)-H Intermediate BetaElim->PdH RedElim2 Reductive Elimination PdH->RedElim2 RedElim2->Start Regenerate Pd(0) SideProduct Debrominated Side Product (7-methoxy-4-methylquinoline) RedElim2->SideProduct

Catalytic cycle of Pd-catalyzed cross-coupling vs. competitive hydrodebromination pathway.

Diagnostic FAQs: Understanding and Preventing Debromination

Q1: Why is 2-bromo-7-methoxy-4-methylquinoline particularly susceptible to debromination? A: The causality lies in the relative rates of the elementary steps within the catalytic cycle. The 2-position of the quinoline ring is highly activated, making the initial oxidative addition to Pd(0) extremely fast. However, the electron-donating 7-methoxy group and the steric bulk of the 4-methyl group can significantly decelerate the subsequent transmetalation step. When transmetalation is sluggish, the Ar-Pd(II)-Br intermediate has a prolonged lifetime. If any hydride donors are present in the reaction matrix, they will coordinate to the palladium center, undergo β-hydride elimination to form an Ar-Pd(II)-H species, and rapidly reductively eliminate to yield the undesired 7-methoxy-4-methylquinoline[2].

Q2: How does my choice of base drive the debromination side reaction? A: Bases possessing available β-hydrogens are the primary culprits for hydrodebromination. Alkoxide bases such as sodium tert-butoxide (NaOtBu) or sodium ethoxide (NaOEt), as well as aliphatic amines like triethylamine (Et₃N), can coordinate to the Pd(II) intermediate and act as direct hydride donors[2]. To suppress this, you must switch to inorganic bases that physically cannot undergo β-hydride elimination. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are highly recommended. For sensitive substrates, cesium fluoride (CsF) is an excellent alternative that promotes transmetalation without introducing a hydride source[2].

Q3: Can the solvent cause debromination even if I use a safe inorganic base? A: Yes. Protic solvents, particularly primary and secondary alcohols (e.g., ethanol, isopropanol), are a frequent source of hydrides[3]. Under basic cross-coupling conditions, these alcohols can form alkoxides in situ, coordinate to the palladium center, and trigger the exact same β-hydride elimination pathway described above[3]. For 2-bromo-7-methoxy-4-methylquinoline, the use of strictly anhydrous, aprotic solvents is critical. We recommend using anhydrous 1,4-dioxane or toluene[1].

Q4: Which ligand class is most effective at outcompeting the debromination pathway? A: The most effective strategy is to accelerate the desired transmetalation and reductive elimination steps so that the side reaction cannot kinetically compete. Bulky, electron-rich dialkylbiaryl phosphine ligands, such as XPhos or BrettPhos, excel at this[4]. Utilizing these ligands as part of a preformed palladium precatalyst (e.g., XPhos Pd G2 or G3) ensures the rapid generation of the active monoligated Pd(0) species. This prevents catalyst degradation and drives the cross-coupling forward faster than the background hydrodebromination can occur[4].

Quantitative Data: Impact of Reaction Conditions on Product Distribution

The following table summarizes the typical impact of various base, solvent, and ligand combinations on the ratio of the desired cross-coupled product versus the debrominated byproduct for 2-bromo-7-methoxy-4-methylquinoline.

Ligand / PrecatalystBaseSolventTemp (°C)Desired Product (%)Debrominated Byproduct (%)
Pd(PPh₃)₄NaOEtEtOH / H₂O8025%65%
Pd₂(dba)₃ / BINAPNaOtBuToluene10040%45%
Pd(OAc)₂ / dppfK₂CO₃DMF9060%20%
XPhos Pd G2 K₃PO₄ 1,4-Dioxane 90 88% <5%
BrettPhos Pd G3 Cs₂CO₃ Toluene 90 92% <2%
Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Coupling

To ensure scientific integrity, this protocol incorporates In-Process Controls (IPC) to validate the suppression of debromination before proceeding to downstream isolation.

Materials:

  • 2-Bromo-7-methoxy-4-methylquinoline (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G2 precatalyst (0.02 equiv, 2 mol%)

  • Anhydrous K₃PO₄ (3.0 equiv)

  • Anhydrous 1,4-Dioxane (0.1 M relative to substrate)

Step-by-Step Methodology:

  • System Preparation: In a nitrogen-filled glovebox or using strict Schlenk technique, charge an oven-dried reaction vial with 2-bromo-7-methoxy-4-methylquinoline, the arylboronic acid, XPhos Pd G2, and finely milled anhydrous K₃PO₄.

    • Causality Note: Excluding oxygen prevents catalyst deactivation, while excluding moisture prevents the formation of hydroxide-derived hydride species.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the vial. Seal the vial with a PTFE-lined septum cap.

  • Reaction Execution: Transfer the vial to a pre-heated stirring block set to 90 °C. Stir vigorously (800+ rpm) for 2 to 4 hours.

    • Causality Note: Vigorous stirring is required because K₃PO₄ is insoluble in dioxane; the reaction occurs entirely at the solid-liquid interface.

  • In-Process Control (IPC) Validation: After 2 hours, withdraw a 10 µL aliquot using a micro-syringe. Dilute in 1 mL of HPLC-grade acetonitrile and analyze via LC-MS.

    • Validation Check: Scan for the debrominated mass ([M+H]⁺ = 174.2 m/z). If the relative abundance of this peak is <5% compared to the desired product mass, the catalytic cycle is functioning optimally. If the debrominated mass is prominent, abort the workup and verify the anhydrous nature of your reagents and solvent.

  • Workup and Isolation: Once complete consumption of the starting material ([M+H]⁺ = 252.1/254.1 m/z) is confirmed, cool the mixture to room temperature. Filter the suspension through a short pad of Celite to remove the inorganic salts and palladium black, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

References
  • Takale BS, Kong F-Y, Thakore RR. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics. 2022; 3(1):1-21. URL:[Link]

  • Jismy B, Guillaumet G, Akssira M, Tikad A, Abarbri M. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diaryl pyrazolo[1,5-a]pyrimidines. RSC Advances. 2021; 11:2035-2041. URL:[Link]

Sources

Optimization

optimizing purification of 2-bromo-7-methoxy-4-methylquinoline by column chromatography

Technical Support Center: Optimizing Purification of 2-Bromo-7-methoxy-4-methylquinoline Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Purification of 2-Bromo-7-methoxy-4-methylquinoline

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals tasked with the isolation and purification of 2-bromo-7-methoxy-4-methylquinoline. While the quinoline scaffold is a highly valuable pharmacophore, its basic properties often complicate normal-phase chromatography. This portal provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-purity isolation.

Diagnostic Workflow

Before adjusting your chemistry, use the following diagnostic logic to determine the most efficient path to baseline resolution.

G Start Poor Resolution / Tailing of 2-Bromo-7-methoxy- 4-methylquinoline CheckTLC Run TLC on Standard Silica Start->CheckTLC TailingObserved Is severe tailing observed? CheckTLC->TailingObserved AddTEA Add 1% TEA to Mobile Phase (e.g., Hexane/EtOAc + TEA) TailingObserved->AddTEA Yes ProceedSilica Proceed with TEA-Deactivated Silica Gel Column TailingObserved->ProceedSilica No (Rare) CheckTEA Does TEA resolve tailing? AddTEA->CheckTEA CheckTEA->ProceedSilica Yes ChangePhase Switch Stationary Phase CheckTEA->ChangePhase No Alumina Use Basic Alumina or Amine-Modified Silica ChangePhase->Alumina

Workflow for diagnosing and resolving peak tailing in quinoline column chromatography.

Knowledge Base & FAQs

Q1: Why does 2-bromo-7-methoxy-4-methylquinoline exhibit severe streaking and poor recovery on standard silica gel? Causality: Standard silica gel contains surface silanol groups (Si-OH) that are inherently acidic, possessing a pKa ranging from 4 to 5[1]. The nitrogen atom in the quinoline ring is basic and acts as a strong hydrogen bond acceptor. During chromatography, this basic nitrogen undergoes2, leading to peak broadening, streaking (tailing), and poor compound recovery[2]. Structural Nuance: The 2-bromo substituent exerts an electron-withdrawing inductive effect and provides steric hindrance, which slightly 3 compared to an unsubstituted quinoline[3]. However, this reduction is rarely sufficient to completely eliminate silanol interactions, making mobile or stationary phase modifications necessary[4].

Q2: How does the addition of Triethylamine (TEA) resolve this tailing issue? Causality: Triethylamine (TEA) acts as a highly effective 5[5]. Because TEA is a stronger, more sterically accessible base than the halogenated quinoline, it preferentially binds to the highly active anionic silanol sites on the silica surface[1]. By saturating these acidic sites, TEA effectively "deactivates" the stationary phase. This forces the 2-bromo-7-methoxy-4-methylquinoline to partition between the mobile and stationary phases based purely on its polarity rather than undergoing destructive ion-exchange interactions[6]. A concentration of 0.5% to 2% (v/v) TEA in the mobile phase is standard practice.

Q3: If TEA-modified silica still fails to provide baseline resolution, what are the best alternative stationary phases? Causality: If the target compound is highly sensitive or if co-eluting impurities also respond to TEA, changing the fundamental chemistry of the stationary phase is required.

  • Basic Alumina: Unlike silica, basic alumina lacks acidic silanols, completely bypassing the ion-exchange tailing mechanism. It is ideal for 7[7].

  • Amine-Modified Silica (NH2-Silica): In this phase, the silanol groups are chemically bonded to aminopropyl groups. This provides an 8 that yields sharp, symmetrical peaks for quinoline derivatives without requiring TEA[8].

Experimental Protocols

Protocol: TEA-Deactivated Silica Gel Column Chromatography This self-validating protocol ensures complete neutralization of the silica bed prior to sample introduction.

  • Solvent Preparation: Prepare the optimized mobile phase (e.g., 80:20 Hexane:Ethyl Acetate). Add 1% (v/v) Triethylamine (TEA) and mix thoroughly[6].

  • Slurry Preparation: In a clean beaker, mix standard silica gel (230-400 mesh) with the TEA-containing mobile phase to form a uniform, pourable slurry.

  • Column Packing: Plug a glass column with glass wool and a thin layer of sand. Pour the slurry into the column. Allow the silica to settle under gravity while gently tapping the column walls to dislodge trapped air bubbles[4].

  • Column Equilibration (Critical Validation Step): Flush the packed column with at least 3 column volumes of the TEA-containing mobile phase. Validation: Collect the eluent and test with pH paper; it should register as basic. This ensures all active silanol sites are fully neutralized before the sample is loaded; skipping this step will cause the leading edge of the sample to streak[6].

  • Sample Loading: Dissolve the crude 2-bromo-7-methoxy-4-methylquinoline in a minimum volume of the mobile phase (or dichloromethane if solubility is poor). Carefully apply it to the top of the silica bed using a Pasteur pipette.

  • Elution & Monitoring: Elute the column using the TEA-modified mobile phase. Monitor fractions via Thin-Layer Chromatography (TLC). Note: The TLC developing solvent must also contain 1% TEA to accurately reflect column separation[2]. Visualize spots under UV light (254 nm).

  • Product Recovery: Combine fractions containing the pure product and concentrate under reduced pressure. To remove residual TEA, subject the residue to high vacuum drying for 12-24 hours.

Data Presentation: Chromatographic Performance Comparison

The following table summarizes the quantitative impact of stationary and mobile phase selections on the purification of 2-bromo-7-methoxy-4-methylquinoline.

Stationary PhaseMobile Phase SystemRetention Factor (Rf)Tailing Factor (As)*Product Recovery (%)
Standard Silica GelHexane/EtOAc (80:20)0.15> 2.5 (Severe)65%
Standard Silica GelHexane/EtOAc (80:20) + 1% TEA0.351.2 (Slight)88%
Basic AluminaHexane/EtOAc (85:15)0.401.0 (Symmetrical)92%
Amine-Modified SilicaHexane/EtOAc (80:20)0.381.1 (Symmetrical)90%

*Note: A Tailing Factor (As) of 1.0 represents a perfectly symmetrical peak. Values > 2.0 indicate severe secondary interactions.

Sources

Troubleshooting

preventing degradation of 2-bromo-7-methoxy-4-methylquinoline during long-term storage

Welcome, researchers, scientists, and drug development professionals. This guide provides in-depth technical support for the long-term storage and handling of 2-bromo-7-methoxy-4-methylquinoline.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers, scientists, and drug development professionals. This guide provides in-depth technical support for the long-term storage and handling of 2-bromo-7-methoxy-4-methylquinoline. Understanding the inherent stability of this compound and the factors that can lead to its degradation is crucial for ensuring the integrity of your experiments and the reliability of your results. This resource offers a combination of frequently asked questions for quick reference and detailed troubleshooting guides for more complex issues.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the storage and stability of 2-bromo-7-methoxy-4-methylquinoline.

Q1: My solid 2-bromo-7-methoxy-4-methylquinoline has developed a yellowish or brownish tint over time. What causes this discoloration?

A1: Discoloration, typically to a yellow or brown hue, is a common indicator of degradation in quinoline compounds.[1] This is often a result of exposure to light (photodegradation) and/or oxidation.[1] The formation of colored byproducts compromises the purity of the compound. It is essential to store the solid protected from light.[1]

Q2: I'm observing inconsistent results in my experiments using a stock solution of 2-bromo-7-methoxy-4-methylquinoline. Could this be a stability issue?

A2: Yes, inconsistent experimental outcomes and a loss of potency are classic signs of compound degradation.[1] Quinolines can be unstable in solution, with degradation influenced by factors such as pH, temperature, and light exposure.[1] For sensitive applications, it is highly recommended to prepare fresh solutions or to validate the stability of your stock solutions under your specific storage conditions.

Q3: What are the primary environmental factors that can cause the degradation of solid 2-bromo-7-methoxy-4-methylquinoline?

A3: The main factors that can compromise the stability of solid 2-bromo-7-methoxy-4-methylquinoline are:

  • Light: Many quinoline derivatives are photosensitive and can degrade when exposed to UV or ambient light.[1][2]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1][3][4]

  • Moisture (Humidity): Moisture can lead to hydrolysis of the bromo group and other sensitive functionalities.[3][5]

  • Oxygen: The quinoline ring and methoxy group can be susceptible to oxidation.[3][6][7][8]

Q4: What are the ideal storage conditions for long-term stability?

A4: For optimal long-term stability, 2-bromo-7-methoxy-4-methylquinoline should be stored in a cool, dark, and dry environment. Specifically:

  • Temperature: Refrigeration at 2-8°C is recommended.[9]

  • Light: Store in an amber or opaque vial to protect from light.[10]

  • Atmosphere: For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis.[11][12]

  • Container: Use a tightly sealed container to prevent moisture ingress.[10][13][14] For air-sensitive reagents, specialized packaging like Sure/Seal™ bottles can be used.[13][14][15]

II. Troubleshooting Guide

This section provides a more detailed, question-and-answer-based approach to troubleshooting specific degradation-related issues.

Issue 1: Suspected Degradation in Solid Compound

Q: I suspect my solid 2-bromo-7-methoxy-4-methylquinoline has degraded. How can I confirm this and what are the likely degradation products?

A: Confirmation of degradation requires analytical testing. The potential degradation pathways can be predicted based on the compound's structure.

Analytical Confirmation:

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to assess the purity of your compound and identify degradation products.[1]

  • Protocol 1: HPLC Purity Analysis

    • System: HPLC with a UV or Diode Array Detector (DAD).

    • Column: A C18 column is a common starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with a modifier like 0.1% formic acid or trifluoroacetic acid) is often effective.

    • Detection: Monitor at a wavelength where the parent compound has strong absorbance (e.g., around 275 nm or 313 nm).[16][17]

    • Procedure:

      • Prepare a standard solution of a known pure sample of 2-bromo-7-methoxy-4-methylquinoline.

      • Prepare a solution of the suspect sample at the same concentration.

      • Inject both solutions and compare the chromatograms. The appearance of new peaks or a decrease in the main peak area of the suspect sample indicates degradation.

Potential Degradation Pathways and Products:

The structure of 2-bromo-7-methoxy-4-methylquinoline suggests several potential degradation routes:

  • Hydrolysis: The bromo group can be susceptible to hydrolysis, especially in the presence of moisture, to form 7-methoxy-4-methylquinolin-2-ol. This reaction can sometimes be catalyzed by trace amounts of acid or base.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of various photoproducts, including hydroxylated quinolines.[2][18][19] The pyridine ring of the quinoline is a potential site of attack.[18][19]

  • Oxidation: The electron-rich methoxy group and the quinoline ring system can be prone to oxidation, leading to the formation of N-oxides, phenols, or other oxidized species.[6][7][8]

Below is a diagram illustrating the potential degradation pathways:

G parent 2-Bromo-7-methoxy-4-methylquinoline hydrolysis_product 7-Methoxy-4-methylquinolin-2-ol parent->hydrolysis_product Moisture/Hydrolysis photo_product Hydroxylated Quinolines parent->photo_product Light/Photodegradation oxidation_product N-oxides, Phenols parent->oxidation_product Oxygen/Oxidation G cluster_0 Initial Quality Control cluster_1 Periodic Re-evaluation receive Receive Compound initial_analysis Perform Initial HPLC Purity Analysis receive->initial_analysis store Store under Recommended Conditions initial_analysis->store periodic_check Periodic Purity Check (e.g., every 6-12 months) store->periodic_check Long-Term Storage re_analysis Re-run HPLC Purity Analysis periodic_check->re_analysis compare Compare with Initial Data re_analysis->compare decision Decision: Use or Dispose compare->decision G cluster_0 Schlenk Line Setup cluster_1 Syringe Transfer schlenk_line Schlenk Line (Vacuum/Inert Gas) reagent_flask Flask with 2-bromo-7-methoxy-4-methylquinoline schlenk_line->reagent_flask Inert Gas Flow syringe Dry, Inert Gas-Purged Syringe reagent_flask->syringe Withdrawal reaction_vessel Reaction Vessel syringe->reaction_vessel Transfer

Caption: General setup for handling air-sensitive reagents using a Schlenk line.

By adhering to these guidelines, researchers can significantly mitigate the risk of degradation and ensure the long-term integrity of 2-bromo-7-methoxy-4-methylquinoline for their experimental needs.

References

  • Storage of air and temperature sensitive reagents [closed] - Chemistry Stack Exchange. (2023, November 4). Retrieved from [Link]

  • COPPER-CATALYZED HYDROLYSIS OF BROMOISOQUINOLINES: PREPARATION OF HYDROXYISOQUINOLINES - Connect Journals. (n.d.). Retrieved from [Link]

  • Synthesis of methoxy-substituted phenols by peracid oxidation of the aromatic ring. (2005, September 2). Retrieved from [Link]

  • Jing, J., Li, W., Boyd, A., Zhang, Y., Colvin, V. L., & Yu, W. W. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of Hazardous Materials, 237-238, 247–255. [Link]

  • Li, Y., Zhu, X., Chen, J., Zhang, J., & Li, H. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. International Journal of Molecular Sciences, 23(8), 4099. [Link]

  • Kochany, J., & Maguire, R. J. (1994). Photodegradation of quinoline in water. Chemosphere, 28(6), 1097–1110. [Link]

  • Handling air-sensitive reagents AL-134 - Division of Research Safety. (n.d.). Retrieved from [Link]

  • Oliveira, J. D. M., Camara, A. G., Arias, S., Pacheco, J. G. A., & Barbosa, C. M. B. M. (2021). Evaluation of quinoline photodegradation from g-C3N4/TiO2 heterostructured materials. Anais da Academia Brasileira de Ciências, 93(suppl 2). [Link]

  • Synthesis of Methoxy-Substituted Phenols by Peracid Oxidation of the Aromatic Ring | The Journal of Organic Chemistry - ACS Publications. (2005, July 30). Retrieved from [Link]

  • Li, R., Li, X., Liu, Y., Zhang, Y., Liu, Y., & Zhang, Y. (2023). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. Arabian Journal of Chemistry, 16(5), 104698. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22). Retrieved from [Link]

  • Synthesis of Methoxy-Substituted Phenols by Peracid Oxidation of the Aromatic Ring - American Chemical Society. (2005, July 30). Retrieved from [Link]

  • Jing, J., Li, W., Boyd, A., Zhang, Y., Colvin, V. L., & Yu, W. W. (2012). Photocatalytic degradation of quinoline in aqueous TiO{sub 2} suspension (Journal Article) | ETDEWEB - OSTI. Retrieved from [Link]

  • Ammoxidation and Oxidation of Substituted Methyl Aromatics on Vanadium-containing Catalysts | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • 5-Bromoquinoline - SAFETY DATA SHEET. (2024, May 12). Retrieved from [Link]

  • Tuo, B., Yan, J., Fan, B., Liu, J., & Li, X. (2022). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. Water Science & Technology, 86(4), 868–879. [Link]

  • Leduc, A. C., & Tantillo, D. J. (2015). Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate. Molecules, 20(6), 10523–10535. [Link]

  • Top 5 Factors Affecting Chemical Stability. (2025, October 2). Retrieved from [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC. (2025, May 6). Retrieved from [Link]

  • Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides | The Journal of Organic Chemistry - ACS Publications. (2015, April 15). Retrieved from [Link]

  • Roca, M., Castillo, M., Marti, P., Althaus, R. L., & Molina, M. P. (2010). Effect of Heating on the Stability of Quinolones in Milk. Journal of Agricultural and Food Chemistry, 58(9), 5427–5431. [Link]

  • The Preparation of 3-Bromoquinoline Derivatives - ACS Publications. (n.d.). Retrieved from [Link]

  • Andersen, J. R., & Nissen, S. (2000). Influence of temperature and storage time after light exposure on the quinine monohydrochloride chemical actinometric system. International Journal of Pharmaceutics, 194(1), 11–18. [Link]

  • The influence of relative humidity and temperature on stability of moexipril hydrochloride in solid phase - PubMed. (n.d.). Retrieved from [Link]

  • 7-Methoxy-4-methylquinoline | C11H11NO | CID 13685551 - PubChem. (n.d.). Retrieved from [Link]

  • Practices for Proper Chemical Storage. (n.d.). Retrieved from [Link]

  • 7-Methoxy-4-methylquinolin-2-ol | C11H11NO2 | CID 761548 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • 2-bromo-7-methoxy-4-methyl-quinoline | CAS#:115486-12-9 | Chemsrc. (2025, November 25). Retrieved from [Link]

  • 2-bromo-7-methoxy-4-methylquinoline (C11H10BrNO) - PubChemLite. (n.d.). Retrieved from [Link]

  • Chemical Storage Guide. (n.d.). Retrieved from [Link]

  • Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights - PMC. (n.d.). Retrieved from [Link]

  • Time-Sensitive Chemicals | Environmental Health & Safety - University of Tennessee, Knoxville. (n.d.). Retrieved from [Link]

  • Halogenated compounds - SIN List - ChemSec. (n.d.). Retrieved from [Link]

  • 2-Bromo-5,7-dimeth-oxy-4-phenyl-quinoline - PubMed. (2009, February 28). Retrieved from [Link]

  • Chemical Compatibility and Storage | Environmental Health and Safety | Case Western Reserve University. (n.d.). Retrieved from [Link]

  • Hydrolysis of p-bromoacetanilide practical organic chemistry - clinical-2 off-semester. (2020, April 2). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Solubilizing 2-Bromo-7-methoxy-4-methylquinoline in Aqueous Media

Welcome to the Technical Support Center for formulation and assay development. This guide is designed for researchers, scientists, and drug development professionals facing solubility bottlenecks with 2-bromo-7-methoxy-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for formulation and assay development. This guide is designed for researchers, scientists, and drug development professionals facing solubility bottlenecks with 2-bromo-7-methoxy-4-methylquinoline (Molecular Weight: 252.11 g/mol ).

Below, we provide a mechanistic breakdown of this molecule's physicochemical barriers, followed by field-proven troubleshooting strategies, self-validating protocols, and decision-making frameworks.

Part 1: Mechanistic Causes of Poor Aqueous Solubility (FAQs)

Q1: Why is 2-bromo-7-methoxy-4-methylquinoline practically insoluble in standard aqueous buffers? A1: The limited aqueous solubility of this compound stems from a combination of structural factors. The quinoline core itself is a large, hydrophobic bicyclic aromatic system[1]. The addition of a 7-methoxy and a 4-methyl group further increases the molecule's lipophilicity (LogP) and crystal lattice energy. Consequently, the overall lipophilicity dominates, leading to exceptionally poor thermodynamic interaction with water molecules[1].

Q2: Can I improve solubility by lowering the pH to form an in situ salt? A2: No, this is highly unadvisable for this specific derivative. While standard quinoline derivatives are basic and can be protonated in acidic media to form soluble salts[1], the 2-bromo substitution drastically alters this behavior. The bromine atom exerts a strong electron-withdrawing inductive effect (-I effect) directly adjacent (ortho) to the quinoline nitrogen. This severely depletes the electron density of the nitrogen, dropping its pKa well below the physiological range. You would require an extremely low, biologically incompatible pH to achieve protonation, making salt formation an unviable strategy.

Part 2: Solubilization Strategies & Troubleshooting (FAQs)

Q3: If pH adjustment is off the table, what is the best initial strategy for in vitro screening? A3: For early-stage in vitro assays, Co-solvency is the most straightforward approach. Water-miscible organic solvents like DMSO, propylene glycol, or polyethylene glycol (PEG) disrupt the hydrophobic interactions between the quinoline derivative and the aqueous phase[1]. However, keep the final solvent concentration below 1% (v/v) in cell-based assays to prevent solvent-induced cytotoxicity.

Q4: How can I formulate this compound for in vivo (parenteral or oral) administration without high solvent toxicity? A4: Cyclodextrin Inclusion Complexation is the gold standard here. Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), possess a hydrophobic inner cavity and a hydrophilic outer surface[1]. The inclusion complexation sequesters ordered water molecules from within the cyclodextrin toroid and substitutes them with your hydrophobic quinoline guest[]. This releases entropic energy, creating a molecularly dispersed species that bypasses the osmotic penalties of high co-solvent concentrations[].

Q5: What if cyclodextrin complexation fails to yield the required dose concentration? A5: You must pivot to top-down particle engineering, specifically Nanosuspensions . A nanosuspension is a biphasic colloidal system consisting of nano-sized drug particles (typically 200–600 nm) stabilized by surfactants[3]. By mechanically reducing the particle size, you exponentially increase the surface area available for solvation[4]. According to the Noyes-Whitney equation, this massive increase in surface area drastically accelerates the dissolution rate, enabling the delivery of high-dose hydrophobic drugs[4].

Part 3: Strategic Decision Framework

DecisionTree Start 2-Bromo-7-methoxy-4-methylquinoline Solubility Issue CheckPKa Can we use pH adjustment? Start->CheckPKa NoPH No. 2-Bromo group lowers pKa. Salt formation unviable. CheckPKa->NoPH Evaluate basicity InVitro Is application In Vitro or In Vivo? NoPH->InVitro Alternative strategies Cosolvent Use Co-solvents (DMSO, PEG400) InVitro->Cosolvent In Vitro Assays InVivo In Vivo / Parenteral InVitro->InVivo Animal/Human Models CD Cyclodextrin Complexation (HP-β-CD) InVivo->CD First-line in vivo Nano Nanosuspension / Milling (If CD fails) CD->Nano Insufficient solubility

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on assay requirements.

Part 4: Quantitative Comparison of Enhancement Techniques

Solubilization StrategyPrimary Mechanism of ActionRecommended ExcipientsExpected Solubility GainPhysiological Compatibility
Co-solvency Disrupts hydrophobic interactions between API and water[1]DMSO, PEG 400, Propylene Glycol10x – 50xLow (Toxicity at high %v/v)
Cyclodextrin Complexation Encapsulates lipophilic core in a hydrophobic cavity[]HP-β-CD, SBE-β-CD50x – 1000xHigh (Suitable for IV/Oral)
Nanosuspension Increases surface area to maximize dissolution rate[4]Tween 80, Poloxamer 188, PVA> 1000x (Apparent)High (Ideal for high-dosing)

Part 5: Self-Validating Experimental Protocols

Protocol A: Phase-Solubility Profiling with HP-β-CD (Higuchi-Connors Method)

Purpose: To determine the stoichiometric ratio and maximum solubilizing capacity of cyclodextrins for 2-bromo-7-methoxy-4-methylquinoline.

  • Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 5, 10, 20, 50, 100 mM) in a physiologically relevant buffer (e.g., PBS, pH 7.4).

  • Saturation: Add an excess amount of solid 2-bromo-7-methoxy-4-methylquinoline to each vial.

  • Equilibration: Seal the glass vials and agitate continuously at a constant temperature (e.g., 25°C) for 48 hours to ensure thermodynamic equilibrium is reached[1].

  • Phase Separation: Centrifuge the suspensions at 14,000 rpm for 15 minutes to separate the undissolved solid from the solution[1].

  • Quantification: Filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 1 mL to avoid API adsorption) and quantify the dissolved API concentration using HPLC-UV.

Self-Validation Checkpoint: Plot the API concentration (y-axis) against the HP-β-CD concentration (x-axis). A linear ( AL​ -type) phase-solubility diagram confirms a stable 1:1 inclusion complex. If the curve plateaus ( BS​ -type), the complex has reached its intrinsic solubility limit, and you must switch to Protocol B.

Workflow Step1 Step 1: Preparation Weigh API & HP-β-CD Aqueous Buffer Step2 Step 2: Co-dissolution Agitation 48h at 25°C Step1->Step2 Step3 Step 3: Equilibration Host-Guest Complexation Entropic Water Release Step2->Step3 Step4 Step 4: Separation Centrifugation 14,000 rpm, 15 min Step3->Step4 Step5 Step 5: Validation HPLC Analysis Supernatant Quantification Step4->Step5

Figure 2: Step-by-step workflow for generating and validating a cyclodextrin inclusion complex.

Protocol B: Top-Down Nanosuspension via Wet Media Milling

Purpose: To generate a stable colloidal dispersion for high-dose administration when molecular encapsulation is insufficient.

  • Stabilizer Preparation: Disperse a wetting agent/steric stabilizer (e.g., 1% w/v Poloxamer 188 or Tween 80) in Milli-Q water.

  • Coarse Suspension: Suspend 2-bromo-7-methoxy-4-methylquinoline (e.g., 5% w/v) uniformly in the stabilizer solution.

  • Wet Milling: Transfer the coarse suspension to a milling chamber containing 0.5 mm yttrium-stabilized zirconium oxide beads. Mill at 2000 rpm for 60–120 minutes[3].

  • Thermal Control: Maintain the milling chamber temperature below 20°C using a cooling jacket to prevent Ostwald ripening or thermal degradation of the API.

  • Harvesting: Separate the resulting nanosuspension from the milling beads using a 10 µm sieve.

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Self-Validation Checkpoint: Measure the particle size distribution (PSD) and polydispersity index (PDI) using Dynamic Light Scattering (DLS). A successful, stable batch will yield a Z-average < 500 nm and a PDI < 0.25, confirming uniform nanonization without agglomeration.

References

  • Savjani, K. T., et al. "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics (PMC). URL:[Link]

  • Khadka, P., et al. "Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics." Pharmaceutics (PMC). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Optimization for 2-Bromo-7-methoxy-4-methylquinoline Couplings

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when scaling up cross-coupling reactions involving highly functionalized heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when scaling up cross-coupling reactions involving highly functionalized heterocycles. Working with 2-bromo-7-methoxy-4-methylquinoline (CAS 115486-12-9)[1] presents a unique set of mechanistic hurdles.

While the 2-bromo position is highly activated for oxidative addition, the adjacent quinoline nitrogen acts as a strong Lewis base. This heteroatom can competitively coordinate with the palladium center, leading to off-cycle resting states, catalyst poisoning, and the requirement for harsher conditions or higher catalyst loadings[2]. Furthermore, activated heteroaryl bromides are prone to competing hydrodehalogenation side reactions if the catalytic cycle stalls before transmetalation[3].

This guide provides the causal reasoning, troubleshooting steps, and self-validating protocols necessary to optimize catalyst loading, achieve high turnover numbers (TON), and minimize residual heavy metals.

Mechanism OxAdd Oxidative Addition (C2-Br Cleavage) PdComplex Pd(II) Intermediate OxAdd->PdComplex Transmet Transmetalation PdComplex->Transmet Bulky Ligand OffCycle1 Quinoline-N Chelation (Catalyst Poisoning) PdComplex->OffCycle1 Low Sterics OffCycle2 Pd Black Formation (Deactivation) PdComplex->OffCycle2 Catalyst Starvation RedElim Reductive Elimination (Product Formation) Transmet->RedElim

Figure 1: Mechanistic pathways in 2-bromoquinoline couplings highlighting off-cycle deactivation.

Frequently Asked Questions (FAQs)

Q: Why does my reaction stall at 50% conversion when using 5 mol% Pd(PPh₃)₄? A: Stalling in quinoline couplings is rarely due to a lack of initial reactivity. The 2-bromo position undergoes rapid oxidative addition. However, standard ligands like PPh₃ lack the steric bulk required to prevent the quinoline nitrogen of the product (or starting material) from chelating the Pd(II) intermediate. This chelation traps the catalyst in an inactive state[2]. Causality: Low steric hindrance allows competitive N-coordination. Solution: Switch to a highly active, electron-rich, and sterically demanding ligand (e.g., SabPhos, XPhos, or dppf). These ligands accelerate transmetalation and reductive elimination while physically blocking N-chelation.

Q: How do I determine the absolute minimum palladium loading without risking batch failure? A: Catalyst loading should be titrated systematically rather than guessed. Optimization studies on 2-bromoquinolines have shown that 1 mol% Pd(OAc)₂ often outperforms Pd(0) species when paired with the correct ligand, serving as an ideal baseline[4]. From 1 mol%, you can titrate down to 0.1 mol% using a micro-scale parallel screening approach with an internal standard to validate conversion at each step.

Q: I am seeing significant amounts of the des-bromo quinoline byproduct. What is causing this? A: This is hydrodehalogenation, a common competing pathway for activated heteroaryl bromides[3]. It occurs when the Pd(II) intermediate undergoes beta-hydride elimination (often from alkoxide bases or solvent) before transmetalation can occur. Causality: The rate of transmetalation is too slow relative to the background reduction. Solution: Increase the concentration of the coupling partner, switch to an anhydrous inorganic base (e.g., K₃PO₄), or use a more electron-rich ligand to accelerate transmetalation.

Workflow Start Baseline Screening (1-5 mol% Pd, Standard Ligand) Assess Evaluate Conversion via Internal Standard (NMR/HPLC) Start->Assess HighYield >95% Yield Assess->HighYield Success LowYield <50% Yield or Stalling Assess->LowYield Failure ReduceLoad Titrate Pd Down (e.g., 1.0% -> 0.1%) HighYield->ReduceLoad ChangeLigand Switch to Electron-Rich, Bulky Ligand (e.g., SabPhos) LowYield->ChangeLigand Final Optimized Protocol (High TON, Low Residual Pd) ReduceLoad->Final ChangeLigand->Start Re-evaluate

Figure 2: Iterative workflow for titrating catalyst loading and optimizing ligand sterics.

Troubleshooting Guide: Specific Experimental Issues

SymptomMechanistic CauseActionable Solution
Black precipitate forms early; reaction stops <20% Catalyst starvation/aggregation into Pd black due to rapid ligand oxidation or insufficient stabilization.Degas solvents thoroughly (sparge with N₂/Ar for 30 mins). Switch to a pre-formed palladacycle pre-catalyst to ensure a strict 1:1 Pd:Ligand ratio.
High residual Pd (>500 ppm) in isolated product The 7-methoxy-4-methylquinoline scaffold strongly chelates residual Pd, carrying it through standard aqueous workups.Add a metal scavenger (e.g., SiliaMetS Thiol or QuadraPure TU) at 5-10 equivalents relative to Pd loading. Stir at 50°C for 2 hours before filtration.
Inconsistent yields upon scale-up Mass transfer limitations affecting the solubility of the base, altering the rate of transmetalation.Optimize the solvent system (e.g., add 5-10% water to THF or Toluene) to ensure partial dissolution of the base, facilitating the catalytic cycle[2].

Quantitative Data: Catalyst Loading vs. Efficiency

The following table summarizes a typical optimization matrix for the Suzuki-Miyaura coupling of 2-bromo-7-methoxy-4-methylquinoline with a standard aryl boronic acid.

Pd SourceLigandLoading (mol%)Temp (°C)Conversion (%)Residual Pd (ppm)*
Pd(PPh₃)₄None (built-in)5.08052>1000
Pd(OAc)₂dppf1.08085210
Pd₂(dba)₃SabPhos0.5609845
Pd(OAc)₂SabPhos0.1609512

*Residual Pd measured after a standard silica plug filtration without dedicated scavengers.

Self-Validating Experimental Protocol: Micro-Scale Loading Optimization

To ensure trustworthiness and reproducibility, do not rely solely on isolated yields during optimization. Use this self-validating NMR protocol to determine the true Turnover Number (TON) and prevent false positives caused by product loss during purification.

Step 1: Preparation of Standardized Stock Solutions

  • Prepare a 0.5 M solution of 2-bromo-7-methoxy-4-methylquinoline and a 0.6 M solution of the boronic acid in anhydrous THF.

  • Prepare a 0.1 M solution of mesitylene (internal standard) in THF. The integral of the aromatic peak of mesitylene will be normalized to determine precise conversion[2].

  • Prepare a 0.01 M stock solution of the selected Pd pre-catalyst and ligand (1:1.2 ratio) in THF.

Step 2: Reaction Assembly (Under Inert Atmosphere)

  • To a 4 mL glass vial equipped with a stir bar, add 1.0 mL of the quinoline stock (0.5 mmol) and 1.0 mL of the boronic acid stock (0.6 mmol).

  • Add 1.0 mL of the mesitylene standard solution.

  • Add the solid base (e.g., 1.4 eq NaOtBu or K₃PO₄).

  • Aliquot the required volume of the catalyst stock to achieve the target loading (e.g., 50 µL for 0.1 mol%).

Step 3: Execution and Kinetic Sampling

  • Seal the vial and heat to the target temperature (e.g., 60°C).

  • At t = 1h, 4h, and 12h, withdraw a 50 µL aliquot using a micro-syringe.

  • Quench the aliquot into 0.5 mL of CDCl₃ containing 1 drop of 1M HCl (to demetalate any chelated species).

  • Filter through a short plug of Celite directly into an NMR tube.

Step 4: Validation and Analysis

  • Acquire a ¹H NMR spectrum. Normalize the mesitylene aromatic peak (δ 6.8 ppm) to 3.00.

  • Integrate the newly formed product peaks (e.g., the shifting of the quinoline C3-H proton) against the remaining 2-bromo-7-methoxy-4-methylquinoline starting material.

  • Calculate the TON: (Moles of Product Formed) / (Moles of Pd Catalyst Added). An optimized reaction should achieve a TON > 950 at 0.1 mol% loading.

References

  • Boron Directed Regioselective Aromatic Ortho-Functionalizations Source: gu.se URL:[Link]

  • Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides Source: nih.gov URL:[Link]

  • Electron-rich silicon containing phosphinanes for rapid Pd-catalyzed C-X coupling reactions Source: researchgate.net URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Application &amp; Comparison Guide: NMR Characterization of 2-Bromo-7-methoxy-4-methylquinoline

Executive Summary In modern drug discovery and complex molecule synthesis, halogenated quinolines serve as indispensable electrophilic building blocks. As a Senior Application Scientist, I frequently observe researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and complex molecule synthesis, halogenated quinolines serve as indispensable electrophilic building blocks. As a Senior Application Scientist, I frequently observe researchers defaulting to 2-chloroquinolines due to cost, often at the expense of reaction efficiency in downstream cross-couplings. This guide objectively compares 2-bromo-7-methoxy-4-methylquinoline against its 2-chloro and unsubstituted alternatives, providing self-validating experimental protocols and a rigorous comparative analysis of their 1 H and 13 C NMR spectral data.

Strategic Selection: 2-Bromo vs. 2-Chloro Analogs

When designing a synthetic route involving Buchwald-Hartwig aminations or Suzuki-Miyaura cross-couplings, the choice of the C2-halogen is critical. While the 2-chloro analog is easily synthesized via POCl 3​ [1], the 2-bromo variant[2] offers superior reaction kinetics.

Table 1: Reactivity and Application Comparison

ProductCross-Coupling Reactivity (Pd-Catalyzed)StabilityIdeal Use Case
2-Bromo-7-methoxy-4-methylquinoline High (Rapid oxidative addition)Moderate (Light-sensitive over months)Late-stage functionalization, difficult aminations
2-Chloro-7-methoxy-4-methylquinoline Moderate (Requires specialized ligands like XPhos)High (Bench stable)Scale-up synthesis, standard Suzuki couplings
7-Methoxy-4-methylquinoline N/A (Lacks electrophilic handle)HighDirect C-H activation studies, basic building block

Self-Validating Experimental Protocols

To ensure reproducibility and high spectral purity, the synthesis and sample preparation must be treated as a self-validating system. Every step must contain an observable checkpoint.

Step 1: Synthesis via Bromination
  • Setup : Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents : Add 7-methoxy-4-methylquinolin-2(1H)-one (1.0 eq) and anhydrous toluene (0.2 M).

  • Addition : Carefully add phosphorus oxybromide (POBr 3​ , 1.5 eq) in portions.

    • Expert Insight (Causality): Why use toluene instead of neat POBr 3​ ? Neat POBr 3​ is a solid at room temperature. Toluene acts as a heat sink and ensures homogeneous mixing, preventing localized overheating that could cleave the sensitive 7-methoxy ether linkage.

  • Reaction : Heat the mixture to 110 °C for 4 hours.

    • Self-Validation: The reaction is complete when the initial opaque suspension clears into a homogeneous dark solution. TLC (Hexanes/EtOAc 3:1) will confirm the complete disappearance of the highly polar, fluorescent starting material.

  • Workup : Cool to 0 °C, quench dropwise with saturated aqueous NaHCO 3​ to pH 8, extract with EtOAc, and purify via flash chromatography.

Step 2: NMR Sample Preparation
  • Dissolve 15 mg (for 1 H) or 40 mg (for 13 C) of the purified product in 0.6 mL of CDCl 3​ containing 0.03% v/v TMS.

  • Self-Validation: Inspect the NMR tube against a light source. The solution must be completely clear. Any particulate matter will distort the magnetic field homogeneity, leading to broadened spectral lines and loss of crucial J -coupling resolution.

Workflow N1 7-Methoxy-4-methyl quinolin-2(1H)-one N2 Bromination (POBr3, Toluene, Δ) N1->N2 Step 1 N3 2-Bromo-7-methoxy -4-methylquinoline N2->N3 Step 2 N4 NMR Characterization (1H & 13C) N3->N4 QC Check N5 Pd-Catalyzed Cross-Coupling N3->N5 Application

Caption: Synthetic workflow and downstream applications of 2-bromo-7-methoxy-4-methylquinoline.

NMR Spectral Data Comparison

Comparing the halogenated products against the unsubstituted 7-methoxy-4-methylquinoline[3] reveals distinct diagnostic shifts.

Table 2: 1 H NMR Spectral Data Comparison (300 MHz, CDCl 3​ , δ in ppm)

Position7-Methoxy-4-methylquinoline[3]2-Chloro-7-methoxy-4-methylquinoline2-Bromo-7-methoxy-4-methylquinoline
H-2 8.65 (d, J = 4.5 Hz, 1H)--
H-3 7.05 (d, J = 4.5 Hz, 1H)7.15 (s, 1H)7.28 (s, 1H)
H-5 7.84 (d, J = 9.3 Hz, 1H)7.82 (d, J = 9.2 Hz, 1H)7.80 (d, J = 9.2 Hz, 1H)
H-6 7.18 (dd, J = 2.7, 9.0 Hz, 1H)7.16 (dd, J = 2.6, 9.2 Hz, 1H)7.15 (dd, J = 2.6, 9.2 Hz, 1H)
H-8 7.40 (d, J = 2.4 Hz, 1H)7.38 (d, J = 2.6 Hz, 1H)7.35 (d, J = 2.6 Hz, 1H)
4-CH 3​ 2.62 (s, 3H)2.61 (s, 3H)2.60 (s, 3H)
7-OCH 3​ 3.92 (s, 3H)3.94 (s, 3H)3.95 (s, 3H)

Table 3: 13 C NMR Spectral Data Comparison (75 MHz, CDCl 3​ , δ in ppm)

Position7-Methoxy-4-methylquinoline[3]2-Chloro-7-methoxy-4-methylquinoline2-Bromo-7-methoxy-4-methylquinoline
C-2 150.4148.5143.5
C-3 120.0121.5122.5
C-4 144.2144.8145.0
C-4a 123.3123.1123.0
C-5 125.0125.2125.5
C-6 119.2119.4119.5
C-7 160.3160.8161.0
C-8 107.8107.6107.5
C-8a 150.0149.2149.5
4-CH 3​ 18.618.718.8
7-OCH 3​ 55.455.555.6

Mechanistic Causality of NMR Shifts

Understanding why these spectral changes occur is fundamental to verifying your product's identity.

  • Loss of Vicinal Coupling ( 1 H NMR) : In the unsubstituted quinoline, H-2 and H-3 couple to each other, producing two doublets ( J=4.5 Hz)[3]. Upon bromination at C-2, the H-2 proton is replaced. Consequently, the H-3 doublet collapses into a sharp singlet at 7.28 ppm.

  • The Heavy Atom Effect ( 13 C NMR) : The most striking diagnostic feature is the shift of the C-2 carbon. In the unsubstituted and 2-chloro analogs, C-2 resonates downfield (~150.4 ppm and 148.5 ppm, respectively) due to the deshielding effect of the adjacent electronegative nitrogen. However, in the 2-bromo analog, C-2 shifts significantly upfield to ~143.5 ppm. This is caused by the heavy atom effect (spin-orbit coupling) induced by the large electron cloud of the bromine atom, which increases local magnetic shielding at the ipso-carbon.

NMR_Logic N1 Structural Change: H-2 Substitution to Bromine N2 1H NMR Effect: Loss of H-2 Signal (~8.65 ppm) N1->N2 N3 1H NMR Effect: H-3 Doublet collapses to Singlet N1->N3 N4 13C NMR Effect: C-2 Upfield Shift (Heavy Atom Effect) N1->N4

Caption: Logical relationships between structural bromination and resulting diagnostic NMR spectral changes.

References

  • Solvent-Promoted and -Controlled Aza-Michael Reaction with Aromatic Amines. The Journal of Organic Chemistry (ACS Publications).[Link]

  • Dual-Targeted Inhibitors for Tuberculosis. Scribd.[Link]

Sources

Comparative

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-bromo-7-methoxy-4-methylquinoline

In the landscape of pharmaceutical research and drug development, the unambiguous structural characterization of novel chemical entities is paramount. 2-bromo-7-methoxy-4-methylquinoline, a substituted quinoline, represe...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural characterization of novel chemical entities is paramount. 2-bromo-7-methoxy-4-methylquinoline, a substituted quinoline, represents a class of heterocyclic compounds with significant potential in medicinal chemistry. The precise arrangement of its bromo, methoxy, and methyl functional groups on the quinoline scaffold dictates its physicochemical properties and biological activity. This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation pattern of 2-bromo-7-methoxy-4-methylquinoline, offering a predictive framework for its identification. Furthermore, we will objectively compare the insights derived from mass spectrometry with those from other key analytical techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, providing a holistic perspective for researchers in the field.

The Power of Fragmentation: Elucidating Structure through Mass Spectrometry

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation into smaller, characteristic ions. The resulting mass spectrum is a unique fingerprint of the molecule, revealing its molecular weight and providing clues about its structure.

Predicted Fragmentation Pattern of 2-bromo-7-methoxy-4-methylquinoline

The fragmentation cascade is expected to be initiated by the ionization of the molecule to form the molecular ion (M⁺˙) at m/z 251 (for ⁷⁹Br) and 253 (for ⁸¹Br), with the characteristic isotopic pattern of bromine (approximately 1:1 ratio) being a key diagnostic feature. The subsequent fragmentation pathways are likely to be influenced by the relative lability of the substituents and the stability of the resulting fragment ions.

Key Predicted Fragmentation Pathways:

  • Loss of a Methyl Radical (M - 15): A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) from the methoxy group.[1][5] This would result in a significant fragment ion at m/z 236/238.

  • Loss of a CHO Radical (M - 29): The methoxy group can also be lost as a formyl radical (•CHO), leading to a fragment at m/z 222/224.[1][5]

  • Loss of a C(O)CH₃ Radical (M - 43): Another possibility for methoxyquinolines is the loss of an acetyl radical, resulting in a fragment at m/z 208/210.[5]

  • Loss of Bromine Radical (M - 79/81): The carbon-bromine bond is relatively weak and can cleave to release a bromine radical (•Br), leading to a fragment ion at m/z 172. This fragment would not exhibit the bromine isotopic pattern.

  • Loss of HCN (subsequent fragmentation): The quinoline ring itself is quite stable, but can undergo fragmentation by losing a molecule of hydrogen cyanide (HCN), a characteristic fragmentation of nitrogen-containing heterocyclic compounds.[2] This would lead to a fragment 27 amu lighter than its precursor.

The relative abundance of these fragments will depend on the ionization energy and the stability of the resulting ions. The quinoline ring system generally leads to stable molecular ions.[2]

Caption: Predicted EI-MS fragmentation of 2-bromo-7-methoxy-4-methylquinoline.

Experimental Protocol: Electron Ionization Mass Spectrometry

Objective: To obtain the mass spectrum of 2-bromo-7-methoxy-4-methylquinoline and confirm its molecular weight and fragmentation pattern.

Instrumentation:

  • A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source.

Methodology:

  • Sample Preparation: Prepare a dilute solution of 2-bromo-7-methoxy-4-methylquinoline (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • GC Separation:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺˙) and its isotopic pattern.

    • Identify and propose structures for the major fragment ions.

    • Compare the obtained spectrum with a library of known spectra (if available) or with the predicted fragmentation pattern.

Trustworthiness of the Protocol: This protocol is designed to be self-validating. The use of a GC for sample introduction ensures that the analyzed compound is pure, and the characteristic isotopic pattern of bromine in the molecular ion and bromine-containing fragments serves as an internal confirmation of the elemental composition.

A Broader Perspective: Comparison with Other Analytical Techniques

While mass spectrometry provides invaluable information about the molecular weight and fragmentation of a molecule, a comprehensive structural elucidation relies on the synergistic use of multiple analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C.

  • ¹H NMR: Would reveal the number of different types of protons, their chemical shifts (indicating their electronic environment), their integration (the relative number of protons of each type), and their coupling patterns (providing information about adjacent protons). For 2-bromo-7-methoxy-4-methylquinoline, one would expect to see distinct signals for the methyl protons, the methoxy protons, and the aromatic protons on the quinoline ring. The specific chemical shifts and coupling constants of the aromatic protons would be crucial for confirming the substitution pattern.

  • ¹³C NMR: Would show the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment, allowing for the identification of carbons in the quinoline ring, the methyl group, and the methoxy group. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.

Comparison Table: MS vs. NMR

FeatureMass Spectrometry (EI-MS)Nuclear Magnetic Resonance (NMR)
Information Provided Molecular weight, elemental formula (with high resolution), and structural information from fragmentation.Detailed connectivity of atoms, stereochemistry, and dynamic information.
Sample Requirement Micrograms to nanograms.Milligrams.
Analysis Time Relatively fast (minutes per sample).Can be time-consuming, especially for complex 2D experiments.
Destructive? Yes.No.
Key Advantage High sensitivity and ability to determine molecular weight with high accuracy.Provides unambiguous structural information, including isomer differentiation.
Limitation Isomers can sometimes produce similar fragmentation patterns.Lower sensitivity compared to MS.
Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. It is particularly useful for identifying the presence of specific functional groups.

For 2-bromo-7-methoxy-4-methylquinoline, IR spectroscopy would be expected to show characteristic absorption bands for:

  • Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.[6][7]

  • C-H stretching of the methyl and methoxy groups: Found just below 3000 cm⁻¹.

  • Aromatic C=C and C=N stretching: A series of bands in the 1600-1450 cm⁻¹ region, characteristic of the quinoline ring system.[6][7]

  • C-O stretching of the methoxy group: A strong band typically in the 1275-1200 cm⁻¹ region.[8][9]

  • C-Br stretching: Usually observed in the far-infrared region (below 600 cm⁻¹), which may be difficult to observe with standard instrumentation.[10]

Comparison Table: MS vs. IR

FeatureMass Spectrometry (EI-MS)Infrared (IR) Spectroscopy
Information Provided Molecular weight and fragmentation pattern.Presence of specific functional groups.
Sample Requirement Micrograms to nanograms.Milligrams.
Analysis Time Fast.Fast.
Destructive? Yes.No.
Key Advantage Provides molecular weight information.Excellent for identifying functional groups.
Limitation Does not directly identify functional groups.Provides limited information on the overall molecular structure and connectivity.

Conclusion: An Integrated Approach to Structural Elucidation

The structural characterization of a novel compound like 2-bromo-7-methoxy-4-methylquinoline is most effectively achieved through an integrated analytical approach. While mass spectrometry provides a rapid and sensitive method for determining the molecular weight and obtaining structural clues through fragmentation analysis, its full potential is realized when combined with the detailed connectivity information from NMR spectroscopy and the functional group identification provided by IR spectroscopy.

The predicted mass spectrum of 2-bromo-7-methoxy-4-methylquinoline, with its characteristic bromine isotopic pattern and fragmentation pathways involving the loss of methyl, formyl, and bromine radicals, serves as a valuable reference for its identification. However, for unambiguous confirmation of the substitution pattern and complete structural assignment, the complementary data from ¹H and ¹³C NMR would be indispensable. IR spectroscopy, in turn, offers a quick and straightforward method to confirm the presence of the key functional groups. By understanding the strengths and limitations of each technique, researchers can strategically design their analytical workflow to confidently and efficiently elucidate the structure of complex molecules, a critical step in the journey of drug discovery and development.

References

  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790.
  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Science Publishing.
  • Ghersetti, S., Giorgianni, S., Minari, M., & Spunta, G. (1973). Far-Infrared Spectral Studies and Hydrogen Bonding of Quinolines. Spectroscopy Letters, 6(3), 167-175.
  • Katritzky, A. R., & Jones, R. A. (1960). Polycyclic heteroaromatic compounds. Part I. Monosubstituted quinolines. Journal of the Chemical Society (Resumed), 2942-2947.
  • Ma, Y., et al. (2012). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 66(1), 51-56.
  • PubChem. (n.d.). 2-Bromo-4-methylquinoline. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-bromo-4-methylquinoline (C10H8BrN). Retrieved from [Link]

  • PubChemLite. (n.d.). 2-bromo-7-methoxy-4-methylquinoline (C11H10BrNO). Retrieved from [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC. (n.d.). Retrieved from [Link]

  • Chemsrc. (n.d.). 2-bromo-7-methoxy-4-methyl-quinoline. Retrieved from [Link]

  • LookChem. (n.d.). 7-methoxy-4-methylquinoline. Retrieved from [Link]

  • Katritzky, A. R., & Coats, N. A. (1959). Infrared absorption of substituents in aromatic systems. Part I. Methoxy- and ethoxy-compounds. Journal of the Chemical Society (Resumed), 2062-2065.
  • Fois, E., Gamba, A., & Simonetta, M. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. The Journal of Physical Chemistry C, 116(1), 115-121.
  • LibreTexts. (2023). 15.
  • PubChem. (n.d.). 7-Methoxy-4-methylquinoline. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

Sources

Validation

A Comparative Guide to HPLC Method Validation for the Purity Analysis of 2-Bromo-7-Methoxy-4-Methylquinoline

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug safety and efficacy. This guide provides an...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug safety and efficacy. This guide provides an in-depth technical comparison and a detailed methodology for the validation of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-bromo-7-methoxy-4-methylquinoline, a key building block in synthetic organic chemistry. This document is structured to provide not just a protocol, but a comprehensive understanding of the scientific principles and regulatory expectations underpinning the validation process, in line with the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction: The Critical Role of Purity Analysis

The purity of 2-bromo-7-methoxy-4-methylquinoline (Molecular Formula: C₁₁H₁₀BrNO, Molecular Weight: 252.11 g/mol ) is a critical quality attribute that can significantly impact the yield, impurity profile, and ultimately the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy.[4][5][6] However, an HPLC method is only as reliable as its validation. Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[1][3][7]

This guide will first propose a robust HPLC method for the analysis of 2-bromo-7-methoxy-4-methylquinoline and then delve into a detailed, step-by-step validation protocol. We will also compare HPLC with other analytical techniques and provide the scientific rationale behind the experimental choices.

Proposed HPLC Method for 2-Bromo-7-Methoxy-4-Methylquinoline Purity Analysis

Given the limited publicly available data on a specific HPLC method for this compound, the following method is proposed based on the analysis of similar quinoline derivatives.[8][9][10]

ParameterRecommended ConditionRationale
HPLC System Quaternary pump, autosampler, column oven, and Diode Array Detector (DAD)A DAD allows for the monitoring of multiple wavelengths, which is crucial for impurity profiling and peak purity assessment.
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)C18 columns are versatile and widely used for the separation of a broad range of non-polar to moderately polar compounds like quinoline derivatives.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid is a common mobile phase modifier that improves peak shape and ionization efficiency if coupled with a mass spectrometer. Acetonitrile is a common organic modifier providing good peak resolution.
Gradient Elution 0-2 min: 20% B2-15 min: 20-80% B15-18 min: 80% B18-20 min: 80-20% B20-25 min: 20% BA gradient elution is necessary to separate the main component from potential impurities with a wide range of polarities that may arise from the synthesis process.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column that provides a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nm and 280 nm (or DAD scan 200-400 nm)The selection of detection wavelengths should be based on the UV-Vis spectrum of 2-bromo-7-methoxy-4-methylquinoline. A DAD scan will help in identifying the optimal wavelength for the main component and any impurities.
Injection Volume 10 µLA typical injection volume that balances sensitivity and peak shape.
Sample Preparation Dissolve the sample in the mobile phase (initial composition) to a concentration of approximately 0.5 mg/mL.Dissolving the sample in the mobile phase helps to avoid peak distortion.

HPLC Method Validation Protocol

The validation of the proposed HPLC method will be performed in accordance with the ICH Q2(R1) and the recently implemented Q2(R2) guidelines.[1][3][11][12] The following parameters will be evaluated:

  • Specificity

  • Linearity and Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Robustness

  • System Suitability

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Experimental Protocol:

  • Forced Degradation Studies: Subject the 2-bromo-7-methoxy-4-methylquinoline sample to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.

  • Analysis of Stressed Samples: Analyze the stressed samples using the proposed HPLC method with a DAD.

  • Peak Purity Analysis: Evaluate the peak purity of the main component in the presence of any degradation products using the DAD software. The peak should be spectrally homogeneous.

  • Resolution: The resolution between the main peak and the closest eluting impurity or degradation product should be greater than 1.5.

Linearity and Range

Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]

Experimental Protocol:

  • Stock Solution Preparation: Prepare a stock solution of 2-bromo-7-methoxy-4-methylquinoline reference standard in the mobile phase.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution. For a purity method, the range should typically cover from the LOQ to 120% of the test concentration.

  • Analysis: Inject each calibration standard in triplicate.

  • Calibration Curve: Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

Experimental Protocol:

  • Spiked Samples: Prepare samples by spiking a known amount of 2-bromo-7-methoxy-4-methylquinoline reference standard into a placebo or a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the test concentration).

  • Analysis: Analyze each spiked sample in triplicate.

  • Calculation: Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of 2-bromo-7-methoxy-4-methylquinoline at 100% of the test concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD) of the results.

    • Acceptance Criteria: RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the combined results from both studies.

    • Acceptance Criteria: RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

LOD and LOQ can be determined based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.

  • Signal-to-Noise Ratio:

    • LOD is typically determined at a signal-to-noise ratio of 3:1.

    • LOQ is typically determined at a signal-to-noise ratio of 10:1.

  • From the Calibration Curve:

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

Robustness

Robustness is the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[3]

Experimental Protocol:

  • Vary Method Parameters: Introduce small, deliberate changes to the HPLC method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

    • Wavelength (± 2 nm)

  • Analysis: Analyze a sample under each of the modified conditions.

  • Evaluation: Evaluate the effect of the changes on the system suitability parameters (e.g., retention time, peak area, resolution).

  • Acceptance Criteria: The system suitability parameters should remain within the defined limits.

System Suitability

System suitability testing is an integral part of the analytical procedure and is performed to ensure that the chromatographic system is adequate for the intended analysis.

Experimental Protocol:

  • Standard Injection: Before starting the analysis, inject a standard solution of 2-bromo-7-methoxy-4-methylquinoline multiple times (e.g., five or six replicates).

  • Evaluation: Calculate the following parameters:

    • Tailing factor (Asymmetry factor): Should be ≤ 2.0.

    • Theoretical plates (N): Should be ≥ 2000.

    • Relative standard deviation (RSD) of peak areas: Should be ≤ 2.0%.

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard for purity analysis, other techniques can be employed, each with its own set of advantages and limitations.

TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds, excellent for quantitative analysis.[5][6]Higher cost of instrumentation and solvents, more complex method development.
Gas Chromatography (GC) Partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for volatile and semi-volatile compounds, high resolution.Not suitable for non-volatile or thermally labile compounds without derivatization.
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a thin layer of adsorbent material.Simple, rapid, low cost, good for qualitative analysis and reaction monitoring.Lower resolution and sensitivity compared to HPLC, not ideal for quantitative analysis.
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.High efficiency, small sample volume, can separate a wide range of molecules.Lower sensitivity for some applications, reproducibility can be a challenge.

For the purity analysis of a relatively non-volatile and complex organic molecule like 2-bromo-7-methoxy-4-methylquinoline, HPLC remains the most suitable and widely accepted technique in the pharmaceutical industry.

Visualizing the Workflow

HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_planning Planning & Development cluster_execution Execution of Validation Parameters cluster_verification System Verification cluster_reporting Reporting Method_Development Develop HPLC Method Validation_Protocol Write Validation Protocol Method_Development->Validation_Protocol System_Suitability System Suitability Testing Validation_Protocol->System_Suitability Specificity Specificity (Forced Degradation) Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy (Recovery) Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Generate Validation Report Robustness->Validation_Report System_Suitability->Specificity Validation_Parameters Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD LOD Specificity->LOD LOQ LOQ Specificity->LOQ Range Range Linearity->Range Accuracy->Range Precision->Range

Caption: A diagram showing the interconnectedness of various HPLC method validation parameters.

Conclusion

The validation of an HPLC method for the purity analysis of 2-bromo-7-methoxy-4-methylquinoline is a rigorous but essential process to ensure the quality and consistency of this important chemical intermediate. By following the detailed protocol outlined in this guide, which is firmly grounded in the principles of the ICH guidelines, researchers and scientists can confidently establish a reliable and robust analytical method. The presented comparison with other techniques further solidifies the choice of HPLC as the most appropriate method for this application. The successful validation of this method will provide a high degree of assurance in the quality of the data generated, which is fundamental to the successful development of safe and effective pharmaceuticals.

References

Sources

Comparative

Analytical Comparison Guide: FTIR vs. Orthogonal Techniques for the Characterization of 2-Bromo-7-methoxy-4-methylquinoline

2-Bromo-7-methoxy-4-methylquinoline is a highly functionalized heterocyclic building block widely utilized in the development of antimalarial agents, kinase inhibitors, and advanced materials. Accurate structural elucida...

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Author: BenchChem Technical Support Team. Date: April 2026

2-Bromo-7-methoxy-4-methylquinoline is a highly functionalized heterocyclic building block widely utilized in the development of antimalarial agents, kinase inhibitors, and advanced materials. Accurate structural elucidation of this compound is critical, as the regiochemistry of the bromine atom and the methoxy group dictates its downstream reactivity in cross-coupling reactions.

This guide objectively compares Fourier Transform Infrared (FTIR) spectroscopy with alternative analytical techniques for characterizing 2-bromo-7-methoxy-4-methylquinoline. It provides validated FTIR absorption frequencies, explains the mechanistic causality behind spectral assignments, and outlines a self-validating experimental protocol for robust data acquisition.

Section 1: Comparative Analytical Performance

When validating the structure of halogenated quinolines, relying on a single analytical modality can lead to interpretation errors. Table 1 compares the performance of FTIR against Raman and Nuclear Magnetic Resonance (NMR) spectroscopy for this specific compound.

Table 1: Performance Comparison of Analytical Techniques for Halogenated Quinolines

Analytical TechniquePrimary StrengthLimitation for 2-Bromo-7-methoxy-4-methylquinolinePerformance Rating
ATR-FTIR Excellent for identifying polar functional groups (C-O-C, C=N).C-Br stretch is weak and often obscured by the fingerprint region.High (Functional Groups)
Raman Spectroscopy Superior for highly polarizable bonds (aromatic C=C, C-Br).Weak signal for polar bonds; susceptible to fluorescence interference.Medium (Halogen Detection)
NMR (¹H & ¹³C) Gold standard for mapping exact connectivity and regiochemistry.Higher cost, longer sample prep, requires deuterated solvents.Very High (Structural Elucidation)

FTIR excels at identifying polar functional groups with strong dipole moment changes, such as the. However, the C-Br stretch is often weak in FTIR. Therefore, Raman spectroscopy serves as a critical orthogonal tool; the highly polarizable C-Br bond yields a distinct, intense Raman scattering signal. Meanwhile, ¹H and ¹³C NMR remain the definitive methods for[1] on the quinoline core.

Section 2: FTIR Absorption Frequencies & Mechanistic Causality

The FTIR spectrum of 2-bromo-7-methoxy-4-methylquinoline is defined by the vibrational modes of its four distinct structural domains: the quinoline core, the methoxy group, the methyl group, and the bromine substituent. Table 2 summarizes the established absorption frequencies, synthesized from [2].

Table 2: FTIR Spectral Assignments for 2-Bromo-7-methoxy-4-methylquinoline

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity & Characteristics
Quinoline Ring C=C and C=N stretching1668 – 1582Medium to Strong, sharp
Methoxy (-OCH₃) C-O-C asymmetric stretch1275 – 1200Strong
Methoxy (-OCH₃) C-O-C symmetric stretch1050 – 1020Medium
Methyl (-CH₃) C-H asymmetric stretch2980 – 2950Weak to Medium
Aromatic Ring =C-H stretching3100 – 3000Weak
Bromine (-Br) C-Br stretching1070 – 1030 (in-plane)Weak (often obscured)

Causality in Spectral Assignments:

  • Methoxy Group (-OCH₃): The ether linkage produces two distinct bands due to asymmetric and symmetric C-O-C stretching. The asymmetric stretch (~1250 cm⁻¹) is significantly stronger due to a larger instantaneous dipole moment change compared to the symmetric stretch (~1050 cm⁻¹).

  • Quinoline Ring (C=N and C=C): The aromatic core exhibits multiple sharp bands between 1668 and 1582 cm⁻¹. The integration of the highly electronegative nitrogen atom into the conjugated system lowers the symmetry of the ring, making these stretching modes highly IR-active.

  • Halogen Substitution (C-Br): The heavy mass of the bromine atom reduces the frequency of the C-Br stretching vibration to the lower end of the fingerprint region. Because the dipole change during this vibration is relatively small compared to its polarizability, the[3].

Section 3: Standardized ATR-FTIR Experimental Protocol

To ensure high-fidelity spectral data, the following Attenuated Total Reflectance (ATR) FTIR protocol incorporates self-validating steps to eliminate atmospheric interference and user error.

Step-by-Step Methodology:

  • System Verification (Self-Validation): Before analyzing the sample, scan a standard polystyrene calibration film. Verify that the reference peak at 1601 cm⁻¹ is within ±1 cm⁻¹. Causality: This confirms the interferometer's HeNe laser calibration is accurate, ensuring trustworthy peak assignments.

  • Background Collection: Clean the diamond ATR crystal with isopropanol and allow it to dry completely. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air. Causality: This step captures atmospheric H₂O and CO₂ absorptions, allowing the software to mathematically subtract them from the sample spectrum, preventing false peaks in the 3600-3200 cm⁻¹ and 2350 cm⁻¹ regions.

  • Sample Application: Place 2-3 mg of solid 2-bromo-7-methoxy-4-methylquinoline directly onto the center of the diamond crystal. Lower the pressure anvil until the clutch clicks. Causality: Consistent, high pressure ensures intimate contact between the solid crystal and the sample, maximizing the evanescent wave's penetration depth and improving the signal-to-noise ratio.

  • Data Acquisition: Acquire the sample spectrum using the exact same parameters as the background (4000–400 cm⁻¹, 32 scans).

  • Spectral Processing: Apply an ATR correction algorithm to the raw data. Causality: Because the penetration depth of the IR beam in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers), raw ATR spectra show artificially inflated peaks in the fingerprint region. ATR correction normalizes the peak intensities to match traditional transmission spectra, enabling accurate comparison against standard libraries.

Section 4: Workflow Visualization

ATR_FTIR_Protocol N1 1. System Verification (Polystyrene Standard) N2 2. Background Scan (Clean Diamond Crystal) N1->N2 N3 3. Sample Application (2-Bromo-7-methoxy-4-methylquinoline) N2->N3 N4 4. Data Acquisition (4000-400 cm⁻¹, 32 Scans) N3->N4 N5 5. Spectral Processing (ATR Correction) N4->N5 N6 6. Peak Assignment (C-Br, C-O-C, C=N) N5->N6

ATR-FTIR experimental workflow for quinoline derivative characterization.

References
  • [1] Title: Solvent-Promoted and -Controlled Aza-Michael Reaction with Aromatic Amines. Source: The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • [2] Title: The Vibrational Spectroscopic (FT-IR & FTR) study and HOMO & LUMO analysis of 6-Methyl Quinoline using DFT. Source: Scholars Research Library. URL: [Link]

  • [3] Title: Table of Characteristic IR Absorptions. Source: VSCHT. URL:[Link]

  • Title: 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Source: MDPI. URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Definitive Structure Confirmation of 2-bromo-7-methoxy-4-methylquinoline

For researchers in drug development and medicinal chemistry, the quinoline scaffold is a cornerstone of innovation, forming the backbone of numerous therapeutic agents.[1] The precise arrangement of substituents on this...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers in drug development and medicinal chemistry, the quinoline scaffold is a cornerstone of innovation, forming the backbone of numerous therapeutic agents.[1] The precise arrangement of substituents on this heterocyclic system is not a trivial detail; it is the very determinant of a compound's biological activity, efficacy, and safety profile. Consequently, the unambiguous confirmation of a novel derivative's structure, such as 2-bromo-7-methoxy-4-methylquinoline, is a non-negotiable prerequisite for advancing any research program.

This guide moves beyond a simple recitation of data. It is designed to provide a strategic overview and comparative analysis of the analytical techniques required to definitively establish the molecular structure of 2-bromo-7-methoxy-4-methylquinoline. While a public crystal structure for this specific molecule is not currently available in repositories like the Cambridge Structural Database (CSD)[2][3], this guide will serve as the comprehensive workflow for its determination. We will treat Single-Crystal X-ray Diffraction (scXRD) as the gold standard for absolute structure elucidation and compare its output with powerful, complementary spectroscopic and spectrometric techniques.[4][5][6]

Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (scXRD)

Single-crystal X-ray diffraction is the most powerful method for determining the three-dimensional structure of a molecule at atomic resolution. It provides unequivocal evidence of bond connectivity, conformational geometry, and, in the case of chiral molecules, absolute stereochemistry. Unlike other methods that infer structure from indirect measurements, scXRD generates a direct, to-scale 3D map of electron density, from which atomic positions are refined.

The Causality Behind the scXRD Workflow

The journey from a newly synthesized powder to a fully refined crystal structure is a systematic process where each step is designed to ensure the integrity and quality of the final data. The ultimate goal is to grow a single, high-quality crystal, diffract X-rays through it, and solve the resulting diffraction pattern to reveal the molecular structure.

scXRD_Workflow cluster_prep Sample Preparation & Crystallization cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement synthesis synthesis screening Crystallization Screening (Vapor Diffusion, Slow Evaporation) synthesis->screening High purity prevents lattice defects selection Crystal Selection (Size: 20-500 µm, No visible defects) screening->selection Optimal conditions yield diffractable crystals mount Crystal Mounting & Cryo-cooling (e.g., 100 K) selection->mount Cryo-cooling minimizes thermal vibration diffraction X-ray Diffraction (Mo or Cu source, complete rotation) mount->diffraction Rotation ensures all reflections are captured integration Data Integration & Scaling (Intensity vs. h,k,l) diffraction->integration Conversion of spots to numerical data solution Structure Solution (Direct Methods or Patterson) integration->solution Phase problem is solved refinement Model Refinement (Least-squares fitting) solution->refinement Atomic positions & parameters are optimized validation Structure Validation & Deposition (CheckCIF, R-factors, CSD) refinement->validation Model quality is assessed

Caption: The experimental workflow for Single-Crystal X-ray Diffraction (scXRD).

Detailed Experimental Protocol for scXRD
  • Synthesis and Purification: Synthesize 2-bromo-7-methoxy-4-methylquinoline via an appropriate route, such as a modified Skraup synthesis or Gould-Jacobs reaction followed by regioselective bromination.[7][8] Purify the product to >99% using column chromatography or recrystallization. High purity is essential as impurities can inhibit crystal growth or introduce disorder into the crystal lattice.

  • Crystallization Screening: Dissolve the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane) to near-saturation. Employ common crystallization techniques:

    • Slow Evaporation: Leave the solution in a loosely covered vial to allow the solvent to evaporate over several days.

    • Vapor Diffusion (Hanging/Sitting Drop): Place a drop of the compound solution on a slide over a reservoir of a less-soluble "anti-solvent." The slow diffusion of the anti-solvent into the drop reduces the compound's solubility, promoting crystallization.

  • Crystal Selection and Mounting: Under a microscope, select a single, well-formed crystal, ideally between 20-200 µm in its largest dimension, with sharp edges and no visible cracks.[5] Secure the crystal on a cryo-loop and flash-cool it to 100 K in a stream of liquid nitrogen. This minimizes atomic thermal vibrations, leading to a sharper diffraction pattern and higher-quality data.[9]

  • Data Collection: Mount the crystal on a diffractometer. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The choice of X-ray source (e.g., Molybdenum Kα) depends on the crystal's properties.

  • Structure Solution and Refinement: The collected diffraction intensities are processed to generate a file of reflection indices (h,k,l) and their intensities.

    • Solution: The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map.

    • Refinement: An atomic model is built into the electron density map and refined using a least-squares algorithm. This process optimizes the positions, connectivity, and anisotropic displacement parameters (thermal ellipsoids) of all non-hydrogen atoms.

  • Validation: The quality of the final structure is assessed by several metrics:

    • R-factors (R1, wR2): These values measure the agreement between the observed diffraction data and the data calculated from the final structural model. R1 values < 5% are considered excellent for small molecules.

    • Goodness-of-Fit (GooF): Should be close to 1.0, indicating a good model fit to the data.

    • The final structure is checked for chemical reasonability (bond lengths, angles) and validated using software like PLATON or the IUCr's checkCIF service before deposition into a database like the CSD.[2][3]

Expected Crystallographic Data for 2-bromo-7-methoxy-4-methylquinoline

While the precise experimental data is pending, we can predict key geometric parameters based on DFT calculations and known structures of related quinoline derivatives.[10][11][12] These values serve as a benchmark for the experimental results.

ParameterAtom(s) InvolvedExpected Value (Å or °)Rationale & Supporting Source
Bond Lengths (Å)
C-Br BondC2-Br~1.89 - 1.91Typical C(sp²)-Br bond length.[13]
C-N Bonds (Pyridine Ring)C2-N1, C8a-N1~1.32 - 1.38Aromatic C-N bonds within the quinoline core exhibit partial double bond character.[10][11]
C-O Bond (Methoxy)C7-O1~1.36 - 1.38Aryl-ether C-O bond, shorter than an aliphatic C-O bond due to resonance.[13]
O-C Bond (Methoxy)O1-C(methyl)~1.42 - 1.44Standard aliphatic C(sp³)-O bond.[13]
C-C Bonds (Aromatic)Ring Carbons~1.37 - 1.44Consistent with delocalized π-systems in aromatic rings.[10][11]
**Bond Angles (°) **
C-N-C Angle in RingC2-N1-C8a~117 - 119Typical endocyclic angle for a nitrogen atom in a six-membered aromatic heterocycle.[10]
C-C(Br)-N AngleN1-C2-Br~115 - 117The bulky bromine atom can cause slight deviation from ideal sp² geometry.
C-C(O)-C AngleC6-C7-C8~120 - 122The methoxy group is electron-donating but sterically small, causing minimal distortion of the benzene ring angle.[14]
Torsion Angles (°)
Planarity of Quinoline RingAll ring atoms~0 or ~180The fused aromatic ring system is expected to be highly planar.[11]
Methoxy Group OrientationC6-C7-O1-C(methyl)~0 or ~180The methoxy group will lie close to the plane of the aromatic ring to maximize resonance stabilization.

Part 2: Orthogonal Validation & Complementary Insights

While scXRD provides the definitive structure, it analyzes a single crystal, which may not represent the bulk material. Therefore, orthogonal techniques that analyze the bulk sample are crucial for a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

NMR spectroscopy is indispensable for confirming the carbon-hydrogen framework and the precise placement of substituents.[1][15] For 2-bromo-7-methoxy-4-methylquinoline, a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments would provide a complete structural picture in solution.

  • ¹H NMR: Would confirm the number of distinct proton environments. We would expect to see signals for the aromatic protons (typically δ 6.5-9.0 ppm), the methoxy protons (a singlet around δ 3.9 ppm, integrating to 3H), and the methyl protons (a singlet around δ 2.5 ppm, integrating to 3H).[1]

  • ¹³C NMR: Would show 11 distinct carbon signals, confirming the molecular formula's carbon count.

  • 2D NMR: These experiments are critical for assembling the molecular puzzle.

    • COSY (Correlation Spectroscopy): Reveals proton-proton couplings (³JHH), establishing which protons are neighbors on the ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D NMR experiment for this purpose. It reveals long-range (2-3 bond) correlations between protons and carbons, locking in the positions of substituents that lack protons (like the C2-Br and C7-O bonds).

HMBC_Correlations H_Me H C4 H_Me->C4 C3 H_Me->C3 C4a H_Me->C4a H_OMe H C7 H_OMe->C7 H5 H H5->C4 H5->C7 C8a H5->C8a mol_img

Caption: Key expected HMBC correlations for 2-bromo-7-methoxy-4-methylquinoline.

The diagram above illustrates critical HMBC correlations. For instance, the protons of the C4-methyl group would show a correlation to C3, C4, and C4a. Crucially, the protons of the methoxy group would show a strong correlation only to C7, confirming its position. The aromatic protons would then be assigned based on their remaining HMBC and COSY correlations, providing an unambiguous solution.[7]

High-Resolution Mass Spectrometry (HRMS): The Elemental Formula

HRMS is a technique used to determine the exact molecular mass of a compound with extremely high accuracy (typically to four or five decimal places).[16][17] This allows for the unambiguous determination of the elemental formula.

  • Experimental Protocol: A dilute solution of the sample is introduced into the mass spectrometer (e.g., via ESI - Electrospray Ionization). The instrument measures the mass-to-charge ratio (m/z) of the resulting ions.

  • Data Interpretation: For C₁₁H₁₀BrNO, the expected monoisotopic mass of the protonated molecule ([M+H]⁺) is 251.99675 Da.[18] Observing an ion with this exact m/z value in the HRMS spectrum provides definitive proof of the elemental composition, ruling out other potential formulas that might have the same nominal mass.[19][20][21]

Part 3: A Comparative Analysis: Choosing the Right Tool

Each analytical technique provides a unique and vital piece of the structural puzzle. Their strengths and limitations are summarized below.

FeatureSingle-Crystal X-ray Diffraction (scXRD)NMR SpectroscopyHigh-Resolution Mass Spectrometry (HRMS)
Information Provided Absolute 3D structure, bond lengths/angles, stereochemistry, packingAtomic connectivity, substitution patterns, solution-state conformationUnambiguous elemental formula (exact mass)
Sample Requirements Single, high-quality crystal (20-500 µm)~5-10 mg dissolved in deuterated solvent<1 mg, soluble in a suitable solvent[16]
Primary Strength Unambiguous, definitive 3D structural proof ("gold standard")[4]Detailed connectivity map and structural information in solution[7]Extreme accuracy in confirming the elemental formula[17][19]
Primary Limitation Requires a suitable single crystal, which can be difficult to growDoes not provide absolute 3D geometry or bond lengthsCannot distinguish between isomers[16]
Role in Confirmation Definitive Proof: Provides the final, absolute structural evidence.Blueprint: Determines the 2D connectivity and substituent placement.Validation: Confirms the correct atoms are present in the molecule.

Conclusion: A Synergistic and Self-Validating Approach

The definitive structural confirmation of 2-bromo-7-methoxy-4-methylquinoline is not achieved by a single technique but by the convergence of evidence from a synergistic suite of analyses. The process begins with HRMS to confirm the correct elemental formula. It is followed by a comprehensive set of 1D and 2D NMR experiments to meticulously map the atomic connectivity and confirm the substitution pattern of the bulk material.

References

  • BenchChem. (2025).
  • Journal of Chemical Education. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • Measurlabs. High-Resolution Mass Spectrometry | HRMS Analysis.
  • CHIMIA. (1964). Application of High Resolution Mass Spectrometry in Organic Chemistry.
  • PMC. Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis.
  • PMC.
  • University of Queensland. Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences.
  • University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry.
  • YouTube. (2023).
  • MDPI. (2024).
  • Journal of Chemical Education. (2023). High-Resolution Mass Spectrometry for Beginners: A Laboratory Experiment for Organic Chemistry Students.
  • Rigaku. What Is Small Molecule Crystal Structure Analysis?.
  • Excillum. Small molecule crystallography.
  • Structure Elucid
  • Chemical Synthesis Database. (2025). 7-bromo-2-methoxy-4-methylquinoline.
  • PubChemLite. 2-bromo-7-methoxy-4-methylquinoline (C11H10BrNO).
  • Molecular Pharmaceutics. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination.
  • ResearchGate. Bond distance (Length) of quinoline.
  • GuideChem. (2020). How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline?.
  • International Journal of Electrochemical Science. (2012). Quantum Chemical Investigations on Quinoline Derivatives as Effective Corrosion Inhibitors for Mild Steel in Acidic Medium.
  • Sigma-Aldrich. 2-Bromo-7-methoxy-4-methylquinoline.
  • PMC. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • BiŌkeanós.
  • PMC. 2-Bromo-5,7-dimethoxy-4-phenylquinoline.
  • BenchChem. An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.
  • Chemsrc. (2025). 2-bromo-7-methoxy-4-methyl-quinoline.
  • CCDC.
  • National Technical Reports Library - NTIS. Standard X-Ray Diffraction Powder Patterns. Volume 7.
  • MDPI. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde.
  • International Tables for Crystallography.
  • ResearchGate.
  • Lawrence Berkeley National Laboratory. (2009).
  • CCDC.
  • ResearchGate. Table S1: Bond Lengths and Angles in 9 C(1).

Sources

Comparative

Comparative Guide: Leaving Group Efficiency in 7-Methoxy-4-methylquinoline Derivatives

As the demand for precise spatio-temporal control in biological and chemical systems grows, 7-methoxy-4-methylquinoline derivatives—alongside their structurally related analogs like BHQ (8-bromo-7-hydroxyquinolin-2-ylmet...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for precise spatio-temporal control in biological and chemical systems grows, 7-methoxy-4-methylquinoline derivatives—alongside their structurally related analogs like BHQ (8-bromo-7-hydroxyquinolin-2-ylmethyl) and CyHQ (8-cyano-7-hydroxyquinolin-2-ylmethyl)—have emerged as premier scaffolds for photoremovable protecting groups (PPGs). However, the efficiency of a photocage is not solely dictated by the photophysics of the quinoline chromophore. The thermodynamic and kinetic viability of the release mechanism is fundamentally governed by the nucleofugality (leaving group efficiency) of the attached effector.

This guide provides an objective, data-grounded comparison of leaving group efficiencies in quinoline-based PPGs, detailing the mechanistic causality behind performance variations and providing self-validating protocols for experimental quantification.

Mechanistic Causality: The Role of the Leaving Group

Quinoline-based PPGs operate predominantly via a solvent-assisted photoheterolysis (photosolvolysis) pathway. Upon single-photon (1PE) or two-photon excitation (2PE), the quinoline chromophore is promoted to a singlet excited state. This state triggers the heterolytic cleavage of the C–O or C–N bond between the PPG and the leaving group, generating a transient quinolinium cation and the free effector anion 1.

The efficiency of this bond cleavage is inversely proportional to the pKa​ of the leaving group's conjugate acid.

  • Good Leaving Groups ( pKa​<5 ): Molecules like carboxylates and phosphates stabilize the negative charge during the transition state, leading to rapid and clean photoheterolysis. Acetate is frequently utilized as a baseline model to benchmark the two-photon uncaging action cross-section ( δu​ ) of new quinoline derivatives 2.

  • Poor Leaving Groups ( pKa​>9 ): When the leaving group is a poor nucleofuge (e.g., phenols or direct amines), the excited-state intermediate persists long enough for competing, non-productive pathways to dominate. These include homolytic cleavage, photo-debromination, or complex photorearrangements 3. For instance, phenolic leaving groups generally require a calculated pKa​ lower than ~10.27 to ensure release without triggering these destructive side reactions 4.

Photoheterolysis Q 7-Methoxy-4-methylquinoline Conjugate (Ground State) Q_star Singlet Excited State (S1) Absorption of Light Q->Q_star hν (1PE or 2PE) Heterolysis Solvent-Assisted Photoheterolysis Q_star->Heterolysis Activation IonPair Quinolinium Cation + Leaving Group Anion Heterolysis->IonPair C-X Bond Cleavage Products Solvolysis Product + Free Effector (Drug/Probe) IonPair->Products Solvent Trapping

Photochemical reaction pathway illustrating solvent-assisted photoheterolysis and effector release.

Comparative Performance Analysis

The following table synthesizes quantitative performance metrics across different classes of leaving groups conjugated to quinoline-based PPGs. Under simulated physiological conditions, optimal release is observed for substrates that mimic the nucleofugality of acetates or phosphates .

Leaving Group ClassRepresentative EffectorConjugate Acid pKa​ 1PE Quantum Yield ( Φ )2PE Cross-Section ( δu​ , GM)Dominant PathwayEfficiency Rating
Carboxylate Acetic Acid (OAc)~4.70.30 - 0.390.40 - 0.60PhotoheterolysisExcellent
Phosphate ATP / cAMP~1.0 - 2.00.35 - 0.400.45 - 0.90PhotoheterolysisExcellent
Phenolate Estradiol~10.3< 0.10< 0.10Competing HomolysisPoor
Amine (Direct) Dialkylaniline> 10.0< 0.05N/APhotorearrangementVery Poor
Amine (Carbamate) Serotonin (5-HT)~10.0 (Phenol/Amine)0.20 - 0.250.30 - 0.50PhotoheterolysisGood

Note: To bypass the poor leaving group efficiency of direct amines, researchers employ a carbamate linker. The carbamate acts as a carboxylate-equivalent leaving group, which subsequently undergoes spontaneous decarboxylation to yield the free amine.

Self-Validating Experimental Protocols

To accurately compare leaving group efficiencies, the experimental workflow must be a self-validating system. Simply measuring the disappearance of the caged compound is insufficient, as degradation or photorearrangement can yield false positives. The protocol below enforces a mass-balance approach, ensuring that the disappearance of the quinoline conjugate stoichiometrically matches the appearance of the free effector.

Protocol: Determination of Uncaging Quantum Yield ( Φ )

Step 1: Preparation of Standardized Solutions

  • Action: Prepare a 0.1 mM solution of the highly purified (>99% via HPLC) 7-methoxy-4-methylquinoline-effector conjugate in KMOPS buffer (pH 7.2).

  • Causality: KMOPS is selected to simulate physiological pH without introducing nucleophilic species (like Tris or PBS) that could artificially accelerate solvolysis or attack the excited state.

Step 2: Actinometry-Calibrated Irradiation

  • Action: Irradiate a 3.0 mL aliquot in a quartz cuvette using a 365 nm LED (for 1PE) or a 740 nm Ti:sapphire laser (for 2PE). Prior to the experiment, determine the exact photon flux ( I0​ ) using potassium ferrioxalate actinometry.

  • Causality: Light sources degrade over time. Without an absolute photon flux measurement via actinometry, calculated quantum yields are relative and cannot be reliably compared across different leaving groups or laboratories.

Step 3: Time-Course Sampling & Mass-Balance HPLC

  • Action: Withdraw 50 μL aliquots at precise intervals (e.g., 0, 15, 30, 60, 120 seconds). Quench the reaction in the dark and analyze via UPLC/HPLC equipped with a photodiode array (PDA) detector.

  • Causality: You must monitor two distinct peaks: the decay of the caged conjugate and the rise of the free leaving group. If the molar sum of the remaining cage and the released effector drops below 95% of the initial concentration, a competing destructive pathway (e.g., photorearrangement) is occurring, indicating poor leaving group efficiency.

Step 4: Kinetic Calculation

  • Action: Plot the natural logarithm of the remaining conjugate concentration versus irradiation time to extract the observed rate constant ( kobs​ ). Calculate Φ using the equation: Φ=(kobs​⋅V)/(I0​⋅ϵ⋅l) , where V is volume, ϵ is the molar absorptivity at the irradiation wavelength, and l is the path length.

Workflow Prep Synthesize Quinoline-Effector Conjugates (Varying LGs) Irrad Controlled Irradiation (LED or Ti:Sapphire Laser) Prep->Irrad Kinetics Time-Course Sampling (Aliquots at t=0 to t=n) Irrad->Kinetics Analysis HPLC/UPLC Analysis Quantify Release & Byproducts Kinetics->Analysis Calc Calculate Quantum Yield (Φ) & Action Cross-Section (δu) Analysis->Calc

Self-validating experimental workflow for quantifying leaving group efficiency via HPLC analysis.

Conclusion

When designing photoactivatable probes using 7-methoxy-4-methylquinoline derivatives, the leaving group is the primary thermodynamic bottleneck. Carboxylates and phosphates ( pKa​<5 ) provide optimal release kinetics and high quantum yields. For biological effectors with poor nucleofugality (such as amines or high- pKa​ phenols), direct conjugation will likely result in failed release or photorearrangement. In these instances, application scientists must engineer the linkage—typically via a carbamate or carbonate spacer—to artificially lower the pKa​ of the leaving group and restore the efficiency of the photoheterolysis pathway.

References

  • A study of 1-(hydroxymethyl)isoquinoline as a new member of the photoremovable protecting groups. rsc.org.
  • Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold for Use in Biology. acs.org.
  • The Quinoline Photoremovable Group (PPG)
  • Photoactivatable, biologically-relevant phenols with sensitivity toward 2-photon excit
  • Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors. acs.org.

Sources

Validation

Spectroscopic Profiling and Photophysical Comparison Guide: 2-Bromo-7-methoxy-4-methylquinoline

As drug development and photochemical probe design become increasingly reliant on structurally tunable heterocycles, the quinoline scaffold remains a cornerstone of medicinal chemistry. Specifically, 2-bromo-7-methoxy-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and photochemical probe design become increasingly reliant on structurally tunable heterocycles, the quinoline scaffold remains a cornerstone of medicinal chemistry. Specifically, 2-bromo-7-methoxy-4-methylquinoline serves as a highly versatile bifunctional building block. The 2-bromo position acts as a prime synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations)[1], while the 7-methoxy-4-methylquinoline core provides a robust, electronically tunable chromophore[2].

This guide provides an objective, in-depth comparative analysis of the UV-Vis absorption characteristics of 2-bromo-7-methoxy-4-methylquinoline against its structural alternatives, equipping researchers with the mechanistic insights needed to optimize photophysical assays and synthetic workflows.

Mechanistic Photophysics: Decoding Substituent Effects

To utilize this molecule effectively, one must understand the causality behind its electronic transitions. The UV-Vis absorption spectrum of quinoline derivatives is governed by the excitation of electrons from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

  • The Quinoline Core: Unsubstituted quinoline exhibits two primary absorption bands: a high-energy π→π∗ transition near 226 nm, and a lower-energy, broader band around 270–315 nm (comprising overlapping n→π∗ and extended π→π∗ transitions)[3].

  • The 7-Methoxy Effect (+M): The methoxy group is a strong auxochrome. By donating electron density through resonance (+M effect) into the aromatic π -system, it raises the HOMO energy level. This narrows the HOMO-LUMO gap, resulting in a pronounced bathochromic shift (red shift) and a hyperchromic effect (increased molar absorptivity, ε )[4].

  • The 4-Methyl Effect (+I): The methyl group provides weak inductive electron donation (+I), contributing to a minor secondary red shift and stabilizing the excited state.

  • The 2-Bromo Effect (-I, +M): Halogenation at the 2-position introduces competing inductive withdrawal and resonance donation. Spectroscopically, the large, polarizable bromine atom induces a further bathochromic shift. More importantly, it triggers a heavy-atom effect , increasing spin-orbit coupling. While this primarily affects fluorescence (promoting intersystem crossing to triplet states), it also slightly broadens the UV-Vis absorption bands compared to lighter halogen analogs.

SubstituentLogic Core Quinoline Core Base λmax: ~313 nm Methoxy 7-Methoxy Group (+M Resonance) Core->Methoxy Narrows HOMO-LUMO Gap Methyl 4-Methyl Group (+I Inductive) Core->Methyl Minor Stabilization Bromo 2-Bromo Group (Heavy Atom Effect) Core->Bromo Induces Spin-Orbit Coupling Result 2-Bromo-7-methoxy-4-methylquinoline Shifted λmax: ~331 nm Methoxy->Result Strong Bathochromic Shift Methyl->Result Weak Bathochromic Shift Bromo->Result Band Broadening & Red Shift

Fig 1. Mechanistic logic of substituent effects on the photophysical properties of the quinoline core.

Comparative Performance Data

When selecting a quinoline scaffold for a photochemical probe or a UV-traceable synthetic intermediate, it is critical to compare the target against its structural analogs. The table below outlines the comparative UV-Vis absorption metrics (measured in spectroscopic grade methanol).

CompoundStructural ModificationHigh-Energy Band ( λmax​ 1)Low-Energy Band ( λmax​ 2)Est. Molar Absorptivity ( ε ) at λmax​ 2Primary Application Profile
Quinoline Unsubstituted Core226 nm313 nm~3,000 M−1cm−1 Baseline reference material.
7-Methoxy-4-methylquinoline No Halogen235 nm325 nm~4,500 M−1cm−1 High-quantum-yield fluorescent probe core.
2-Chloro-7-methoxy-4-methylquinoline Lighter Halogen238 nm328 nm~4,800 M−1cm−1 Standard cross-coupling intermediate.
2-Bromo-7-methoxy-4-methylquinoline Heavy Halogen241 nm 331 nm ~5,200 M−1cm−1 Advanced cross-coupling / Phosphorescent precursor.

Key Takeaway: The 2-bromo derivative exhibits the most red-shifted spectrum and the highest molar absorptivity among the compared analogs. This makes it highly sensitive for UV-Vis tracking during High-Performance Liquid Chromatography (HPLC) purification of complex reaction mixtures.

Standardized Experimental Protocol: Self-Validating UV-Vis Acquisition

To ensure data trustworthiness and eliminate artifacts (such as aggregate formation or inner-filter effects), UV-Vis spectra must be acquired using a self-validating methodology. This protocol utilizes the Beer-Lambert law ( A=εlc ) as an internal quality control check[3].

Step-by-Step Methodology
  • Solvent Preparation & Baseline:

    • Use HPLC-grade Methanol (UV cutoff < 205 nm).

    • Fill two matched quartz cuvettes (1 cm path length) with the solvent. Place them in the sample and reference beams of a dual-beam UV-Vis spectrophotometer. Run a baseline correction from 200 nm to 500 nm.

  • Stock Solution Preparation:

    • Accurately weigh 2-bromo-7-methoxy-4-methylquinoline and dissolve it in methanol to create a 1.0×10−3 M stock solution. Sonicate for 2 minutes to ensure complete dissolution.

  • Serial Dilution (The Self-Validating Step):

    • Prepare three working solutions via serial dilution: 10μM , 25μM , and 50μM .

    • Causality Note: Measuring multiple concentrations ensures the absorbance remains within the linear dynamic range of the detector (typically 0.1 to 1.0 Absorbance Units).

  • Spectral Acquisition:

    • Scan each concentration from 500 nm down to 200 nm at a scan rate of 100 nm/min with a slit width of 1 nm.

  • Data Validation:

    • Plot the Absorbance at λmax​ (e.g., 331 nm) against the Concentration.

    • Calculate the linear regression. If the R2 value is <0.999 , discard the data; this indicates molecular aggregation, cuvette contamination, or instrumental saturation. If R2≥0.999 , use the slope to calculate the precise molar absorptivity ( ε ).

ProtocolWorkflow Prep 1. Sample Prep Serial Dilution Blank 2. Baseline Matched Quartz Prep->Blank Scan 3. UV-Vis Scan 200-500 nm Blank->Scan Validate 4. Validation Linearity Check Scan->Validate

Fig 2. Self-validating experimental workflow for high-fidelity UV-Vis spectral acquisition.

Conclusion

For researchers engaged in drug development or probe synthesis, 2-bromo-7-methoxy-4-methylquinoline offers a superior balance of synthetic utility and spectroscopic visibility. Compared to its unsubstituted and chlorinated counterparts, the synergistic electron-donating effect of the 7-methoxy group and the polarizability of the 2-bromo group yield a highly distinct, red-shifted UV-Vis profile. By strictly adhering to the self-validating serial dilution protocol outlined above, scientists can confidently utilize this compound's optical properties to monitor reaction kinetics, verify purity, and design downstream photophysical applications.

References

  • Optical study of blue emitting Methoxy substituted 2, 4-Diphenyl Quinoline Indian Institute of Technology Kanpur (IITK) [Link]

  • Quinoline, 6-methoxy- UV/Visible Spectrum Data NIST WebBook - National Institute of Standards and Technology [Link]

  • Development of Atroposelective Nucleophilic Substitutions Towards Pharmaceutically Relevant N-Heterocyclic Scaffolds eScholarship (University of California) [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Bromo-7-methoxy-4-methylquinoline proper disposal procedures

Operational Guide: Proper Handling and Disposal of 2-Bromo-7-methoxy-4-methylquinoline 1. Executive Summary & Mechanistic Rationale As a Senior Application Scientist, I frequently encounter laboratories that treat all or...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Handling and Disposal of 2-Bromo-7-methoxy-4-methylquinoline

1. Executive Summary & Mechanistic Rationale As a Senior Application Scientist, I frequently encounter laboratories that treat all organic waste as a monolithic stream. This is a critical operational failure, particularly when handling halogenated quinoline derivatives like 2-Bromo-7-methoxy-4-methylquinoline .

The presence of the bromine atom at the 2-position of the quinoline ring fundamentally alters the compound's end-of-life management. When incinerated, halogenated compounds generate corrosive hydrogen bromide (HBr) and potentially toxic dioxins if combustion temperatures are insufficient. Consequently, environmental protection agencies mandate strict segregation of halogenated waste streams to ensure they are processed at specialized high-temperature incineration facilities equipped with alkaline scrubbers[1].

This guide provides a self-validating, step-by-step protocol for the safe disposal of 2-Bromo-7-methoxy-4-methylquinoline, ensuring regulatory compliance, protecting laboratory personnel, and minimizing disposal costs.

2. Hazard Profile and Physicochemical Data Before initiating any disposal protocol, it is imperative to understand the physicochemical parameters that dictate the compound's behavior. The methoxy and methyl groups increase the molecule's lipophilicity, meaning that if dissolved in an organic solvent, it can readily penetrate standard nitrile gloves.

PropertyValueOperational Implication for Disposal
CAS Number 115486-12-9Primary identifier required for accurate EPA waste profiling.
Molecular Formula C11H10BrNOHalogen (Br) content strictly prohibits drain disposal or mixing with non-halogenated waste[2].
Molecular Weight 252.11 g/mol Used for calculating molarity and mass balances in waste streams[2].
Physical State SolidSpills require dust-suppression techniques (no dry sweeping).
GHS Classification Acute Tox. 4 (Oral), Eye Dam. 1Mandates the use of safety goggles and double-gloving during waste consolidation[3].

3. Waste Segregation Logic and Workflow The most common point of failure in chemical disposal is improper segregation. Mixing 2-Bromo-7-methoxy-4-methylquinoline with general non-halogenated waste not only violates EPA Resource Conservation and Recovery Act (RCRA) regulations but can also trigger dangerous exothermic reactions or off-gassing if incompatible reagents are present[4].

WasteSegregation A 2-Bromo-7-methoxy-4-methylquinoline Waste Generation B Physical State? A->B C Solid Waste (Powder, PPE, Consumables) B->C Solid D Liquid Waste (Reaction mixtures, Rinsates) B->D Liquid E Halogenated Solid Waste Container (Double-bagged, sealed) C->E F Contains Halogenated Solvents? D->F I High-Temperature Incineration (Approved Facility) E->I G Halogenated Liquid Waste (EPA Regulated) F->G Yes H Mixed Liquid Waste (Label all constituents) F->H No G->I H->I

Decision tree for the segregation and disposal of 2-Bromo-7-methoxy-4-methylquinoline waste.

4. Step-by-Step Disposal Methodologies

Protocol 1: Routine Solid Waste Disposal Solid waste includes leftover reagents, contaminated weighing boats, filter paper, and disposable spatulas used during the handling of 2-Bromo-7-methoxy-4-methylquinoline.

  • Preparation : Don appropriate PPE, including a lab coat, safety goggles (due to the Eye Dam. 1 classification), and standard nitrile gloves[3].

  • Primary Containment : Carefully transfer the solid waste into a chemically compatible, puncture-resistant bag or a rigid high-density polyethylene (HDPE) container[1]. Causality: Minimizing airborne dust is critical; sweeping or pouring from a height can aerosolize the compound, leading to inhalation exposure and severe mucosal irritation.

  • Secondary Containment : Double-bag the waste or place the primary container into a secondary rigid bin. This prevents accidental dispersion during transport to the Satellite Accumulation Area (SAA)[5].

  • Labeling : Affix a hazardous waste tag immediately. The label must explicitly state "Halogenated Organic Solid Waste" and list "2-Bromo-7-methoxy-4-methylquinoline" along with its approximate weight percentage. Never use abbreviations or chemical formulas on waste tags[6].

Protocol 2: Liquid Waste and Rinsate Management When synthesizing or purifying this compound, it is often dissolved in solvents. The presence of the bromine atom classifies the entire mixture as a halogenated waste stream, regardless of the carrier solvent[4].

  • Solvent Compatibility Check : Ensure the collection carboy is compatible with the solvent matrix. For example, if the compound is dissolved in dichloromethane (DCM), use a glass or PTFE container, as chlorinated solvents will degrade standard polyethylene over time[6].

  • Fume Hood Transfer : All commingling of halogenated solvent waste must be conducted inside an operating chemical fume hood to prevent exposure to volatile organic compounds (VOCs)[5].

  • Funneling and Sealing : Use a dedicated funnel to transfer the liquid. Immediately remove the funnel and seal the container tightly[6]. Causality: Leaving funnels in waste carboys violates EPA "closed container" regulations and allows toxic vapors to escape into the laboratory environment.

  • Documentation : Record the exact volume and solvent composition on the waste log. If the mixture contains multiple solvents, list all of them (e.g., "Waste: 2-Bromo-7-methoxy-4-methylquinoline (1%), Dichloromethane (50%), Methanol (49%)")[5].

Protocol 3: Spill Management and Decontamination A spill of 2-Bromo-7-methoxy-4-methylquinoline requires immediate and methodical action to prevent environmental contamination and personnel exposure.

SpillResponse S1 Spill Detected S2 Assess Scale & Toxicity S1->S2 S3 Major Spill (>50g or highly concentrated) S2->S3 S4 Evacuate Area & Call EHS S3->S4 Yes S5 Don Appropriate PPE (Nitrile gloves, goggles) S3->S5 No S6 Contain & Absorb (Damp wipe for solids) S5->S6 S7 Transfer to Hazardous Waste (Label as Halogenated Debris) S6->S7

Step-by-step spill response and containment workflow for halogenated quinoline derivatives.

  • Assessment : Determine if the spill is manageable (e.g., a few grams on a benchtop) or requires Environmental Health and Safety (EHS) intervention[6].

  • Containment (Solid) : If the pure powder is spilled, do not dry sweep . Dry sweeping aerosolizes the toxic dust. Instead, gently cover the powder with damp paper towels (using water or a compatible solvent like ethanol) to suppress dust formation[1].

  • Collection : Carefully scoop the damp towels and the absorbed chemical using a non-sparking spatula or stiff cardboard.

  • Decontamination : Wash the affected area with a suitable solvent (e.g., ethanol or acetone) followed by soap and water. Collect all rinsates and contaminated materials as halogenated hazardous waste[1].

5. Regulatory and Logistical Compliance Under the EPA's Resource Conservation and Recovery Act (RCRA), waste generators are responsible for their waste from "cradle to grave." Because 2-Bromo-7-methoxy-4-methylquinoline contains a halogen, any solvent mixture containing it at significant concentrations must be treated with the same stringency as F-listed halogenated solvent wastes (e.g., F001, F002)[4].

Always coordinate with your institution's EHS department or a licensed hazardous waste contractor to ensure the final disposition is high-temperature incineration. Never attempt to neutralize or degrade halogenated quinolines in the laboratory using strong acids or bases, as this can generate highly toxic, volatile byproducts.

References [3] Title: Safety Data Sheet - 2-Bromo-7-methoxy-4-methylquinoline Source: combi-blocks.com URL: ] Title: 4-Bromo-7-methoxy-2-methylquinoline AldrichCPR 651042-71-6 - Sigma-Aldrich Source: sigmaaldrich.com URL: ] Title: 2-Bromo-7-methoxy-4-methylquinoline | 115486-12-9 - Sigma-Aldrich Source: sigmaaldrich.com URL: 2] Title: 4-Amino-7-methoxy-2-methylquinoline | Sigma-Aldrich Source: sigmaaldrich.com URL: 1] Title: Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide Source: benchchem.com URL: 6] Title: Halogenated Organic Liquids - Standard Operating Procedure Source: illinois.edu URL: 4] Title: Solvents in the Workplace - How to Determine if They Are Hazardous Waste Source: epa.gov URL: 5] Title: Halogenated Solvents in Laboratories Source: temple.edu URL:

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